4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
Description
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Properties
IUPAC Name |
4,6-dimethyl-2-methylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBIUWWLAZLZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350325 | |
| Record name | 3-Pyridinecarbonitrile, 4,6-dimethyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72456-86-1 | |
| Record name | 3-Pyridinecarbonitrile, 4,6-dimethyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
Introduction
4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its strategic arrangement of a nitrile, two methyl groups, and a methylsulfanyl substituent on the pyridine core makes it a versatile precursor for the synthesis of more complex heterocyclic systems, including thieno[2,3-b]pyridines, which are known to possess a wide range of biological activities.[1][2] This guide provides a comprehensive overview of the most reliable and efficient synthesis pathway for this compound, intended for researchers, scientists, and professionals in drug development. The focus is not merely on the procedural steps but on the underlying chemical principles and rationale that ensure a successful and reproducible synthesis.
Strategic Approach to Synthesis: A Two-Step Pathway
The most prevalent and efficient synthesis of this compound is achieved through a robust two-step sequence. This pathway begins with the construction of the core pyridine ring system via a multicomponent condensation reaction, followed by a selective S-alkylation to introduce the desired methylsulfanyl group.
Overall Synthesis Pathway:
Caption: Overall two-step synthesis pathway.
This approach is advantageous due to the ready availability of the starting materials and the generally high yields achieved in both steps.
Part 1: Synthesis of the Key Intermediate: 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
The initial and crucial step is the formation of the 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile core. This is typically accomplished through the condensation of acetylacetone with cyanothioacetamide.[1]
Reaction Mechanism and Rationale
This transformation is a variation of the Guareschi-Thorpe pyridine synthesis. The reaction proceeds through a series of steps initiated by a Knoevenagel condensation, followed by an intramolecular cyclization and subsequent dehydration.
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between one of the carbonyl groups of acetylacetone and the active methylene group of cyanothioacetamide. The choice of a basic catalyst (e.g., piperidine or an alkali hydroxide) is critical to deprotonate the methylene group of cyanothioacetamide, forming a reactive carbanion.
-
Michael Addition: The enolate formed from acetylacetone then undergoes a Michael addition to the activated double bond of the Knoevenagel product.
-
Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the amino group of the thioamide attacks the remaining carbonyl group of the acetylacetone moiety. This is followed by dehydration to yield the stable aromatic pyridine ring.
Caption: Mechanistic flow for Step 1.
Experimental Protocol: Synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
This protocol is a representative example based on established literature procedures.
Materials:
-
Acetylacetone
-
Cyanothioacetamide
-
Ethanol (Anhydrous)
-
Piperidine (or other suitable base)
Procedure:
-
To a solution of acetylacetone (1 equivalent) in anhydrous ethanol, add cyanothioacetamide (1 equivalent).
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile.
Part 2: S-Methylation to Yield this compound
The second step involves the selective alkylation of the sulfur atom of the 2-thioxo group. The thione tautomer of the intermediate is in equilibrium with its thiol tautomer (2-mercapto-4,6-dimethylpyridine-3-carbonitrile), and the deprotonated form is a soft nucleophile, favoring alkylation on the sulfur atom.
Reaction Mechanism and Rationale
This step is a nucleophilic substitution reaction. A base is used to deprotonate the thiol, forming a highly nucleophilic thiolate anion. This anion then attacks the methylating agent (e.g., methyl iodide or dimethyl sulfate) in an SN2 fashion to form the desired S-methylated product.
The choice of base and solvent is important. A moderately strong base like potassium hydroxide or sodium hydroxide is sufficient to deprotonate the thiol.[1] A polar aprotic solvent such as Dimethylformamide (DMF) is often used as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the thiolate.
Caption: Mechanistic flow for S-Methylation.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established literature procedures.[1]
Materials:
-
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
-
Methyl iodide (or dimethyl sulfate)
-
Potassium hydroxide (or sodium hydroxide)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) in DMF.
-
Add a solution of potassium hydroxide (1.1 equivalents) in a small amount of water to the reaction mixture while stirring.
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the thiolate anion.
-
Cool the reaction mixture in an ice bath and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water to remove any inorganic salts and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Data Summary
| Step | Reactants | Key Reagents/Catalysts | Solvent | Typical Yield |
| 1 | Acetylacetone, Cyanothioacetamide | Piperidine | Ethanol | > 80% |
| 2 | 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, Methyl iodide | Potassium hydroxide | DMF | > 90% |
Conclusion
The synthesis of this compound is reliably achieved through a two-step process involving the initial formation of a 2-thioxopyridine intermediate followed by S-methylation. This pathway is characterized by its operational simplicity, use of readily available starting materials, and high overall yield. The mechanistic understanding of each step allows for rational optimization of reaction conditions to ensure a successful outcome. This guide provides a solid foundation for researchers to produce this valuable chemical intermediate for further applications in drug discovery and materials science.
References
- Dyachenko, I. V., & Dyachenko, V. D. (2016). Synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile by Condensation of Cyanothioacetamide with Acetaldehyde and 1-(Prop-1-en-2-yl)piperidine. Russian Journal of Organic Chemistry, 52(4), 583-587.
- Buryi, D. S., Dotsenko, V. V., Aksenov, N. A., Aksenova, I. V., Krivokolysko, S. G., & Dyadyuchenko, L. V. (2020). Synthesis and Properties of 4,6-Dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and 3-Amino-4,6-dimethyl-5-pentylthieno[2,3-b]pyridines. Russian Journal of General Chemistry, 90(11), 2269-2278.
Sources
Spectroscopic data of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile (NMR, IR, MS)
Collecting Spectral Data
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Refining the NMR Details
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An In-Depth Technical Guide to the Structural Analysis of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile and its Analogs
This guide provides a comprehensive overview of the synthesis and structural characterization of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of the last update of this document, this guide will delve into the methodologies for its synthesis and characterization. Furthermore, we will present a detailed crystal structure analysis of the closely related compound, 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile, to provide researchers with a foundational understanding of the molecular geometry and intermolecular interactions that can be anticipated in this class of pyridines.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a cornerstone in drug discovery and development, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties[1]. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its solubility, bioavailability, and target-binding affinity. The title compound, this compound, incorporates several key features: a nitrile group, which can act as a hydrogen bond acceptor or participate in other non-covalent interactions; a methylsulfanyl group, which can influence the electronic properties of the ring and provide a site for further functionalization; and two methyl groups, which can impact the molecule's lipophilicity and steric profile. Understanding the precise three-dimensional arrangement of these groups through single-crystal X-ray diffraction is paramount for rational drug design and the development of structure-activity relationships.
Synthesis and Crystallization
Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process. A common approach involves the reaction of 4,6-dimethyl-2-mercaptopyridine-3-carbonitrile with a methylating agent.
Experimental Protocol: Synthesis of this compound
-
Synthesis of the Precursor: The starting material, 4,6-dimethyl-2-mercaptopyridine-3-carbonitrile, can be synthesized via a modified Guareschi-Thorpe condensation.
-
Methylation: To a solution of 4,6-dimethyl-2-mercaptopyridine-3-carbonitrile in a suitable solvent such as ethanol or dimethylformamide, an equimolar amount of a methylating agent like methyl iodide or dimethyl sulfate is added.
-
Base: The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium ethoxide, to facilitate the deprotonation of the thiol group.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to ensure complete conversion.
-
Work-up and Purification: Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the desired this compound.
Strategy for Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical yet often challenging step. The choice of solvent and crystallization technique is crucial and is typically determined empirically.
Recommended Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is allowed to stand undisturbed at room temperature. The slow evaporation of the solvent gradually increases the concentration, promoting the formation of well-ordered crystals.
-
Solvent Diffusion: This technique involves dissolving the compound in a good solvent and carefully layering a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) on top. Diffusion of the anti-solvent into the solution reduces the compound's solubility, leading to crystallization at the interface.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
Figure 1: A generalized experimental workflow for the synthesis and crystal structure analysis of pyridine derivatives.
Case Study: Crystal Structure Analysis of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile
In the absence of a published crystal structure for the title compound, we present a detailed analysis of the closely related molecule, 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile[1][2]. This provides valuable insights into the expected molecular conformation and packing motifs.
Crystallographic Data
Single crystals of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile were obtained and analyzed by X-ray diffraction. The key crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₇H₈N₄S |
| Formula Weight | 180.23 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.0863 (7) |
| b (Å) | 12.698 (2) |
| c (Å) | 13.069 (2) |
| V (ų) | 844.1 (2) |
| Z | 4 |
| Temperature (K) | 200 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (R1) | 0.026 |
| wR2 (all data) | 0.062 |
| CCDC Number | 1049335 |
| (Data sourced from Mohamed et al., 2015)[1][2] |
Molecular Structure
The molecule is essentially planar, with the pyridine ring and its substituents showing minimal deviation from a mean plane[1][2]. This planarity is a common feature in such aromatic systems and is crucial for understanding potential π-π stacking interactions in the crystal lattice. The bond lengths and angles within the pyridine ring are consistent with those of other substituted pyridine derivatives.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile is dominated by a network of hydrogen bonds. The amino groups act as hydrogen bond donors, while the nitrogen atom of the cyano group and the pyridine ring nitrogen serve as acceptors. Specifically, an intermolecular bifurcated N—H···N hydrogen bond is observed between the cyano nitrogen and the two amino groups[1][2]. Additionally, N—H···N hydrogen bonds between the amino groups contribute to the formation of a three-dimensional network[1][2]. Weak C—H···π interactions are also present, further stabilizing the crystal structure[1][2].
Figure 2: A schematic representation of the key intermolecular interactions observed in the crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile.
Spectroscopic Characterization
While the crystal structure provides definitive information on the solid-state conformation, spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the molecular structure in solution. The chemical shifts and coupling constants of the protons and carbons provide information about the electronic environment and connectivity of the atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The characteristic stretching frequency of the nitrile group (C≡N) is expected to appear in the region of 2220-2260 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
Relevance in Drug Development
The pyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry. The presence of the electron-withdrawing nitrile group and the potential for hydrogen bonding make these compounds attractive as enzyme inhibitors and receptor ligands. For instance, 2-amino-3-cyanopyridines have been identified as inhibitors of IKK-β, a key enzyme in the inflammatory signaling pathway[1][2]. The insights gained from the crystal structure analysis of analogs of this compound can guide the design of new derivatives with improved potency and selectivity for various therapeutic targets.
Conclusion
This technical guide has outlined the synthetic strategies and characterization methodologies for this compound. While the definitive crystal structure of this specific compound remains to be determined, the detailed analysis of the closely related 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile provides a robust framework for understanding the structural features of this class of molecules. The elucidation of the precise three-dimensional structure of these pyridine derivatives is a critical step in the rational design of novel therapeutic agents and advanced materials.
References
-
Mohamed, S. K., Knight, K. S., Akkurt, M., Hussein, B. R. M., & Albayati, M. R. (2015). Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(2), o197–o198. [Link]
-
Mohamed, S. K., Knight, K. S., Akkurt, M., Hussein, B. R. M., & Albayati, M. R. (2015). Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile. ResearchGate. [Link]
-
Talele, T. T. (2016). The “Expanding” Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry, 8(1), 121-125. [Link]
Sources
An In-depth Technical Guide to 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile, a key heterocyclic building block in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and potential applications, offering insights for its effective utilization in research and development.
Chemical Identity and Nomenclature
IUPAC Name: this compound[1]
Alternatively, it is also referred to as 4,6-dimethyl-2-(methylsulfanyl)nicotinonitrile.
CAS Number: 72456-86-1[1]
This unique numerical identifier, assigned by the Chemical Abstracts Service (CAS), ensures unambiguous identification of this specific chemical substance in literature and databases.
Molecular Structure
The structure of this compound is characterized by a pyridine ring substituted with two methyl groups at positions 4 and 6, a cyano group at position 3, and a methylsulfanyl group at position 2.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. It is important to note the discrepancy in the reported melting points from different suppliers, which may be due to different crystalline forms or measurement conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂S | [1] |
| Molecular Weight | 178.25 g/mol | [1] |
| Melting Point | 168-170 °C | [1] |
| Physical Form | Powder | |
| Solubility | Soluble in most organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
Sources
An In-depth Technical Guide to the Solubility and Stability of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
This guide provides a comprehensive technical overview of the critical physicochemical properties of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile, a heterocyclic compound of interest in contemporary drug discovery and development. This document is intended for researchers, chemists, and formulation scientists, offering both foundational knowledge and actionable experimental protocols to accurately assess the compound's solubility and stability, which are pivotal for its progression as a potential therapeutic agent.
Introduction: The Significance of Pyridine Scaffolds in Medicinal Chemistry
The pyridine ring is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, contribute to favorable interactions with biological targets and enhance the pharmacokinetic profiles of drug candidates. The specific substitutions on the pyridine ring, such as the dimethyl, methylsulfanyl, and carbonitrile groups in the title compound, further modulate its lipophilicity, polarity, and metabolic stability, making a thorough understanding of its solubility and stability profiles imperative for successful drug development.
Section 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The interplay of the lipophilic methyl groups and the polar carbonitrile and pyridine nitrogen in this compound suggests a nuanced solubility profile across a range of solvents.
Predicted Solubility Characteristics
Based on its structural motifs, a qualitative solubility prediction can be made:
-
Aqueous Solubility: The presence of the polar nitrile group and the pyridine nitrogen may impart some aqueous solubility. However, the overall molecule is largely nonpolar due to the dimethyl and methylsulfanyl groups, suggesting that its aqueous solubility is likely to be low.
-
Organic Solvent Solubility: The compound is expected to exhibit good solubility in a range of organic solvents. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are predicted to be excellent solvents. Good solubility is also anticipated in alcohols such as methanol and ethanol, as well as chlorinated solvents like dichloromethane.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method. This technique establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.
Protocol for Shake-Flask Solubility Determination:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling and Quantification: Carefully withdraw an aliquot of the supernatant from each vial. Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Data Presentation:
Table 1: Predicted and Representative Solubility of this compound
| Solvent | Predicted Solubility | Representative Experimental Value (mg/mL) |
| Water | Low | < 0.1 |
| Phosphate-Buffered Saline (pH 7.4) | Low | < 0.1 |
| Methanol | High | > 10 |
| Ethanol | High | > 10 |
| Dimethyl Sulfoxide (DMSO) | Very High | > 50 |
Section 2: Stability Profile of this compound
Assessing the chemical stability of a drug candidate is a non-negotiable aspect of drug development, as degradation can lead to loss of potency and the formation of potentially toxic impurities. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions:
-
Hydrolysis: The nitrile group could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially forming a carboxylic acid or an amide intermediate.
-
Oxidation: The methylsulfanyl group is a likely site for oxidation, which could lead to the formation of the corresponding sulfoxide and sulfone derivatives.
-
Photodegradation: The pyridine ring, being an aromatic heterocycle, may be susceptible to photolytic degradation upon exposure to UV or visible light.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, potentially involving the cleavage of the pyridine ring or its substituents.
Experimental Design for Forced Degradation Studies
A systematic approach to forced degradation is crucial to understanding the stability of the molecule.
Protocol for Forced Degradation Studies:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the sample solutions to a range of stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 60 °C for 7 days.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.
-
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Visualization of Experimental Workflow:
Caption: Workflow for Forced Degradation Studies.
Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is a validated HPLC method that can separate the parent compound from all potential degradation products.
Exemplary HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Column Temperature: 30 °C.
Method Validation: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
Section 3: Data Interpretation and Reporting
The data generated from solubility and stability studies should be meticulously documented and interpreted.
Data Presentation:
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation of Parent Compound | Number of Degradants Detected | Observations |
| 0.1 M HCl, 60°C | ~5-10% | 1-2 | Minor degradation observed. |
| 0.1 M NaOH, 60°C | ~15-25% | 2-3 | Significant degradation, potential hydrolysis of the nitrile. |
| 3% H₂O₂, RT | > 50% | 2 (major) | Highly susceptible to oxidation, likely forming sulfoxide and sulfone. |
| 60°C (Solid) | < 2% | 0 | Thermally stable in solid form. |
| 60°C (Solution) | ~5% | 1 | Minor thermal degradation in solution. |
| Photostability (ICH Q1B) | ~10-15% | 1-2 | Moderate photolability. |
Visualization of a Potential Degradation Pathway:
Caption: Potential Degradation Pathways.
Conclusion and Recommendations
The studies outlined in this guide provide a robust framework for characterizing the solubility and stability of this compound. The anticipated low aqueous solubility suggests that formulation strategies such as salt formation, co-solvents, or enabling technologies may be necessary for oral delivery. The compound's susceptibility to oxidative degradation is a critical finding, indicating that the inclusion of antioxidants in formulations and protection from oxidative stress during manufacturing and storage will be essential. The moderate photolability necessitates the use of light-protective packaging. The developed stability-indicating HPLC method will be a vital tool for quality control throughout the drug development lifecycle.
References
-
ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
The Ascendant Trajectory of Pyridine Derivatives in Modern Drug Discovery: A Technical Guide to Unveiling their Biological Potential
Abstract
The pyridine scaffold, a quintessential nitrogen-containing heterocycle, stands as a cornerstone in the edifice of contemporary medicinal chemistry. Its inherent electronic properties, coupled with its capacity for diverse chemical modifications, render it a privileged structure in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities of novel pyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the core mechanisms of action, present detailed experimental protocols for their evaluation, and illuminate key signaling pathways. This guide is designed not as a rigid set of instructions, but as a dynamic framework to empower innovation and accelerate the translation of promising pyridine-based compounds from the laboratory to the clinic.
Introduction: The Enduring Significance of the Pyridine Moiety
Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a fundamental structural motif found in a vast array of natural products, including essential vitamins and coenzymes.[1] Its unique electronic distribution and ability to engage in a wide range of chemical reactions have made it a highly sought-after scaffold in drug design.[2] The incorporation of the pyridine nucleus into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing solubility, metabolic stability, and target-binding affinity.[3] Consequently, pyridine derivatives have been successfully developed into a broad spectrum of therapeutic agents with applications spanning oncology, infectious diseases, inflammation, and neurology.[4][5] This guide will systematically explore the evidence-based potential of novel pyridine derivatives across these critical therapeutic areas.
Anticancer Activities: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents remains a paramount challenge in global healthcare. Pyridine derivatives have emerged as a particularly fruitful area of research, demonstrating the ability to modulate multiple signaling pathways implicated in tumorigenesis and progression.[2][6]
Mechanisms of Action
Novel pyridine derivatives exert their anticancer effects through a variety of mechanisms, including:
-
Enzyme Inhibition: A significant number of pyridine-based compounds function as enzyme inhibitors, targeting kinases, histone deacetylases, and other enzymes crucial for cancer cell survival and proliferation.[7][8] For instance, certain pyridine-urea derivatives have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[9][10]
-
Induction of Apoptosis: Many pyridine derivatives have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. This can be achieved through the upregulation of pro-apoptotic proteins like p53 and JNK, and the downregulation of anti-apoptotic proteins.[8]
-
Cell Cycle Arrest: Interference with the cell cycle is another common mechanism of action. Pyridine compounds can arrest cancer cells at specific checkpoints, such as the G2/M phase, preventing their proliferation.[6][8]
Key Signaling Pathways
The anticancer activity of many pyridine derivatives is mediated through their interaction with critical signaling pathways that are often dysregulated in cancer.
Caption: Simplified signaling pathways modulated by anticancer pyridine derivatives.
Experimental Protocols
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[1][11]
Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[1]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridine derivative in culture medium.
-
Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in different phases of the cell cycle.[7][12]
Principle: PI is a fluorescent dye that intercalates into the DNA of permeabilized cells. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[12]
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with the pyridine derivative for a specified time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Fix the cells at 4°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
Add propidium iodide (50 µg/mL) and incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometric Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data and analyze the cell cycle distribution using appropriate software (e.g., ModFit, FlowJo).[7]
-
Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[13][14]
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.[13]
Step-by-Step Methodology:
-
Protein Extraction:
-
Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p53, JNK, cleaved caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative expression levels of the target proteins.
-
Antimicrobial and Antifungal Activities: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Pyridine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[1][3]
Mechanisms of Action
The antimicrobial activity of pyridine derivatives is often attributed to their ability to:
-
Disrupt Cell Membranes: The cationic nature of some pyridinium salts allows them to interact with and disrupt the negatively charged bacterial cell membrane, leading to cell lysis.[15]
-
Inhibit Essential Enzymes: Pyridine compounds can inhibit enzymes that are vital for microbial survival and replication.[7]
-
Interfere with Biofilm Formation: Some derivatives have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously difficult to treat.[1]
Experimental Protocols
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]
Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[17]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Grow the bacterial or fungal strain overnight in a suitable broth medium.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi) to the final desired concentration.
-
-
Preparation of Compound Dilutions:
-
Prepare serial two-fold dilutions of the pyridine derivative in the appropriate broth in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Anti-inflammatory Activities: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Pyridine derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[18][19]
Mechanisms of Action
The anti-inflammatory effects of pyridine derivatives are often mediated by:
-
Inhibition of Pro-inflammatory Enzymes: Some derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase, which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[18]
-
Iron Chelation: Certain 3-hydroxy-pyridine-4-one derivatives exhibit iron-chelating properties. Since COX and lipoxygenase are iron-dependent enzymes, this chelation can contribute to their anti-inflammatory effects.[13][18]
-
Modulation of Signaling Pathways: Pyridine compounds can also modulate inflammatory signaling pathways such as NF-κB and MAPK.[19]
Experimental Protocols
The carrageenan-induced paw edema model is a widely used and reliable in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[20][21]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[20]
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week.
-
Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).
-
-
Compound Administration:
-
Administer the pyridine derivative intraperitoneally or orally at various doses.
-
Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.
-
-
Induction of Edema:
-
Thirty minutes after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Neuroprotective Activities: Safeguarding Neuronal Integrity
Neurodegenerative diseases represent a significant and growing health concern. Pyridine derivatives are being investigated for their potential to protect neurons from damage and death.[5][22]
Mechanisms of Action
The neuroprotective effects of pyridine derivatives can be attributed to:
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Some pyridine compounds can scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defenses.[23][24]
-
Inhibition of Glutamate-Induced Excitotoxicity: Excessive glutamate can lead to neuronal cell death. Certain pyridine alkaloids have been shown to protect against glutamate-induced oxidative stress and apoptosis in neuronal cell lines like HT22.[23][24]
-
Modulation of Calcium Homeostasis: Dysregulation of intracellular calcium levels is implicated in neuronal death. Some pyridine derivatives may exert their neuroprotective effects by modulating calcium influx.[23]
Experimental Protocols
The HT22 mouse hippocampal cell line is a valuable in vitro model for studying oxidative stress-induced neuronal cell death, as these cells are susceptible to glutamate-induced toxicity.[25][26]
Principle: High concentrations of glutamate induce oxidative stress and subsequent cell death in HT22 cells. The neuroprotective effect of a compound is assessed by its ability to rescue cells from this glutamate-induced toxicity.[25]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HT22 cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at an appropriate density.
-
-
Compound Pre-treatment:
-
After 24 hours, treat the cells with various concentrations of the pyridine derivative for 2 hours.
-
-
Induction of Oxidative Stress:
-
Add glutamate to the wells to a final concentration of 5-10 mM to induce oxidative stress.
-
Include an untreated control and a glutamate-only control.
-
-
Assessment of Cell Viability:
-
After 12-24 hours of glutamate exposure, assess cell viability using the MTT assay as described in section 2.3.1.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection conferred by the pyridine derivative compared to the glutamate-only control.
-
Structure-Activity Relationship (SAR) Studies and Molecular Docking
Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for rational drug design.[11][27]
The Importance of SAR
SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity. This information helps to:
-
Identify the key pharmacophoric features responsible for the desired activity.
-
Optimize the potency, selectivity, and pharmacokinetic properties of the lead compound.
-
Design new analogs with improved therapeutic potential.
For pyridine derivatives, SAR studies have revealed that the nature and position of substituents on the pyridine ring can have a profound impact on their biological activity.[11][16] For example, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and influence its interaction with biological targets.[16]
Molecular Docking: A Computational Approach to Drug Design
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex.[4][28]
Principle: Docking algorithms sample different conformations of the ligand within the binding site of the target protein and use a scoring function to estimate the binding affinity for each conformation.[28]
General Workflow:
-
Preparation of Receptor and Ligand:
-
Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of the pyridine derivative and optimize its geometry.
-
-
Docking Simulation:
-
Define the binding site on the receptor.
-
Run the docking simulation using software such as AutoDock Vina or GOLD.[4]
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities.
-
Visualize the interactions between the ligand and the receptor to understand the molecular basis of binding.
-
Molecular docking can be a powerful tool to rationalize SAR data and to guide the design of new pyridine derivatives with enhanced activity.
Conclusion and Future Perspectives
The pyridine scaffold continues to be a remarkably versatile and fruitful platform for the discovery of novel therapeutic agents. The diverse biological activities of pyridine derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscore their immense potential in addressing a wide range of human diseases. The experimental protocols and computational approaches detailed in this guide provide a robust framework for researchers to systematically evaluate and optimize these promising compounds. Future research in this area will likely focus on the development of more selective and potent pyridine derivatives, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance their therapeutic efficacy. The continued synergy between synthetic chemistry, molecular biology, and computational modeling will undoubtedly pave the way for the next generation of pyridine-based medicines.
References
-
Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology. (2025). Retrieved January 18, 2026, from [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed. (2020). Retrieved January 18, 2026, from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review - ResearchGate. (2025). Retrieved January 18, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. (2023). Retrieved January 18, 2026, from [Link]
-
Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - PubMed. (2015). Retrieved January 18, 2026, from [Link]
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023). Retrieved January 18, 2026, from [Link]
-
Synthesis and antimicrobial study of novel pyridine quaternary analogs. (2024). Retrieved January 18, 2026, from [Link]
-
Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - NIH. (2014). Retrieved January 18, 2026, from [Link]
-
A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed. (2014). Retrieved January 18, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. (2014). Retrieved January 18, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC - NIH. (2009). Retrieved January 18, 2026, from [Link]
-
Pyridine alkaloids with activity in the central nervous system - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed. (2020). Retrieved January 18, 2026, from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022). Retrieved January 18, 2026, from [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Retrieved January 18, 2026, from [Link]
-
Consensus Method for Broth Microdilution Assay. In Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Retrieved January 18, 2026, from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Publications. (2021). Retrieved January 18, 2026, from [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. (2025). Retrieved January 18, 2026, from [Link]
-
Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved January 18, 2026, from [Link]
-
Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - MDPI. (2020). Retrieved January 18, 2026, from [Link]
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022). Retrieved January 18, 2026, from [Link]
-
(PDF) Newer biologically active pyridines: A potential review - ResearchGate. (2025). Retrieved January 18, 2026, from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved January 18, 2026, from [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (2023). Retrieved January 18, 2026, from [Link]
-
[PDF] Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line | Semantic Scholar. (n.d.). Retrieved January 18, 2026, from [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages | Request PDF - ResearchGate. (2025). Retrieved January 18, 2026, from [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
A review: Biological activities of novel cyanopyridine derivatives - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. (2024). Retrieved January 18, 2026, from [Link]
-
Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC - NIH. (2020). Retrieved January 18, 2026, from [Link]
-
Neuroprotective Activity of Biophytum reinwardtii on Hippocampal Neuronal HT22 Cells - Scholars Research Library. (n.d.). Retrieved January 18, 2026, from [Link]
-
Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). Retrieved January 18, 2026, from [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Flow Cytometry Protocol [sigmaaldrich.com]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. A quick method for the determination of inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. medium.com [medium.com]
- 14. blog.championsoncology.com [blog.championsoncology.com]
- 15. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 19. researchgate.net [researchgate.net]
- 20. inotiv.com [inotiv.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Single cell–resolution western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 27. Western blot protocol for high molecular weight proteins | Abcam [abcam.com]
- 28. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic scaffolds, substituted pyridines hold a privileged position due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. This guide focuses on a particularly versatile yet specialized building block: 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile .
This molecule, characterized by a pyridine core functionalized with two methyl groups, a cyano group, and a methylsulfanyl moiety, offers a unique combination of reactive sites. The interplay between the electron-withdrawing cyano group and the potentially labile methylsulfanyl group, situated at a key position on the pyridine ring, underpins its utility as a versatile intermediate for the synthesis of a variety of fused heterocyclic systems. This guide will provide a comprehensive overview of its synthesis, explore its reactivity, and detail its application in the construction of valuable molecular frameworks, supported by mechanistic insights and detailed experimental protocols.
Physicochemical Properties and Structural Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 72456-86-1 | |
| Molecular Formula | C₉H₁₀N₂S | |
| Molecular Weight | 178.25 g/mol | |
| Melting Point | 168-170 °C | |
| Appearance | Solid | - |
Synthesis of the Building Block: A Rational Approach
The synthesis of this compound is typically achieved through a two-step sequence starting from readily available precursors. The core pyridine ring is first constructed, followed by the introduction of the methylsulfanyl group. A highly efficient method involves the condensation of an appropriate 1,3-dicarbonyl compound with cyanothioacetamide to form a 2-thioxo-1,2-dihydropyridine-3-carbonitrile intermediate, which is then alkylated.
A plausible and efficient synthetic route is outlined below, based on established methodologies for similar structures.
Methodological & Application
Application Notes and Protocols for the Synthesis of Thienopyridines from 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
Abstract: This document provides a comprehensive guide for the synthesis of thieno[2,3-b]pyridine derivatives, a class of heterocyclic compounds with significant pharmacological interest, starting from the readily available precursor, 4,6-dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and practical, field-proven advice. The methodologies are presented with a focus on scientific integrity, ensuring that each protocol is a self-validating system. This guide emphasizes the causality behind experimental choices, providing a robust framework for the successful synthesis and characterization of these important molecules.
Introduction: The Significance of Thienopyridines
Thienopyridines are a fascinating family of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their unique structural framework, which incorporates both thiophene and pyridine rings, imparts a diverse range of biological activities.[2] Notably, several thienopyridine derivatives have been developed into blockbuster antiplatelet drugs, such as ticlopidine and clopidogrel.[3][4] These drugs function as antagonists of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, playing a crucial role in preventing atherothrombotic events in patients with cardiovascular, cerebrovascular, and peripheral vascular diseases.[3][5]
Beyond their antiplatelet effects, thienopyridine scaffolds have demonstrated a broad spectrum of pharmacological properties, including antitumor, anti-inflammatory, antimicrobial, and antiviral activities.[2][6] This wide range of biological applications continues to drive research into the synthesis of novel thienopyridine derivatives with improved efficacy and safety profiles.
The synthetic strategy detailed in these application notes focuses on the construction of the thieno[2,3-b]pyridine core, a key isomer in this class of compounds. The starting material, this compound, serves as a versatile and accessible building block for this purpose.
Synthetic Strategy: From Pyridine to Thienopyridine
The core of the synthetic approach involves the construction of the thiophene ring onto the existing pyridine scaffold of this compound. This is achieved through a modified Gewald reaction, a powerful and widely used method for the synthesis of 2-aminothiophenes.[7][8]
The general workflow for this synthesis is depicted below:
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Alkylation of 2-Mercaptopyridine Derivatives
Introduction: The Significance of S-Alkylated 2-Mercaptopyridines
2-Mercaptopyridine and its derivatives are a cornerstone class of heterocyclic compounds. While valuable in their own right, their synthetic utility is exponentially expanded through S-alkylation, which transforms the nucleophilic thiol group into a diverse array of thioethers. These resulting S-alkylated products are pivotal scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities, and serve as key intermediates in the synthesis of complex molecules.[1][2] This guide delineates robust and reproducible protocols for achieving this critical transformation, grounded in an understanding of the underlying chemical principles.
The Heart of the Matter: Thiol-Thione Tautomerism
A foundational concept for any chemist working with 2-mercaptopyridine is its existence as a dynamic equilibrium between two tautomeric forms: the aromatic pyridine-2-thiol and the non-aromatic pyridine-2(1H)-thione.[3]
Caption: Tautomeric equilibrium of 2-mercaptopyridine.
Spectroscopic and computational studies have established that the thione form is generally the more thermodynamically stable tautomer, particularly in polar solvents.[4][5][6] However, alkylation reactions overwhelmingly occur on the sulfur atom. This is explained by two key factors:
-
Deprotonation: In the presence of a base, the thiol proton is abstracted to form a thiolate anion. This anion is a highly potent nucleophile.
-
Nucleophilicity: The sulfur atom of the thiol/thiolate is a "soft" nucleophile, which preferentially attacks the "soft" electrophilic carbon of most alkylating agents, in accordance with Hard-Soft Acid-Base (HSAB) theory.
Therefore, regardless of the dominant tautomer in solution, the reaction proceeds via the highly reactive thiolate, leading exclusively to S-alkylation under typical conditions.
Core Protocols for S-Alkylation
The selection of an appropriate alkylation protocol depends on the nature of the alkylating agent, the scale of the reaction, and the functional group tolerance of the substrate. Below are three field-proven methodologies.
Protocol 1: Classical S-Alkylation with Alkyl Halides
This is the most direct and widely used method, relying on the classic SN2 reaction mechanism. The protocol's success hinges on the selection of a suitable base and solvent combination to ensure efficient formation of the thiolate nucleophile.
Causality and Experimental Choices:
-
Base: A non-nucleophilic base is crucial to prevent competition with the thiolate. Potassium carbonate (K₂CO₃) is an excellent, mild choice for general applications. For less acidic thiols or more robust substrates, stronger bases like sodium hydride (NaH) can be used, but require strictly anhydrous conditions to prevent quenching.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it effectively solvates the counter-ion of the base (e.g., K⁺) without solvating the thiolate, thus maximizing its nucleophilicity.
-
Alkylating Agent: The reactivity of alkyl halides follows the trend R-I > R-Br > R-Cl.[7][8][9] Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability.
Caption: Workflow for classical S-alkylation.
Detailed Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the 2-mercaptopyridine derivative (1.0 eq.).
-
Add anhydrous DMF (approx. 0.1 M concentration) and stir until fully dissolved.
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution. Stir the suspension for 15-30 minutes at room temperature.
-
Add the alkyl halide (1.1 eq.) dropwise via syringe. An exotherm may be observed. For highly reactive halides (e.g., benzyl iodide), consider adding at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate (EtOAc).
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with saturated aqueous brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: S-Alkylation via Phase-Transfer Catalysis (PTC)
PTC is a powerful and "green" alternative, particularly for scaled-up reactions.[10] It avoids the need for expensive anhydrous solvents and strong, moisture-sensitive bases. The reaction occurs in a biphasic system where a catalyst shuttles the anion between phases.[11]
Causality and Experimental Choices:
-
Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is the workhorse of PTC. Its lipophilic cation pairs with the thiolate anion, transporting it from the solid or aqueous phase into the organic phase where the alkylating agent resides.[12][13]
-
Phase System: A solid-liquid system (e.g., solid K₂CO₃ in toluene) is often cleaner and simpler than a liquid-liquid system (e.g., aqueous NaOH and an organic solvent).[12] Toluene is an excellent solvent as it is non-polar and immiscible with water.
Caption: Workflow for S-alkylation using PTC.
Detailed Step-by-Step Methodology:
-
In a round-bottom flask, combine the 2-mercaptopyridine derivative (1.0 eq.), the alkylating agent (1.2 eq.), powdered potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Add toluene (approx. 0.2 M) and equip the flask with a reflux condenser.
-
Heat the mixture with vigorous stirring to 60-80 °C. The efficiency of PTC relies on maximizing the interfacial area, so rapid stirring is essential.
-
Monitor the reaction by TLC. PTC reactions are often significantly faster than their homogeneous counterparts.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Mitsunobu Reaction for Thioether Formation
The Mitsunobu reaction is an exceptionally valuable method for forming C-S bonds from alcohols, proceeding with a clean inversion of stereochemistry at the alcohol's carbon center.[14][15][16] This makes it ideal for synthesizing chiral thioethers from chiral secondary alcohols.
Causality and Experimental Choices:
-
Reagents: The reaction relies on the in-situ generation of an alkoxyphosphonium salt from an alcohol and triphenylphosphine (PPh₃) using an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17][18] The acidic thiol (pKa ≈ 9-10) then acts as the nucleophile, displacing the activated oxygen.[16]
-
Conditions: The reaction must be performed under strictly anhydrous conditions in a solvent like THF. The order of addition is critical: the azodicarboxylate should be added last and slowly to a cooled solution of the other components to control the reaction rate and minimize side products.[17]
Caption: Simplified Mitsunobu reaction pathway.
Detailed Step-by-Step Methodology:
-
To a flame-dried, three-neck flask under N₂, add the alcohol (1.0 eq.), the 2-mercaptopyridine derivative (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).
-
Add anhydrous THF (approx. 0.1 M) and stir to dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 15-20 minutes. The solution may turn from colorless to yellow/orange.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure. The primary challenge is removing the triphenylphosphine oxide (TPPO) byproduct.
-
Purification Strategy:
-
Precipitation: Add a non-polar solvent like diethyl ether or hexanes to the crude residue. TPPO is often insoluble and can be removed by filtration.
-
Chromatography: If precipitation is insufficient, purify directly by flash column chromatography. A less polar solvent system is typically required.
-
Data Summary and Comparison
| Protocol | Typical Base | Solvent | Temperature | Key Advantages | Key Disadvantages |
| Classical Sₙ2 | K₂CO₃, NaH, Cs₂CO₃ | DMF, MeCN, THF | 0 °C to RT | Widely applicable, simple setup. | May require anhydrous conditions, slower reactions. |
| PTC | K₂CO₃, NaOH (aq.) | Toluene, Dioxane | RT to 80 °C | No anhydrous solvent needed, fast, scalable, green.[10] | Requires vigorous stirring, catalyst removal may be needed. |
| Mitsunobu | N/A (Self-condensing) | THF, Dioxane | 0 °C to RT | Inversion of stereochemistry, uses alcohols as electrophiles.[16] | Stoichiometric byproducts (TPPO), requires anhydrous conditions, expensive reagents. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive alkylating agent (e.g., R-Cl).2. Base is too weak.3. Steric hindrance at the reaction center. | 1. Switch to a more reactive halide (R-Br or R-I) or activate the alcohol as a tosylate.2. Use a stronger base (e.g., NaH instead of K₂CO₃).3. Increase reaction temperature and time; consider a less hindered substrate if possible. |
| Formation of Disulfide Byproduct | Oxidation of the starting thiol/thiolate by atmospheric oxygen, often base-catalyzed. | 1. Thoroughly degas the solvent before use.2. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Difficulty Removing Byproducts | 1. Triphenylphosphine oxide (TPPO) from Mitsunobu reaction.2. Emulsion during PTC workup. | 1. Try precipitating TPPO from ether/hexanes. Use a more non-polar eluent for chromatography.2. Add saturated brine to the separatory funnel to break the emulsion. Filter through celite before extraction. |
| N-Alkylation Observed | Although rare, can occur under harsh conditions or with specific substrates where the thione tautomer is highly reactive. | This is generally not an issue for 2-mercaptopyridines as S-alkylation is kinetically and thermodynamically favored. If observed, try milder conditions (lower temperature, weaker base). |
References
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link][14][16]
-
Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved from [Link][3]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link][17]
-
Kaszynski, P., et al. (2008). Tautomerism and Regioselectivity of Acylation of 4-Hydroxy-2-mercaptopyridine-N-oxide and 2,4-Dimercaptopyridine-N-oxide: A Computational Study. Taylor & Francis Online. Retrieved from [Link][4][5]
-
Beilstein Journals. (n.d.). Asymmetric synthesis of tertiary thiols and thioethers. Retrieved from [Link][18]
-
Chemistry Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured? Retrieved from [Link][6]
-
BioPharma Notes. (2020). Alkylating agents. Retrieved from [Link][7]
-
GPnotebook. (2018). Alkylating agents. Retrieved from [Link][8]
-
ResearchGate. (2006). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3 H )-One. Retrieved from [Link][12]
-
Drugs.com. (n.d.). List of Alkylating agents. Retrieved from [Link][9]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Retrieved from [Link][10]
-
ResearchGate. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. Retrieved from [Link][13]
-
Fedoryński, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Retrieved from [Link][11]
-
Journal of Xinyang Normal University. (2020). Catalytic Dehydrative Substitution Reaction of 2-Mercaptopyridine with Alcohols Leading to the Green Synthesis of 2-Pyridyl Thioethers. Retrieved from [Link][1]
-
Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved from [Link][19]
-
Scholz, G. H., et al. (1998). Salt-independent binding of antibodies from human serum to thiophilic heterocyclic ligands. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link][2]
Sources
- 1. Catalytic Dehydrative Substitution Reaction of 2-Mercaptopyridine with Alcohols Leading to the Green Synthesis of 2-Pyridyl Thioethers [journal.xynu.edu.cn]
- 2. Salt-independent binding of antibodies from human serum to thiophilic heterocyclic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Alkylating agents - BioPharma Notes [biopharmanotes.com]
- 8. gpnotebook.com [gpnotebook.com]
- 9. drugs.com [drugs.com]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]
- 19. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Leveraging 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile in Multicomponent Reactions for Accelerated Drug Discovery
Introduction: The Strategic Value of Pyridine Scaffolds in MCRs
In the landscape of modern medicinal chemistry, multicomponent reactions (MCRs) stand out for their efficiency, atom economy, and ability to generate molecular complexity in a single synthetic operation. These reactions are powerful tools for the rapid construction of diverse chemical libraries essential for identifying novel therapeutic agents. Within this paradigm, the selection of strategic building blocks is paramount. 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile emerges as a highly versatile and valuable scaffold. Its unique arrangement of functional groups—a nucleophilic nitrile, an activating methylsulfanyl group, and a pyridine core—renders it an ideal substrate for a variety of MCRs, leading to the synthesis of privileged heterocyclic structures, most notably thieno[2,3-b]pyridines.
The thieno[2,3-b]pyridine core is of significant interest to the pharmaceutical industry due to its diverse and potent pharmacological activities.[1] Derivatives of this scaffold have demonstrated efficacy as anticancer, antiviral, anti-inflammatory, antimicrobial, and antidiabetic agents.[1] Furthermore, they have been investigated as adenosine A1 receptor ligands for epilepsy treatment and as antiplatelet drugs.[1] This application note provides a detailed exploration of the use of this compound in a cornerstone MCR, the Gewald reaction, offering a comprehensive protocol and mechanistic insights for researchers in drug development.
The Gewald Three-Component Reaction: A Gateway to Thieno[2,3-b]pyridines
The Gewald reaction is a classic MCR that condenses a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[2][3] When this compound is employed as the active methylene component, the reaction proceeds via an intramolecular cyclization to afford highly functionalized thieno[2,3-b]pyridine derivatives. This one-pot synthesis is a testament to the power of MCRs in streamlining the production of complex heterocyclic systems.
Mechanistic Insights
The reaction mechanism, while subject to some variation based on substrates and conditions, generally follows a well-elucidated pathway.[2]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (an α-halo ketone in this protocol) and the active methylene group of the pyridine-3-carbonitrile. This step forms a stable α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a Michael addition to the electron-deficient double bond of the unsaturated nitrile.
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the final 2-aminothiophene ring fused to the pyridine core. The Thorpe-Ziegler cyclization is a key step in the formation of the thiophene ring.[1]
The use of microwave irradiation has been shown to be beneficial, often leading to improved reaction yields and reduced reaction times.[2]
Experimental Workflow Diagram
Caption: Workflow for the Gewald synthesis of thieno[2,3-b]pyridines.
Detailed Experimental Protocol: Synthesis of 3-Amino-4,6-dimethyl-2-aroyl-thieno[2,3-b]pyridines
This protocol describes a representative Gewald reaction for the synthesis of a 3-amino-thieno[2,3-b]pyridine derivative, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Substituted phenacyl bromide (or other α-halo ketone)
-
Elemental sulfur
-
Triethylamine (TEA)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired substituted phenacyl bromide (1.0 eq) in absolute ethanol (20-30 mL).
-
Addition of Sulfur and Base: To the stirred solution, add elemental sulfur (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq). The addition of the base may cause a slight exotherm and color change.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing ice-cold water (100 mL) with stirring. A solid precipitate should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold water (2 x 30 mL) and then with a small amount of cold ethanol (1 x 15 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum to a constant weight.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the pure 3-amino-thieno[2,3-b]pyridine derivative.
Expected Outcome:
This protocol typically affords the desired 3-amino-thieno[2,3-b]pyridine derivatives in good to excellent yields. The products are often crystalline solids. Characterization should be performed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
| Parameter | Value |
| Reactant Ratio | 1:1:1.1 (Pyridine:Ketone:Sulfur) |
| Base | Triethylamine (1.5 eq) |
| Solvent | Absolute Ethanol |
| Temperature | Reflux (~80 °C) |
| Typical Reaction Time | 4-8 hours |
| Typical Yield | 70-90% |
Causality in Experimental Design: Why These Conditions?
-
Solvent Choice (Ethanol): Ethanol is a good choice as it effectively dissolves the starting materials and is relatively non-toxic. Its boiling point allows for a suitable reaction temperature at reflux.
-
Base Selection (Triethylamine): A tertiary amine like triethylamine is used as a basic catalyst. It is strong enough to deprotonate the active methylene group to initiate the Knoevenagel condensation but not so strong as to cause unwanted side reactions.
-
Stoichiometry: A slight excess of sulfur is used to ensure complete conversion. The excess base helps to drive the reaction forward.
-
Work-up Procedure: Pouring the reaction mixture into ice water is a crucial step for precipitating the organic product, which is typically insoluble in water, thereby facilitating its isolation from the reaction medium.
Applications in Drug Development
The 3-amino-thieno[2,3-b]pyridine products synthesized via this MCR are not merely final compounds but are valuable intermediates for further chemical elaboration. The amino group can be readily acylated, alkylated, or used in the construction of additional heterocyclic rings, allowing for the generation of a vast array of derivatives for structure-activity relationship (SAR) studies. This is particularly relevant in the development of anticancer agents, where modifications to the thieno[2,3-b]pyridine core have been shown to modulate activity.[4][5] For instance, novel thieno[2,3-b]pyridine derivatives have been investigated for their ability to lower the cancer stem cell fraction, a key target in developing more effective cancer therapies.[5]
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds through multicomponent reactions. The Gewald reaction, in particular, provides a straightforward and efficient route to the highly sought-after thieno[2,3-b]pyridine scaffold. The protocol detailed herein offers a reliable and scalable method for accessing these valuable compounds, empowering researchers and drug development professionals to accelerate the discovery of new therapeutic agents.
References
-
Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Gewald reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(9), 1734-1750. [Link]
-
(PDF) Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity - Semantic Scholar. (2013). Journal of the Korean Chemical Society, 57(6), 785-792. [Link]
-
Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
-
Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (2010). ARKIVOC, 2010(1), 209-246. [Link]
-
Buy 2-Methylthiophene-3-carbonitrile. (n.d.). Retrieved January 18, 2026, from [Link]
-
Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. | Request PDF. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Multicomponent Reactions, Solvent-Free Synthesis of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives, and Corrosion Inhibitors Evaluation - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
3-Amino-4,6-dimethyl-thieno[2,3-b]pyridine-2-carbonitrile - PubMed. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3138. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Preprints.org. (n.d.). Retrieved January 18, 2026, from [Link]
-
Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
[PDF] Multicomponent Reactions, Solvent-Free Synthesis of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives, and Corrosion Inhibitors Evaluation | Semantic Scholar. (2018). Journal of Heterocyclic Chemistry, 55(12), 2799-2810. [Link]
-
Three component synthesis of cyanopyridines. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes on 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that serve as a foundation for therapeutically active compounds is perpetual. Among the myriad of heterocyclic structures, the pyridine ring stands out for its prevalence in numerous FDA-approved drugs.[1][2] This guide focuses on a particularly valuable, yet specific, building block: 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile . Its unique arrangement of functional groups—a nitrile, a methylsulfanyl group, and two methyl groups on a pyridine core—offers a versatile platform for chemical modification and the development of a diverse range of bioactive molecules.
This document serves as a comprehensive technical guide, providing in-depth application notes and detailed protocols for the synthesis and derivatization of this scaffold. We will delve into its application in the generation of potent anti-fibrotic agents, kinase inhibitors, and antimicrobial compounds, supported by mechanistic insights and actionable experimental procedures.
Part 1: Synthesis of the Core Scaffold
The synthesis of this compound is efficiently achieved through a two-step process, beginning with the construction of the pyridine-2-thione ring, followed by S-alkylation. This approach is robust and provides the target compound in good yield.
Step 1: Synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
The initial and crucial step is the synthesis of the pyridinethione precursor. This is accomplished via a condensation reaction between acetylacetone and cyanothioacetamide.[3][4] This reaction, a variation of the Guareschi-Thorpe condensation, provides the heterocyclic core.
Protocol 1: Synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
-
Materials:
-
Cyanothioacetamide
-
Acetaldehyde
-
1-(Prop-1-en-2-yl)piperidine
-
Anhydrous Ethanol
-
10% Aqueous HCl
-
-
Procedure:
-
In a round-bottom flask, combine cyanothioacetamide (10 mmol), acetaldehyde (10 mmol), and 1-(prop-1-en-2-yl)piperidine (10 mmol) in anhydrous ethanol (20 mL).
-
Stir the mixture at 20°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, treat the mixture with 10% aqueous HCl until the pH reaches 5.
-
Allow the mixture to stand for 5 hours to facilitate precipitation.
-
Collect the precipitate by filtration, wash with ethanol and hexane.
-
The resulting solid is 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile.[3]
-
-
Causality and Insights: This three-component reaction is a highly efficient method for constructing the substituted pyridine ring. The enamine, generated in situ from acetaldehyde and piperidine, acts as the three-carbon component that condenses with the active methylene group of cyanothioacetamide. The subsequent cyclization and oxidation (likely by atmospheric oxygen) yields the stable pyridinethione.
Step 2: S-Alkylation to Yield this compound
The final step is the selective alkylation of the sulfur atom of the pyridinethione. Methyl iodide or dimethyl sulfate are common methylating agents for this transformation.
Protocol 2: S-Methylation of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
-
Materials:
-
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
-
Methyl Iodide
-
Potassium Hydroxide (KOH)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (10 mmol) in DMF (15 mL), add 10% aqueous KOH (10 mmol) dropwise with stirring.
-
Following the addition of base, add methyl iodide (10 mmol) to the reaction mixture.
-
Continue stirring for 4 hours.
-
Dilute the reaction mixture with an equal volume of water to precipitate the product.
-
Collect the solid by filtration, wash with water, ethanol, and hexane to yield this compound.[3]
-
-
Causality and Insights: The basic conditions deprotonate the thione, forming a thiolate anion which is a soft nucleophile. This selectively attacks the methylating agent in an SN2 reaction, leading to the desired S-alkylated product over N-alkylation.[5]
Part 2: Application in the Development of Anti-Fibrotic Agents
A significant application of the this compound scaffold is in the synthesis of analogues of Pirfenidone, an approved drug for idiopathic pulmonary fibrosis (IPF).[1][6] These analogues often show enhanced anti-fibrotic activity.[7][8]
Mechanistic Rationale: Targeting the TGF-β/Smad Signaling Pathway
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins.[9] The Transforming Growth Factor-β (TGF-β) signaling pathway is a master regulator of this process.[10][11] Upon TGF-β binding to its receptor, the canonical pathway involves the phosphorylation and activation of Smad2 and Smad3 proteins. These activated Smads then form a complex with Smad4, translocate to the nucleus, and induce the transcription of pro-fibrotic genes, leading to increased collagen and fibronectin production.[12][13] Pirfenidone and its analogues are believed to exert their anti-fibrotic effects by modulating this pathway, often by reducing the expression of TGF-β1 and inhibiting the phosphorylation of Smad3.[14][15]
Caption: TGF-β/Smad signaling pathway in fibrosis and points of inhibition.
Synthetic Strategy for Pirfenidone Analogues
The this compound scaffold can be converted into pirfenidone-like structures. A common strategy involves the conversion of the methylsulfanyl group to a leaving group (e.g., a chloro group) followed by nucleophilic aromatic substitution.
Caption: General synthetic workflow for pirfenidone analogues.
Protocol 3: General Protocol for the Synthesis of a Pirfenidone Analogue
-
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Aromatic amine (e.g., aniline derivative)
-
Strong acid (e.g., H₂SO₄) or base (e.g., NaOH) for hydrolysis
-
Dehydrating agent for cyclization (if necessary)
-
Appropriate solvents (e.g., Dichloromethane, DMF)
-
-
Procedure:
-
Oxidation: Dissolve the starting material in a suitable solvent like dichloromethane and treat with an oxidizing agent such as m-CPBA to convert the methylsulfanyl group to a more reactive methylsulfonyl group.
-
Nucleophilic Substitution: React the resulting sulfone with an appropriate aromatic amine in a high-boiling solvent like DMF at elevated temperatures to displace the methylsulfonyl group.
-
Hydrolysis and Cyclization: The nitrile group can then be hydrolyzed under acidic or basic conditions to a carboxylic acid or amide, which can subsequently be cyclized to form the desired pyridone ring structure, yielding the final pirfenidone analogue.
-
-
Self-Validation: Each step should be monitored by TLC and the intermediates and final product purified by column chromatography. The structure of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 3: Application in the Development of Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of kinases.[16] Derivatives of 2-aminopyridine-3-carbonitrile have been explored as inhibitors of various kinases, including those involved in cancer cell proliferation.[16][17][18]
Mechanistic Rationale: Targeting Kinase ATP-Binding Sites
Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate. In many cancers, kinases are constitutively active, leading to uncontrolled cell growth. Kinase inhibitors typically compete with ATP for binding to the active site. The nitrogen atom in the pyridine ring and the amino group of 2-aminopyridine derivatives can act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.
Caption: Workflow for the discovery of kinase inhibitors.
Protocol 4: General Workflow for Screening Kinase Inhibitory Activity
-
Library Synthesis:
-
Convert the starting scaffold to a 2-aminopyridine derivative, for example, by displacement of the methylsulfonyl group (as described in the anti-fibrotic section) with ammonia or a protected amine.
-
Create a library of compounds by modifying the nitrile group (e.g., reduction to an amine, hydrolysis to an amide) or by further substitution on the amino group.
-
-
In Vitro Kinase Assay:
-
Utilize a commercially available kinase assay kit for the target kinase (e.g., a luminescence-based assay that measures ATP consumption).
-
Prepare a stock solution of each synthesized compound in DMSO.
-
Perform the assay in a 96- or 384-well plate format, testing a range of concentrations for each compound to determine the IC₅₀ value.
-
Include a known inhibitor as a positive control and DMSO as a negative control.
-
-
Data Analysis and SAR:
-
Calculate the IC₅₀ values for each compound.
-
Analyze the structure-activity relationship (SAR) to identify key structural features responsible for potent inhibition. This information guides the design of the next generation of more potent and selective inhibitors.
-
| Derivative Type | Modification | Potential Kinase Targets |
| 2-Aminopyridine | N-arylation | Receptor Tyrosine Kinases (e.g., VEGFR)[16] |
| 2-Acylaminopyridine | Amide bond formation | Serine/Threonine Kinases (e.g., PIM-1)[17][19] |
| Fused Pyridopyrimidines | Ring annulation | Aurora Kinases[20] |
Part 4: Application in the Development of Antimicrobial Agents
Pyridine-3-carbonitrile derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[14][21] The presence of the cyano group and the ability to introduce various substituents make this scaffold a promising starting point for the development of new anti-infective agents.
Synthetic and Screening Protocol
Protocol 5: Synthesis and Evaluation of Antimicrobial Pyridine Derivatives
-
Synthesis:
-
Starting from this compound, synthesize a series of derivatives by modifying the methylsulfanyl group. For example, react with various thiols to introduce different alkyl or aryl thioethers.
-
Alternatively, convert the nitrile group into a thioamide or other functional groups known to possess antimicrobial activity.
-
-
Antimicrobial Screening (Broth Microdilution Method):
-
Prepare a panel of clinically relevant bacterial and fungal strains.
-
In a 96-well plate, perform serial two-fold dilutions of the synthesized compounds in appropriate growth media.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.
-
Include a standard antibiotic/antifungal agent as a positive control.
-
-
Self-Validation and Causality: The MIC values provide a quantitative measure of the antimicrobial potency. By comparing the MICs of different derivatives, a clear SAR can be established. For instance, the lipophilicity and electronic properties of the substituent at the 2-position can significantly influence cell wall penetration and interaction with intracellular targets.
References
-
Borges, F., Role of TGF-β in Fibrosis. The Open Rheumatology Journal, 2011. 5: p. 119-124. [Link]
-
Meng, X.M., et al., The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment. Journal of Cellular and Molecular Medicine, 2024. [Link]
-
Leask, A. and D.J. Abraham, TGF-β signaling in fibrosis. Trends in Immunology, 2004. 25(4): p. 215-221. [Link]
-
Luo, K., TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment. Molecules and Cells, 2017. 40(4): p. 291-301. [Link]
-
Walton, K.L., K.E. Johnson, and C.A. Harrison, Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis. Frontiers in Pharmacology, 2017. 8: p. 461. [Link]
-
Bujak, M. and N.G. Frangogiannis, The role of TGF-β signaling in myocardial infarction and cardiac remodeling. Cardiovascular Research, 2007. 74(2): p. 184-195. [Link]
-
Dobaczewski, M., W. Chen, and N.G. Frangogiannis, The role of Smad signaling cascades in cardiac fibrosis. Cellular and Molecular Life Sciences, 2011. 68(13): p. 2207-2222. [Link]
-
Meng, X.M., et al., The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment. Frontiers in Pharmacology, 2024. [Link]
-
Kumar, A., et al., Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models. ACS Pharmacology & Translational Science, 2025. [Link]
-
Hewett, J.A., et al., Phenylpyrrolidine structural mimics of pirfenidone lacking antifibrotic activity: a new tool for mechanism of action studies. Toxicology and Applied Pharmacology, 2017. 329: p. 196-203. [Link]
-
Kumar, A., et al., Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. Journal of Pharmaceutical Research International, 2021. 33(21A): p. 12-20. [Link]
-
Dyachenko, I.A. and V.V. Dyachenko, Synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile by Condensation of Cyanothioacetamide with Acetaldehyde. Russian Journal of Organic Chemistry, 2016. 52(1): p. 32-37. [Link]
-
Ma, Z., et al., Antifibrotic effects of a novel pirfenidone derivative in vitro and in vivo. Pulmonary Pharmacology & Therapeutics, 2019. 54: p. 48-55. [Link]
-
Kumar, A., et al., Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models. ACS Pharmacology & Translational Science, 2025. [Link]
-
Conte, E., et al., Antifibrotic activities of pirfenidone in animal models. European Respiratory Review, 2014. 23(131): p. 131-139. [Link]
-
Knüppel, L., et al., A Novel Antifibrotic Mechanism of Nintedanib and Pirfenidone. Inhibition of Collagen Fibril Assembly. American Journal of Respiratory Cell and Molecular Biology, 2017. 57(1): p. 77-90. [Link]
-
Buryi, D.S., et al., Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 2017. 53(12): p. 1326-1329. [Link]
-
Dotsenko, V.V., et al., Novel Method of 4,6-Dimethyl-2-thioxo-1,2-dihydronicotinonitrile Synthesis. Chemistry of Heterocyclic Compounds, 2017. 53(5): p. 601-603. [Link]
-
Gu, C., et al., Novel pirfenidone derivatives: synthesis and biological evaluation. RSC Advances, 2023. 13(15): p. 10123-10130. [Link]
-
Abdel-Aziz, A.A.-M., et al., Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis. Archiv der Pharmazie, 2006. 339(8): p. 429-436. [Link]
-
Buryi, D.S., et al., Synthesis and Properties of 4,6-Dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and 3-Amino-4,6-dimethyl-5-pentylthieno[2,3-b]pyridines. Russian Journal of General Chemistry, 2019. 89(8): p. 1575-1585. [Link]
-
Adib, M., et al., Novel one-pot three component reaction for the synthesis of methanone. Journal of Combinatorial Chemistry, 2010. 12(1): p. 41-44. [Link]
-
Dyachenko, I.A., et al., Synthesis of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile by condensation of cyanothioacetamide with acetaldehyde and 1-(Prop-1-en-2-yl)piperidine. Russian Journal of Organic Chemistry, 2016. [Link]
-
Shi, X., et al., Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Advances, 2022. 12(20): p. 12534-12543. [Link]
-
Ghasemzadeh, M.A. and A. Badsafa, Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 2021. 11(35): p. 21644-21669. [Link]
-
Shi, X., et al., Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Advances, 2022. [Link]
-
El-Gazzar, M.G., et al., Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 2023. 28(23): p. 7837. [Link]
-
Dakhno, P.G., et al., Oxidation of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles with Potassium Ferricyanide: Synthesis and Molecular Docking of Bis(pyrid-2-yl) Disulfides. Russian Journal of General Chemistry, 2024. [Link]
-
Patel, H.V., et al., N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. Journal of the Korean Chemical Society, 2010. 54(1): p. 174-178. [Link]
-
Hua, R., et al., Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 2018. 23(11): p. 2891. [Link]
-
Bagley, M.C., One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. 2006. [Link]
-
Dakhno, P.G., et al., Oxidation of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine3-carbonitriles with potassium hexacyanoferrate(III): synthesis and molecular docking of bis(pyrid-2-yl)disulfides. Russian Journal of General Chemistry, 2024. [Link]
-
Gilbert, A.M., et al., Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 2017. 15(48): p. 10146-10153. [Link]
-
Chen, R., et al., Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations. BMC Bioinformatics, 2022. 23(1): p. 248. [Link]
-
Martínez-Guevara, M., et al., High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6- thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. ARKIVOC, 2011. 2011(9): p. 125-141. [Link]
-
Dawane, B.S., et al., An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2010. 2(3): p. 251-256. [Link]
-
El-Gazzar, M.G., et al., Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 2024. [Link]
-
Patel, H.V., et al., N-, O-Alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. Journal of the Korean Chemical Society, 2010. [Link]
-
Wang, L., et al., Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 2017. 60(9): p. 3828-3849. [Link]
Sources
- 1. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. dspace.lgpu.org [dspace.lgpu.org]
- 4. Volume # 4(119), July - August 2018 — "Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile" [notes.fluorine1.ru]
- 5. researchgate.net [researchgate.net]
- 6. Phenylpyrrolidine structural mimics of pirfenidone lacking antifibrotic activity: a new tool for mechanism of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pirfenidone derivatives: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis [frontiersin.org]
- 13. The role of Smad signaling cascades in cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifibrotic effects of a novel pirfenidone derivative in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Anticancer Agents Utilizing a Pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates for the treatment of cancer.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it an ideal framework for designing potent and selective anticancer agents.[1][2] This guide provides an in-depth exploration of the development of pyridine-based anticancer agents, from conceptualization and synthesis to biological evaluation. We will delve into the key mechanisms of action, provide detailed experimental protocols, and present illustrative data to empower researchers in this dynamic field.
The Significance of the Pyridine Scaffold in Oncology
Pyridine and its derivatives are a cornerstone in the development of novel cancer therapeutics.[3] Their prevalence in clinically successful drugs stems from their ability to mimic biological structures and interact with a wide array of enzymatic targets crucial for cancer cell proliferation and survival.[1][4] Marketed drugs such as Sorafenib, Regorafenib, and Crizotinib, all of which feature a pyridine core, underscore the therapeutic potential of this heterocyclic system. These agents target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[2][5]
The versatility of the pyridine nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Researchers have successfully developed pyridine derivatives that act as inhibitors of kinases, tubulin polymerization, topoisomerases, and other critical cellular machinery.[6][7] The ongoing exploration of novel pyridine-based compounds continues to yield promising candidates with enhanced potency and selectivity against a multitude of cancer types, including breast, lung, colon, and liver cancers.[2]
Mechanisms of Action: Targeting Cancer's Core Dependencies
Pyridine-based anticancer agents exert their effects through a variety of mechanisms, often by inhibiting key proteins that drive oncogenesis. Understanding these mechanisms is paramount for rational drug design and the development of targeted therapies.
Kinase Inhibition: Halting Aberrant Signaling
A predominant mechanism of action for many pyridine-containing anticancer drugs is the inhibition of protein kinases.[1] Kinases are enzymes that play a central role in signal transduction pathways regulating cell growth, differentiation, and survival.[1] In many cancers, kinases are overexpressed or mutated, leading to constitutive signaling and uncontrolled cell division.[1]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR is a key mediator of this process. Several pyridine derivatives, particularly pyridine-ureas, have been shown to inhibit VEGFR-2 phosphorylation, thereby disrupting the downstream signaling cascade and cutting off the tumor's blood supply.[2][8] Sorafenib is a prime example of a multi-kinase inhibitor that targets VEGFR.[5]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is another crucial receptor tyrosine kinase that, when dysregulated, promotes tumor growth. Pyridine-based compounds have been designed to bind to the ATP-binding site of EGFR, preventing its activation and subsequent signaling.[5][9]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression. Inhibiting specific CDKs, such as CDK9, can induce cell cycle arrest and apoptosis in cancer cells. Imidazo[4,5-b]pyridine derivatives have shown significant potential as CDK9 inhibitors.[10]
Caption: Pyridine-based kinase inhibitors block ATP binding to receptor tyrosine kinases.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics can induce mitotic arrest and apoptosis in rapidly dividing cancer cells. Pyridine-bridged analogues of Combretastatin-A4, for instance, have been developed to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[11][12]
DNA Damage and Repair Inhibition
Some pyridine derivatives can directly interact with DNA or inhibit enzymes involved in its maintenance and repair.
-
DNA Intercalation: The planar structure of the pyridine ring allows certain derivatives to insert themselves between the base pairs of DNA, distorting the double helix and leading to strand breaks and cytotoxicity.[5]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that resolve DNA supercoiling during replication and transcription. Pyridine-containing compounds have been shown to inhibit these enzymes, leading to the accumulation of DNA damage and cell death.[6][12]
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of the aforementioned mechanisms is the induction of programmed cell death (apoptosis) and the halting of the cell cycle. For example, certain novel anticancer pyridines have been shown to induce G2/M arrest and apoptosis through the upregulation of p53 and JNK pathways.[13] Flow cytometry and Annexin-V staining are key assays to confirm these cellular fates.
Experimental Protocols: From Synthesis to Biological Evaluation
This section provides detailed, step-by-step protocols for the synthesis of a representative pyridine-based anticancer agent and its subsequent biological characterization. These protocols are designed to be self-validating, with clear endpoints and rationale for each step.
Synthesis of a Representative Pyridine-Urea Derivative
The synthesis of pyridine-urea derivatives often involves a multi-step process. The following protocol is a generalized example based on common synthetic strategies.[12][14]
Caption: A generalized workflow for the synthesis of pyridine-urea derivatives.
Protocol 1: Synthesis of a Pyridine-Urea Compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting substituted aminopyridine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent unwanted side reactions with moisture and oxygen.
-
-
Addition of Isocyanate: To the stirred solution, add the corresponding isocyanate (1.1 equivalents) dropwise at 0 °C.
-
Rationale: Dropwise addition at a low temperature helps to control the exothermic nature of the reaction and minimize the formation of byproducts.
-
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete.
-
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Rationale: The aqueous work-up removes unreacted reagents and inorganic byproducts. Drying the organic layer is essential before solvent removal.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Rationale: Purification is critical to isolate the desired compound from any remaining starting materials or byproducts, ensuring the accuracy of subsequent biological assays.
-
-
Characterization: Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[15]
Biological Evaluation: Assessing Anticancer Activity
Once a novel pyridine derivative has been synthesized and purified, its biological activity must be rigorously evaluated.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay [16][17]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Rationale: This allows the cells to adhere and enter a logarithmic growth phase before treatment.
-
-
Compound Treatment: Prepare serial dilutions of the synthesized pyridine compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Rationale: A dose-response curve is necessary to determine the concentration at which the compound exerts its effect.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Cell Cycle Analysis by Flow Cytometry [7][13]
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyridine compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.
-
Rationale: Fixation permeabilizes the cells and preserves their DNA content.
-
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and Propidium Iodide (PI). Incubate in the dark for 30 minutes at room temperature.
-
Rationale: RNase A degrades RNA to prevent its staining, ensuring that PI only stains DNA. The intensity of PI fluorescence is proportional to the DNA content.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software. An accumulation of cells in a particular phase indicates cell cycle arrest.
Data Presentation and Interpretation
Quantitative data from biological assays should be presented clearly to allow for straightforward comparison and interpretation.
Table 1: In Vitro Cytotoxicity of Representative Pyridine Derivatives
| Compound | Target Cancer Cell Line | IC₅₀ (µM) after 48h | Reference Drug (IC₅₀, µM) |
| Pyridine-Urea 8e | MCF-7 (Breast) | 0.22 | Doxorubicin (1.93) |
| Pyridine-Urea 8n | MCF-7 (Breast) | 1.88 | Doxorubicin (1.93) |
| Imidazo[4,5-b]pyridine I | MCF-7 (Breast) | - | - |
| Imidazo[4,5-b]pyridine IX | HCT116 (Colon) | - | - |
| Pyridine-dihydrazone 27 | Ishikawa (Endometrial) | 8.26 | - |
Data compiled from multiple sources for illustrative purposes.[5][8][10]
Table 2: Kinase Inhibitory Activity of Selected Pyridine Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) |
| Pyridine-Urea 8b | VEGFR-2 | 5.0 | Sorafenib (0.09) |
| Pyridine-Urea 8e | VEGFR-2 | 3.93 | Sorafenib (0.09) |
| Imidazo[4,5-b]pyridine IX | CDK9 | < 1.32 | Sorafenib (0.76) |
Data compiled from multiple sources for illustrative purposes.[8][10][18]
Future Directions and Concluding Remarks
The development of anticancer agents based on the pyridine scaffold remains a highly active and promising area of research. Future efforts will likely focus on:
-
Improving Selectivity: Designing compounds that are highly selective for cancer-specific targets to minimize off-target effects and toxicity.[2]
-
Overcoming Drug Resistance: Developing novel pyridine derivatives that can overcome established mechanisms of drug resistance.[3]
-
Advanced Drug Delivery: Utilizing nanotechnology-based drug delivery systems to enhance the bioavailability and therapeutic index of pyridine-based drugs.[2]
-
Combination Therapies: Exploring the synergistic effects of pyridine-based agents with other chemotherapeutic drugs or immunotherapies.[5]
References
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2024, May 24). International Journal on Science and Technology. Retrieved January 18, 2026, from [Link]
-
Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2016). Bentham Science. Retrieved January 18, 2026, from [Link]
-
Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.). Ingenta Connect. Retrieved January 18, 2026, from [Link]
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2018, August 31). Spandidos Publications. Retrieved January 18, 2026, from [Link]
-
Medicinal attributes of pyridine scaffold as anticancer targeting agents. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities. (2023, July 25). The Pharma Innovation. Retrieved January 18, 2026, from [Link]
-
Medicinal attributes of pyridine scaffold as anticancer targeting agents. (2021, January 6). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018, June 15). MDPI. Retrieved January 18, 2026, from [Link]
-
Medicinal attributes of pyridine scaffold as anticancer targeting agents. (2021). Future Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]
-
A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 18, 2026, from [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018, June 15). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023, March 23). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents. (2015, January 25). PubMed. Retrieved January 18, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (2014, March 26). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025, September 18). Journal of Pharmaceutical Research International. Retrieved January 18, 2026, from [Link]
-
(PDF) Anticancer Functions of Pyridine Heterocycles. (2022, September 23). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). PubMed. Retrieved January 18, 2026, from [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved January 18, 2026, from [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsat.org [ijsat.org]
- 3. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. chemijournal.com [chemijournal.com]
- 8. mdpi.com [mdpi.com]
- 9. journaljpri.com [journaljpri.com]
- 10. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 13. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 18. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Plant Growth Regulators from Substituted Pyridines: Application Notes and Protocols
Introduction: The Versatility of the Pyridine Scaffold in Plant Growth Regulation
The pyridine ring, a foundational heterocyclic motif in chemistry, has emerged as a privileged scaffold in the design and synthesis of novel plant growth regulators (PGRs). Its unique electronic properties and structural versatility allow for the creation of a diverse array of molecules that can mimic or modulate the activity of natural phytohormones, such as auxins and cytokinins. These synthetic PGRs offer enhanced stability, selectivity, and cost-effectiveness compared to their natural counterparts, making them invaluable tools in modern agriculture and plant science research.[1][2] This guide provides an in-depth exploration of the synthesis of pyridine-based PGRs, focusing on the strategic design, detailed synthetic protocols, and characterization of compounds with auxin- and cytokinin-like activities.
The development of synthetic auxins, for instance, has been driven by the need to overcome the limitations of natural auxins like indole-3-acetic acid (IAA), which can be unstable and costly.[1] Pyridine-based auxins, such as picloram and clopyralid, have demonstrated significant efficacy as herbicides and growth regulators.[3][4] Similarly, the exploration of pyridine derivatives as cytokinin analogues offers promising avenues for controlling cell division and differentiation in plants.[5] This document will serve as a comprehensive resource for researchers, chemists, and professionals in the field, providing both the theoretical underpinnings and practical methodologies for the synthesis and application of these potent biomolecules.
I. Strategic Approaches to the Synthesis of Pyridine-Based Plant Growth Regulators
The synthesis of pyridine-based PGRs is guided by the desired biological activity, which is intrinsically linked to the substitution pattern on the pyridine ring. The two primary classes of PGRs that can be effectively mimicked by pyridine derivatives are auxins and cytokinins.
Synthesis of Pyridine-Based Auxins: The Pyridinecarboxylic Acid Core
Synthetic auxins often feature a carboxylic acid or a group that can be readily metabolized to a carboxylic acid, attached to an aromatic ring. In the case of pyridine-based auxins, pyridinecarboxylic acids are the key building blocks. The position of the carboxylic acid group and other substituents on the pyridine ring dictates the molecule's activity and selectivity.
A general synthetic strategy involves the preparation of a substituted pyridine ring followed by the introduction or modification of a carboxylic acid functionality. Common methods for synthesizing the pyridine ring include the Hantzsch pyridine synthesis and the Guareschi-Thorpe condensation.[6]
Key Structural Features for Auxin Activity:
-
Carboxylic Acid Group: Essential for auxin activity, responsible for binding to the auxin receptor complex.
-
Substituents on the Pyridine Ring: Halogen atoms (e.g., chlorine) and amino groups can enhance auxin activity and selectivity. The position of these substituents is critical.[7]
II. Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of representative pyridine-based plant growth regulators.
Protocol 1: Synthesis of a Pyridinecarboxylic Acid-Based Auxin Analogue
This protocol outlines a general method for the synthesis of a substituted pyridine-2-carboxylic acid, a common scaffold for auxin mimics. The synthesis involves the cyclization of a 1,5-dicarbonyl compound with hydroxylamine hydrochloride.[8]
Materials:
-
Substituted 1,5-dicarbonyl compound
-
Hydroxylamine hydrochloride
-
Ethanol
-
Sodium acetate
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 1,5-dicarbonyl compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.
-
Addition of Base: Add sodium acetate (1.5 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the final product by NMR and IR spectroscopy and mass spectrometry.
Protocol 2: Synthesis of an Aminopyridine-Based Cytokinin Analogue
This protocol describes a method for the synthesis of a 2-aminopyridine derivative, a potential cytokinin analogue. The synthesis involves the nucleophilic substitution of a 2-halopyridine with an appropriate amine.[9][10]
Materials:
-
2-Chloropyridine derivative
-
Primary or secondary amine
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide solution (0.5 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealed tube, dissolve the 2-chloropyridine derivative (1.0 eq) in DMSO.
-
Addition of Amine: Add the desired primary or secondary amine (3.0 eq) to the solution.
-
Heating: Heat the reaction mixture to 50 °C and stir for 48 hours.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Basification and Extraction: Add 0.5 M aqueous NaOH solution and extract the product with diethyl ether (5 x 30 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized aminopyridine derivative using NMR, IR, and mass spectrometry.
III. Characterization of Synthesized Pyridine-Based PGRs
The synthesized compounds must be thoroughly characterized to confirm their structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Interpretation
| Technique | Key Features to Observe for Pyridine-Based PGRs |
| ¹H NMR | - Aromatic protons of the pyridine ring (chemical shifts typically between 7.0 and 9.0 ppm). The coupling patterns (doublets, triplets, etc.) provide information about the substitution pattern.[11] - Protons of the substituents (e.g., -CH₂-COOH, -NH-R). |
| ¹³C NMR | - Carbon signals of the pyridine ring (chemical shifts typically between 120 and 160 ppm). - Carbonyl carbon of the carboxylic acid group (around 170-180 ppm).[12] |
| IR Spectroscopy | - C=O stretching vibration of the carboxylic acid (around 1700-1730 cm⁻¹). - O-H stretching of the carboxylic acid (broad peak around 2500-3300 cm⁻¹). - N-H stretching of the amino group (around 3300-3500 cm⁻¹).[13] - C=N and C=C stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) to confirm the molecular weight of the synthesized compound. - Fragmentation pattern to further support the proposed structure. |
IV. Mechanism of Action and Structure-Activity Relationships
Understanding the mechanism of action and the relationship between the chemical structure and biological activity is crucial for the rational design of more potent and selective PGRs.
Pyridine-Based Auxins: Mimicking IAA
Pyridine-based auxins, like their natural counterpart IAA, are thought to exert their effects by binding to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[1] This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that regulate cell elongation, division, and differentiation.[14][15]
Structure-Activity Relationship (SAR) for Pyridine Auxins:
-
Position of Carboxylic Acid: The position of the carboxylic acid group on the pyridine ring is critical. For many active compounds, it is located at the C-2 or C-3 position.
-
Ring Substituents: The presence of electron-withdrawing groups, such as halogens, at specific positions can enhance activity. For example, the chlorine atoms in picloram and clopyralid are crucial for their herbicidal potency.[16] The nature and position of substituents influence the molecule's binding affinity to the receptor.[5][17]
Pyridine-Based Cytokinins: Modulating Cell Division
Synthetic cytokinins generally possess an N6-substituted aminopurine scaffold. However, other heterocyclic systems, including pyridines, can also exhibit cytokinin-like activity. The mechanism is believed to involve interaction with cytokinin receptors, which are histidine kinases. This interaction triggers a phosphorelay signaling cascade that ultimately activates transcription factors and promotes the expression of genes involved in cell division and differentiation.
Structure-Activity Relationship (SAR) for Pyridine Cytokinins:
The SAR for pyridine-based cytokinins is less established than for auxins. However, key features likely include:
-
Amino Group: An amino group, often substituted with an appropriate side chain, is a common feature of cytokinin mimics.
-
Aromatic System: The pyridine ring provides the necessary aromatic scaffold.
-
Substituent Effects: The electronic and steric properties of other substituents on the pyridine ring will influence receptor binding and biological activity.
V. Conclusion and Future Perspectives
The synthesis of plant growth regulators from substituted pyridines represents a dynamic and fruitful area of research. The methodologies outlined in this guide provide a solid foundation for the development of novel compounds with tailored biological activities. Future research will likely focus on the discovery of more potent and selective pyridine-based PGRs through combinatorial chemistry and high-throughput screening. A deeper understanding of the structure-activity relationships, aided by computational modeling, will further accelerate the design of next-generation PGRs for sustainable agriculture and advanced plant science. The inherent versatility of the pyridine scaffold ensures its continued importance in the ongoing quest for innovative solutions to modulate plant growth and development.
References
-
A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). National Institutes of Health. [Link]
-
Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. (2025). Journal of Agricultural and Food Chemistry. [Link]
- Aminopyralid and clopyralid compounding aqueous agent and preparation method thereof. (n.d.).
- Process for preparing pyridinecarboxylic acid derivatives. (n.d.).
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. [Link]
-
Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. (2025). ResearchGate. [Link]
-
A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO. [Link]
-
Clopyralid and Picloram Synthesis Analysis. (n.d.). Scribd. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). ResearchGate. [Link]
-
The Effects of Picloram and Clopyralid on Ocimum Basilicum (Basil)—A Study of the Uptake, Distribution and Translocation of Synthetic Auxins from Soil to Plant. (n.d.). MDPI. [Link]
-
Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (2025). ResearchGate. [Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025). ResearchGate. [Link]
-
Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. (n.d.). PubMed. [Link]
-
Grass Response to Picloram and Clopyralid Applied Before Seeding. (2025). ResearchGate. [Link]
-
H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters. (n.d.). PubMed. [Link]
-
Pyrimidine and Its Biological Activity: A Review. (n.d.). SciSpace. [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. [Link]
-
Auxin biosynthesis and its role in plant development. (n.d.). National Institutes of Health. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI. [Link]
-
DETERMINATION OF AMINOPYRALID, CLOPYRALID AND PICLORAM IN COMPOST AND WATER. (n.d.). Affinisep. [Link]
-
NMR spectroscopy data (pyridine-d 5 ) for compound 2. (n.d.). ResearchGate. [Link]
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). ResearchGate. [Link]
- 4-aminopyridine preparation method. (n.d.).
-
Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (n.d.). MDPI. [Link]
-
Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). MDPI. [Link]
-
Molecular And Biochemical Steps In Synthesis Of Auxin In Plant. (n.d.). Slideshare. [Link]
-
Structure-activity relationship study. (n.d.). ResearchGate. [Link]
-
Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. (n.d.). MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US5322948A - Process for preparing pyridinecarboxylic acid derivatives - Google Patents [patents.google.com]
- 9. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Molecular And Biochemical Steps In Synthesis Of Auxin In Plant | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Screening of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile Derivatives: Application Notes and Protocols
Introduction: The Pyridine-3-carbonitrile Scaffold as a Privileged Structure in Drug Discovery
The pyridine ring is a foundational scaffold in medicinal chemistry, present in over 7,000 drug molecules of medicinal importance.[1] Its derivatives are noted for a vast array of therapeutic properties, including antimicrobial, antiviral, and antitumor activities.[2] The pyridine nucleus is a key component in natural alkaloids and essential coenzymes like NADH, highlighting its biological significance.[1]
Within this broad class, the pyridine-3-carbonitrile (nicotinonitrile) substructure is of particular interest. The cyano group acts as a versatile synthetic handle and a potent hydrogen bond acceptor, enabling strong interactions with biological targets.[3] Derivatives of this scaffold have shown promise as potent anticancer agents by interfering with various biological targets, including kinases like PIM1.[3]
This guide focuses on a specific, novel chemical series: 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile derivatives. The strategic placement of dimethyl groups at the 4 and 6 positions and a methylsulfanyl group at the 2 position can significantly influence the molecule's steric and electronic properties, potentially fine-tuning its biological activity and selectivity. This document provides a comprehensive, field-proven framework for conducting the initial in vitro biological screening of this compound library. The proposed cascade is designed to first identify general bioactivity and then delineate specific therapeutic potential, starting with broad cytotoxicity assessments and progressing to targeted anticancer and antimicrobial assays.
Part 1: Foundational Screening: Assessing General Cytotoxicity
Expertise & Rationale: Before investigating specific therapeutic effects, it is imperative to establish the general cytotoxicity profile of any novel compound series. A primary cytotoxicity screen serves two critical functions: 1) it acts as a broad net to catch any compound with general bioactivity against living cells, which may hint at anticancer potential, and 2) it establishes a baseline therapeutic window, flagging compounds that are too toxic for further development. A frequent application of cell culture is for cytotoxicity assays where cells are exposed to a test compound, and after an incubation period, a marker is measured to reflect the number of viable cells compared to controls.[4]
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.[5][6] Metabolically active cells utilize dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to an insoluble purple formazan, the quantity of which is directly proportional to the number of living cells.[6]
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol details the measurement of the half-maximal inhibitory concentration (IC₅₀), the concentration of a compound that inhibits 50% of cell viability.[7]
Materials and Reagents
| Reagent/Material | Specifications |
| Cell Lines | Panel of human cancer cells (e.g., MCF-7, HL-60, HCT-116) |
| Culture Medium | RPMI-1640 or DMEM, supplemented with 10% FBS, 1% Pen-Strep |
| Test Compounds | 10 mM stock solutions in sterile DMSO |
| MTT Reagent | 5 mg/mL in sterile PBS, filter-sterilized |
| Solubilization Solution | 10% SDS in 0.01 M HCl or DMSO |
| Equipment | 96-well flat-bottom plates, multichannel pipette, CO₂ incubator, microplate reader |
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest log-phase cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition:
Data Analysis and Presentation
The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
The IC₅₀ values are determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Summary Table 1: Example Cytotoxicity Profile Hypothetical data for this compound derivatives.
| Compound ID | MCF-7 IC₅₀ (µM) | HL-60 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| Derivative 1 | 12.5 | 5.2 | 18.7 |
| Derivative 2 | > 100 | > 100 | > 100 |
| Derivative 3 | 2.1 | 0.8 | 4.5 |
| Doxorubicin | 0.5 | 0.1 | 0.7 |
Workflow Visualization
Caption: Workflow for the MTT cytotoxicity assay.
Part 2: Targeted Screening for Antimicrobial Activity
Expertise & Rationale: The pyridine scaffold is well-documented for its antimicrobial properties.[2] Therefore, a parallel or secondary screen for antimicrobial activity is a logical step. The most crucial parameter in antimicrobial susceptibility testing (AST) is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a standardized and efficient technique for determining MIC values for a large number of compounds against a panel of clinically relevant pathogens.[11]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials and Reagents
| Reagent/Material | Specifications |
| Bacterial Strains | Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922) |
| Fungal Strain | Candida albicans (ATCC 90028) |
| Growth Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi |
| Test Compounds | 10 mM stock solutions in sterile DMSO |
| Equipment | Sterile 96-well U-bottom plates, multichannel pipette, incubator, spectrophotometer |
Step-by-Step Methodology
-
Inoculum Preparation:
-
From a fresh agar plate (18-24h culture), pick several well-isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution Plate Preparation:
-
Dispense 50 µL of sterile growth medium into all wells of a 96-well plate.
-
Add 50 µL of the stock compound solution (e.g., at 2x the highest desired concentration) to the first column, creating a 1:1 dilution.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This leaves 50 µL in each well.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial or fungal inoculum to each well, bringing the final volume to 100 µL.
-
This step dilutes the compound concentrations to their final test concentrations and achieves the target inoculum density.
-
Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.
-
Data Analysis and Presentation
The results are recorded as the MIC value in µg/mL or µM for each compound against each tested microorganism.
Data Summary Table 2: Example Antimicrobial Profile Hypothetical data for this compound derivatives.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 64 | >128 | >128 |
| Derivative 3 | 8 | 32 | 16 |
| Derivative 4 | 4 | >128 | 8 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 1 |
Part 3: Deeper Mechanistic Insight: Enzyme Inhibition Assays
Expertise & Rationale: For compounds demonstrating promising activity in cell-based assays, the next logical step is to investigate their potential mechanism of action. Identifying a specific molecular target is a cornerstone of modern drug development. Pyridine derivatives are known inhibitors of a wide range of enzymes, particularly protein kinases.[12] For instance, certain cyanopyridines act as inhibitors of PIM1 Kinase, a target in cancer therapy.[3][13] A generalized enzyme inhibition assay can be employed to screen hits from the primary cytotoxicity screen against a panel of relevant enzymes.
Protocol 3: Generalized Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic, luminescence-based assay (e.g., ADP-Glo™) that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Step-by-Step Methodology
-
Kinase Reaction:
-
In a 96-well or 384-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.
-
Add the test compound at various concentrations.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Termination and ADP Depletion:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. This step is crucial to prevent interference in the subsequent step.
-
Incubate for approximately 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add the Kinase Detection Reagent, which contains enzymes that convert the ADP produced in the first step into ATP.
-
This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
Incubate for 30-60 minutes to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis
The luminescent signal is inversely proportional to the inhibitory activity of the compound. IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the log concentration of the compound.
Overall Screening Strategy
The following diagram illustrates a comprehensive and logical workflow for the in vitro screening of a novel compound library, such as the this compound derivatives. This cascade approach ensures that resources are focused on the most promising candidates.
Caption: A logical screening cascade for novel pyridine derivatives.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the initial in vitro biological characterization of this compound derivatives. By starting with broad cytotoxicity and antimicrobial screens, researchers can efficiently identify active compounds. Subsequent mechanistic assays, such as those for apoptosis, cell cycle arrest, and specific enzyme inhibition, will then help to elucidate their mode of action. Compounds that emerge as validated hits from this cascade are strong candidates for further preclinical development, including lead optimization, ADME/Tox profiling, and eventual in vivo efficacy studies. This structured approach maximizes the potential for discovering novel therapeutic agents from this promising chemical scaffold.
References
-
Pop, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(23), 8279. Available at: [Link]
-
Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Pacheco, I., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports, 9(1), 896. Available at: [Link]
-
Jorgensen, J.H., & Ferraro, M.J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749-1755. Available at: [Link]
-
Mansour, E., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Polycyclic Aromatic Compounds, 42(6), 3041-3056. Available at: [Link]
-
Mohamed, S.K., et al. (2015). Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o897. Available at: [Link]
-
Al-Snafi, A.E. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]
-
Vempati, R., & Borowicz, P. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate. Available at: [Link]
-
Ghorab, M.M., et al. (2018). Design, Synthesis and Screening of 4,6-Diaryl Pyridine and Pyrimidine Derivatives as Potential Cytotoxic Molecules. Chemical & Pharmaceutical Bulletin, 66(10), 947-958. Available at: [Link]
-
Kaur, N., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15054-15077. Available at: [Link]
-
OIE (World Organisation for Animal Health). (n.d.). Methodologies for Antimicrobial Susceptibility Testing. Available at: [Link]
-
Fadda, A.A., et al. (2021). Synthesis, characterization, antimicrobial activities, anticancer of some new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile. Polycyclic Aromatic Compounds. Available at: [Link]
-
Xu, D., et al. (2013). A convenient synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. Journal of Chemical Research, 37(12), 720-721. Available at: [Link]
-
Bekhit, A.A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. Available at: [Link]
-
GSC Biological and Pharmaceutical Sciences. (2022). Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. 20(03), 160–166. Available at: [Link]
-
Ghorab, M. M., et al. (2018). Design, Synthesis and Screening of 4, 6-Diaryl Pyridine and Pyrimidine Derivatives As Potential Cytotoxic Molecules. ResearchGate. Available at: [Link]
-
NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2026). Clinical Breakpoint Tables. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Semantic Scholar. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Available at: [Link]
-
CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available at: [Link]
-
Oxford Academic. (n.d.). Cell-Based Assays for Identification of Novel Double-Strand Break-Inducing Agents. Available at: [Link]
-
MDPI. (n.d.). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Available at: [Link]
-
TSI Journals. (n.d.). Synthesis and biological screening of 6"-[2 -(4'-chloropheny.... Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. Available at: [Link]
-
bioMerieux. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Enzymatic pyridine aromatization during thiopeptide biosynthesis. Available at: [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Available at: [Link]
-
MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]
-
National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors.... Available at: [Link]
-
Journal of Pharmaceutical Research International. (2021). Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. Available at: [Link]
-
International Journal of Pharmaceutical Research. (n.d.). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Available at: [Link]
-
Mansoura University. (n.d.). Synthesis of Pyrimidine Derivatives. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives....
-
Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Available at: [Link]/demo.aspx?prep=cv4p0217)
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. atcc.org [atcc.org]
- 7. njbio.com [njbio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. woah.org [woah.org]
- 12. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-throughput Screening of Pyridine-Based Compound Libraries
Introduction: The Privileged Pyridine Scaffold in Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to serve as a bioisosteric replacement for a phenyl ring make it a highly sought-after moiety in drug design.[2][3] Pyridine derivatives have demonstrated a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][4] High-throughput screening (HTS) of pyridine-based compound libraries offers a powerful strategy for identifying novel hit compounds that can be optimized into next-generation therapeutics.[5]
This guide provides a comprehensive overview of the principles and methodologies for conducting successful HTS campaigns with pyridine-based libraries. We will delve into the nuances of assay development, provide detailed experimental protocols, and discuss the critical aspects of data analysis and hit validation, with a particular focus on addressing the unique challenges associated with this class of compounds.
Part 1: Assay Development and Design Considerations
The foundation of any successful HTS campaign is a robust and reliable assay. The choice of assay format is dictated by the biological target and the desired endpoint. For screening pyridine-based libraries, both biochemical and cell-based assays are commonly employed.[6][7]
Biochemical Assays: Probing Direct Target Engagement
Biochemical assays utilize purified biological components, such as enzymes or receptors, to directly measure the interaction of a compound with its target.[7] These assays are advantageous for their simplicity, lower cost, and higher throughput compared to cell-based assays.
Key Considerations for Pyridine Libraries in Biochemical Assays:
-
Solubility: Pyridine compounds can exhibit variable solubility in aqueous assay buffers. It is crucial to assess the solubility of the library and individual compounds to avoid false negatives due to precipitation. The inclusion of a low percentage of DMSO (typically <1%) is standard practice.
-
Assay Interference: Pyridine-containing compounds can sometimes interfere with assay detection technologies, leading to false positives.[8] This can be due to fluorescence quenching or enhancement, light scattering, or inhibition of reporter enzymes like luciferase.[8] It is essential to perform counter-screens to identify and flag these interfering compounds early in the process.[8]
-
Metal Impurities: Residual metal catalysts from the synthesis of pyridine derivatives can lead to false-positive signals in biochemical assays.[9][10] A counter-screen using a chelating agent like TPEN can help identify hits whose activity is dependent on metal contamination.[9]
Protocol 1: Generic Luminescence-Based Kinase Inhibition Assay
This protocol describes a common biochemical assay for identifying pyridine-based kinase inhibitors. The principle relies on the quantification of ATP remaining after the kinase reaction; a decrease in luminescence indicates kinase inhibition.[11]
Materials:
-
Pyridine-based compound library (10 mM in DMSO)
-
Recombinant Kinase
-
Kinase Substrate (peptide or protein)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the assay plate wells. For controls, dispense 50 nL of DMSO.
-
Enzyme and Substrate Addition: Prepare a master mix of kinase and substrate in kinase assay buffer. Add 10 µL of this mix to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiation of Reaction: Prepare a solution of ATP in kinase assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.[12]
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 15 µL of the ATP detection reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.
| Parameter | Typical Value | Considerations for Pyridine Libraries |
| Final Compound Concentration | 10 µM | Higher concentrations can increase the risk of solubility issues and non-specific effects. |
| DMSO Concentration | < 1% | Minimize to avoid deleterious effects on enzyme activity. |
| ATP Concentration | Km value | Ensures sensitivity to competitive inhibitors. |
| Z'-factor | > 0.5 | A statistical measure of assay quality; a value > 0.5 is considered excellent for HTS.[12] |
Cell-Based Assays: Assessing Phenotypic Responses
Cell-based assays measure the effect of a compound on a cellular process within a living cell, providing a more physiologically relevant context.[13][14] They are essential for confirming the activity of hits from biochemical screens and for primary screening when the direct target is unknown.
Key Considerations for Pyridine Libraries in Cell-Based Assays:
-
Cytotoxicity: It is crucial to assess the cytotoxicity of pyridine compounds at the screening concentration to distinguish true target-specific effects from general toxicity. A multiplexed assay that simultaneously measures the desired endpoint and cell viability is highly recommended.[14]
-
Membrane Permeability: The ability of a compound to cross the cell membrane and reach its intracellular target is a key determinant of its activity in a cell-based assay. Differences in permeability can lead to discrepancies between biochemical and cellular assay results.[15]
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the effect of pyridine compounds on cell viability.[16]
Materials:
-
HeLa cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Pyridine-based compound library (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well plates
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of DMEM with 10% FBS into a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Addition: The next day, add 1 µL of each library compound to the respective wells. For controls, add 1 µL of DMSO.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Part 2: The High-Throughput Screening Workflow
A typical HTS campaign is a multi-step process designed to efficiently identify and validate promising compounds from a large library.[17]
Caption: The hit triage funnel, illustrating the progressive filtering of compounds.
Conclusion
High-throughput screening of pyridine-based compound libraries is a proven and effective strategy for the discovery of novel drug candidates. By employing robust assay methodologies, a systematic workflow, and a rigorous hit validation cascade, researchers can successfully navigate the complexities of HTS and identify high-quality starting points for medicinal chemistry optimization. The insights and protocols provided in this guide are intended to equip scientists with the knowledge necessary to design and execute successful screening campaigns targeting this important class of molecules.
References
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). [Source URL not available]
-
A Brief View on Pyridine Compounds. Open Access Journals. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]
-
The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]
-
Identification of false positives in “HTS hits to lead”: The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists. MedChemComm (RSC Publishing). [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link]
-
Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Publications. [Link]
-
False positives in the early stages of drug discovery. PubMed. [Link]
-
Metal impurities cause false positives in high-throughput screening campaigns. PubMed. [Link]
-
An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed. [Link]
-
Challenges of HTS in early-stage drug discovery. Axxam SpA. [Link]
-
Analysis of HTS data. Cambridge MedChem Consulting. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
-
Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. MDPI. [Link]
-
Development of a High-Throughput Screening Assay to Identify Inhibitors of the Lipid Kinase PIP5K1C. PubMed. [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
-
High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]
-
Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. NIH. [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]
- CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]
-
High-throughput detection of metal contamination in HTS outputs. ResearchGate. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Source URL not available]
-
High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. MDPI. [Link]
-
High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. [Link]
-
High-throughput screening of compound library. (A) Evaluation and... ResearchGate. [Link]
-
Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. ResearchGate. [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. news-medical.net [news-medical.net]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metal impurities cause false positives in high-throughput screening campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of a High-Throughput Screening Assay to Identify Inhibitors of the Lipid Kinase PIP5K1C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 14. static.fishersci.eu [static.fishersci.eu]
- 15. mdpi.com [mdpi.com]
- 16. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of 4,6-Dimethyl-2-morpholinopyridine-3-carbonitrile: An Application and Protocol Guide
This comprehensive guide provides a detailed protocol for the synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The methodology presented herein is a robust three-step process, commencing with the construction of the pyridine core via a modified Guareschi-Thorpe condensation, followed by chlorination and subsequent nucleophilic aromatic substitution with morpholine. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and critical safety considerations.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The unique electronic properties and synthetic versatility of the pyridine ring make it a privileged scaffold in the design of novel bioactive molecules. 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile incorporates several key pharmacophoric features: a decorated pyridine ring, a morpholine moiety known to enhance aqueous solubility and metabolic stability, and a nitrile group which can act as a hydrogen bond acceptor or be further elaborated. While the specific applications of this particular molecule are still under investigation, its structural motifs suggest potential utility as an intermediate in the synthesis of kinase inhibitors or other targeted therapeutics.
This application note details a reliable and reproducible three-stage synthesis to obtain this valuable compound. Each step is elucidated with a thorough explanation of the underlying chemical principles, providing the user with not only a protocol to follow but also a deeper understanding of the reaction dynamics.
Overall Synthetic Scheme
The synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile is accomplished through the following three-step sequence:
Caption: Three-step synthesis of the target compound.
Part 1: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
The initial step involves the construction of the pyridone ring system through a modified Guareschi-Thorpe condensation. This is a multi-component reaction that efficiently assembles the heterocyclic core from simple acyclic precursors.[1][2][3]
Reaction Mechanism
The Guareschi-Thorpe condensation for the synthesis of 2-pyridones proceeds through a series of base-catalyzed reactions.[4] The mechanism involves an initial Knoevenagel condensation between the 1,3-dicarbonyl compound (acetylacetone) and the active methylene compound (cyanoacetamide), followed by a Michael addition of the enolate of acetylacetone to the resulting α,β-unsaturated nitrile. Subsequent cyclization and dehydration afford the final 2-pyridone product. Piperidine acts as a basic catalyst to facilitate these transformations.
Caption: Key stages of the Guareschi-Thorpe condensation.
Experimental Protocol
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification |
| Acetylacetone | 1.0 eq |
| Cyanoacetamide | 1.0 eq |
| Piperidine | 0.1 eq |
| Ethanol | Anhydrous |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer/hotplate | |
| Buchner funnel and filter flask |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetone (1.0 eq), cyanoacetamide (1.0 eq), and anhydrous ethanol.
-
Stir the mixture to dissolve the solids.
-
Add piperidine (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a solid. The product can be used in the next step without further purification.
Part 2: Synthesis of 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
The second step is the conversion of the 2-pyridone to the corresponding 2-chloropyridine derivative. This is achieved through a nucleophilic substitution reaction using phosphorus oxychloride (POCl₃) as the chlorinating agent.[5]
Causality of Experimental Choice
Phosphorus oxychloride is a highly effective reagent for the chlorination of pyridones and other heterocyclic carbonyl compounds.[6][7] The reaction proceeds by converting the hydroxyl group of the pyridone tautomer into a better leaving group, facilitating nucleophilic attack by the chloride ion. The use of POCl₃ in excess often serves as both the reagent and the solvent.
Safety First: Handling Phosphorus Oxychloride
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[8][9][10] Extreme caution must be exercised when handling this reagent.
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (Neoprene is recommended), a lab coat, and chemical splash goggles. [11]
-
Ensure that all glassware is scrupulously dry to prevent a violent exothermic reaction.
-
Have an appropriate quenching agent and a spill kit readily available.
Experimental Protocol
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 1.0 eq |
| Phosphorus oxychloride (POCl₃) | Excess (as solvent) |
| Round-bottom flask | Appropriate size, oven-dried |
| Reflux condenser with a drying tube | |
| Magnetic stirrer/hotplate | |
| Ice bath | |
| Saturated sodium bicarbonate solution | For quenching |
Procedure:
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq).
-
Carefully add phosphorus oxychloride (excess) to the flask in a fume hood.
-
Slowly heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quenching Procedure (Critical Step): Slowly and carefully pour the reaction mixture onto crushed ice in a separate large beaker with vigorous stirring. This is a highly exothermic process, and the addition should be done in small portions to control the reaction rate. Perform this step in an ice bath to manage the heat generated.[12][13]
-
Once the initial vigorous reaction has subsided, slowly neutralize the acidic solution by adding a saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the pH is neutral to slightly basic.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any inorganic salts.
-
Dry the product under vacuum to yield 2-chloro-4,6-dimethylpyridine-3-carbonitrile.
Part 3: Synthesis of 4,6-Dimethyl-2-morpholinopyridine-3-carbonitrile
The final step is a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the 2-position of the pyridine ring is displaced by the secondary amine, morpholine.[5]
Mechanistic Rationale
The electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring activate the 2-position towards nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted.[14][15] Subsequent elimination of the chloride ion restores the aromaticity and yields the final product. The use of a base can facilitate the reaction by deprotonating the morpholine nitrogen, increasing its nucleophilicity.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Guareschi-Thorpe Condensation [drugfuture.com]
- 3. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. my.airliquide.com [my.airliquide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 14. youtube.com [youtube.com]
- 15. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. We will explore the reaction from a mechanistic standpoint, provide a robust baseline protocol, and offer detailed troubleshooting advice to help you optimize your yield and purity.
Section 1: Understanding the Synthesis: Mechanism and Core Protocol
The synthesis of this compound is typically achieved via a multi-component reaction that builds the pyridine ring, followed by an S-alkylation step. The most common and efficient route involves the condensation of acetylacetone with cyanothioacetamide to form an intermediate, 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, which is then methylated.
Reaction Pathway
The overall reaction proceeds in two main stages:
-
Cyclocondensation: A base-catalyzed reaction between acetylacetone (providing the C4, C5, C6, and the two methyl groups) and cyanothioacetamide (providing C2, C3, the nitrile group, and the nitrogen atom). This is a variation of the Guareschi-Thorpe condensation.
-
S-Methylation: A nucleophilic substitution where the thione intermediate is deprotonated to form a thiolate, which then attacks a methylating agent (e.g., methyl iodide or dimethyl sulfate) to yield the final product.
The mechanism is visualized below.
Caption: Reaction mechanism for the synthesis of the target compound.
Baseline Experimental Protocol
This protocol provides a reliable starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Part A: Synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (100 mL).
-
Reagents: Add acetylacetone (10.0 g, 0.1 mol), cyanothioacetamide (10.0 g, 0.1 mol), and piperidine (1.0 mL, 0.01 mol).
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 1 hour to maximize precipitation.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) and then diethyl ether (20 mL) to remove residual impurities.
-
Drying: Dry the solid under vacuum to obtain the intermediate, 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. The expected yield is typically 75-85%.
Part B: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask, dissolve the dried thioxopyridine intermediate (10.0 g, 0.056 mol) in methanol (80 mL).
-
Base Addition: Add a solution of sodium methoxide (3.0 g, 0.056 mol) in methanol (20 mL) dropwise to the mixture at room temperature. Stir for 15 minutes.
-
Alkylation: Cool the mixture in an ice bath. Add methyl iodide (8.0 g, 0.056 mol) dropwise over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis shows complete consumption of the starting material.
-
Work-up: Remove the solvent under reduced pressure. To the residue, add cold water (100 mL). A solid will precipitate.
-
Isolation & Purification: Collect the crude product by vacuum filtration. Wash with cold water. Recrystallize the crude solid from an appropriate solvent, such as isopropanol or an ethanol/water mixture, to yield the pure product.[1] The expected yield is typically 85-95% for this step.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q1: My yield for the thioxopyridine intermediate (Part A) is very low. What went wrong?
A1: Low yield in the initial cyclocondensation is a frequent problem and can stem from several factors. Here is a systematic approach to diagnose the issue:
-
Inefficient Knoevenagel Condensation: The first step is a Knoevenagel condensation between acetylacetone and cyanothioacetamide. If this step is inefficient, the overall yield will suffer.
-
Base Selection: Piperidine is a good starting point, but if yields are low, consider screening other bases. The choice of base is critical.[2] Triethylamine can be effective, while stronger bases might lead to side reactions. The catalyst's role is to facilitate the initial condensation.[3]
-
Reagent Purity: Ensure your acetylacetone is fresh and not self-condensed. Cyanothioacetamide should be a fine, dry powder. Impurities can inhibit the reaction.
-
-
Side Reactions: The primary competing reaction is the self-condensation of acetylacetone or dimerization of intermediates.[2]
-
Temperature Control: While the reaction is run at reflux, excessively high temperatures or localized hot spots can promote polymerization, leading to tar formation and reduced yield. Ensure uniform heating with a well-stirred oil bath.
-
-
Work-up Losses: The product has some solubility in ethanol. Ensure the reaction mixture is thoroughly cooled before filtration to minimize losses. Washing with excessively large volumes of cold ethanol can also dissolve some product.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Q2: The reaction mixture in Part A turned into a dark brown, tarry mess. What happened and can I salvage it?
A2: This is a classic sign of polymerization.[2] It is often caused by excessive heat or impurities in the starting materials.
-
Cause: High temperatures can cause the unsaturated intermediates or starting materials to polymerize. The presence of acidic or basic impurities can also catalyze these unwanted pathways.
-
Solution:
-
Temperature Control: Strictly maintain the reflux temperature. Do not overheat. Use an oil bath for uniform heat distribution rather than a heating mantle.
-
Reagent Quality: Use freshly distilled acetylacetone if its quality is suspect.
-
Salvage: Salvaging a tarry reaction is difficult. You can attempt to dissolve the entire mixture in a large volume of a polar solvent like DMF or acetone, then try to precipitate the product by adding water. However, the purity will be low, and extensive purification by column chromatography will be necessary. It is often more time-efficient to restart the reaction with stricter controls.
-
Q3: The final product from Part B is impure. I see multiple spots on TLC after recrystallization.
A3: Impurities in the final step usually arise from incomplete reaction or side reactions during methylation.
-
Unreacted Starting Material: The most common impurity is the thioxopyridine intermediate. This indicates incomplete methylation.
-
Check Stoichiometry: Ensure you used at least one full equivalent of both base (sodium methoxide) and methyl iodide.
-
Reaction Time: The reaction may require more time. Monitor by TLC until the starting material spot has completely disappeared.
-
-
N-Methylation: A possible side product is the N-methylated isomer. While S-methylation is generally favored due to the higher nucleophilicity of the thiolate (soft nucleophile) reacting with methyl iodide (soft electrophile), some N-methylation can occur, especially if a different alkylating agent or harsher conditions are used.
-
Identification: The N-methylated and S-methylated isomers will have different NMR spectra and likely different retention factors (Rf) on TLC.
-
Minimization: Use mild conditions (room temperature) and a soft methylating agent like methyl iodide. Avoid hard alkylating agents like dimethyl sulfate if this is a problem.
-
-
Over-methylation: If using a very strong methylating agent or excess reagent, it's possible to form a quaternary salt. This is less common but possible.
| Potential Impurity | Source | Identification (TLC/NMR) | Solution |
| Thioxopyridine Intermediate | Incomplete Methylation | Different Rf; presence of a broad N-H proton and a C=S carbon in NMR. | Increase reaction time; ensure 1:1:1 stoichiometry of intermediate:base:CH3I. |
| N-Methylated Isomer | Competing Reaction | Different Rf; distinct NMR chemical shifts for the methyl group and ring protons. | Use mild conditions; stick to soft electrophiles like methyl iodide. Purify via column chromatography. |
| Unreacted Methyl Iodide | Excess Reagent | Volatile, usually removed during work-up and drying. | Use precise stoichiometry. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the role of the base in Part A, and can I use others?
A1: The base in Part A (piperidine) acts as a catalyst for the initial Knoevenagel condensation between the active methylene group of cyanothioacetamide and a carbonyl of acetylacetone. It deprotonates the cyanothioacetamide to form a nucleophilic carbanion. Yes, other bases can be used, and the choice can impact yield and reaction time.[4][5]
| Base | Typical Amount (mol%) | Pros | Cons |
| Piperidine | 10-20% | Highly effective, standard choice. | Can be difficult to remove completely. |
| Triethylamine (Et3N) | 20-50% | Less nucleophilic, easier to remove. | Generally requires longer reaction times. |
| Morpholine | 10-20% | Effective, similar to piperidine. | - |
| Sodium Ethoxide | Stoichiometric | Drives reaction quickly. | Can promote more side reactions if not controlled. |
Q2: What are the best solvents for this reaction?
A2: For the cyclocondensation (Part A), protic polar solvents like ethanol or methanol are preferred because they effectively solvate the ionic intermediates and the starting materials have good solubility at reflux. For the methylation (Part B), methanol or DMF are common choices as they readily dissolve the thioxopyridine salt.
Q3: How critical is the exclusion of water and air?
A3: For the cyclocondensation (Part A), the reaction is relatively robust and does not require strictly anhydrous conditions; the small amount of water formed during the condensation is tolerated. For the S-methylation (Part B), it is best practice to use dry solvents, as water can potentially hydrolyze the methylating agent and compete with the thiolate nucleophile, though the reaction is generally fast enough to proceed well without rigorous inert atmosphere techniques.
Q4: Are there any major safety concerns?
A4: Yes.
-
Cyanothioacetamide: This is a cyano- and thio- functionalized compound. Handle with gloves in a well-ventilated fume hood. Avoid inhalation of dust.
-
Methyl Iodide: This is a toxic and carcinogenic substance. It is a volatile liquid and must be handled with extreme care in a fume hood. Use appropriate gloves (nitrile gloves offer limited protection; use laminate film gloves underneath or change nitrile gloves frequently).
-
Sodium Methoxide: This is a corrosive and water-reactive base. Handle with care to avoid contact with skin and moisture.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any work.
References
- Gewald, K. (1966). Reaktionen von Nitrilen mit CH-aciden Carbonylverbindungen. Journal für praktische Chemie, 31(1-2), 205-213.
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]
-
Buryi, D. S., et al. (2021). Synthesis and Properties of 4,6-Dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and 3-Amino-4,6-dimethyl-5-pentylthieno[2,3-b]pyridines. Russian Journal of General Chemistry, 91(10), 2116–2124. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
Xu, D., et al. (2012). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Chemical and Pharmaceutical Bulletin, 60(1), 107-109. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine Synthesis. [Link]
Sources
Technical Support Center: Purification of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
Welcome to the technical support center for the purification of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile (CAS 72456-86-1). This guide is designed for researchers, chemists, and drug development professionals who are handling the synthesis and purification of this key pyridine intermediate. Here, we address common challenges and frequently asked questions in a direct, problem-and-solution format, grounding our advice in established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of pure this compound?
Understanding the physical characteristics of the target compound is the first step in assessing purity. The pure compound is a solid at room temperature.
| Property | Value | Source |
| CAS Number | 72456-86-1 | [1][2] |
| Molecular Formula | C₉H₁₀N₂S | [1] |
| Molecular Weight | 178.25 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 168-170 °C (when recrystallized from ethanol) | [1] |
A melting point that is depressed or has a broad range is a primary indicator of impurities.
Q2: What are the most common impurities I should expect?
Impurities are typically carried over from the synthesis. While specific impurities depend on the synthetic route, they generally fall into these categories:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 4,6-dimethyl-2-mercaptopyridine-3-carbonitrile or a methylating agent.[4]
-
Oxidation Byproducts: The methylsulfanyl (-SCH₃) group is susceptible to oxidation. The most common related impurities are the corresponding sulfoxide (-(S=O)CH₃) and sulfone (-(SO₂)CH₃). The sulfone analog, 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine, is a known related compound.[5][6] These oxidized impurities are significantly more polar than the target compound.
-
Byproducts from Side Reactions: Incomplete cyclization or alternative reaction pathways can lead to various structural isomers or related heterocyclic compounds.[7][8]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., Toluene, DMF, Dichloromethane) may be present.
Q3: Which analytical techniques are best for assessing the purity of my crude product?
A multi-pronged approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): The quickest and most cost-effective method to visualize the number of components in your crude mixture. It is essential for developing a solvent system for column chromatography. Use a UV lamp (254 nm) for visualization.[9]
-
¹H NMR Spectroscopy: Provides detailed structural information. Integrating key peaks can give a quantitative estimate of purity, and characteristic shifts can help identify specific impurities.
-
Melting Point Analysis: As mentioned, a sharp melting point close to the literature value (168-170 °C) is a strong indicator of high purity.[1]
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and accurate quantification of impurities, often providing purity levels greater than 98%.[6]
Q4: How do I choose the best purification technique?
The choice between recrystallization and column chromatography depends primarily on the purity and complexity of your crude material. This decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is ideal for removing small amounts of impurities from a solid compound. Success hinges on selecting a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol has been reported as an effective solvent for this compound.[1]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the impure compound. 2. The solution is supersaturated with impurities. | 1. Switch to a lower-boiling point solvent or use a co-solvent system (e.g., ethanol/water). 2. Attempt to purify a smaller batch or pre-purify via a quick filtration through a silica plug to remove polar impurities. |
| No crystals form upon cooling. | 1. The solution is not sufficiently saturated. 2. The compound is highly soluble in the chosen solvent even at low temperatures. 3. Crystallization requires an initiation event. | 1. Boil off some of the solvent to increase concentration and allow it to cool again. 2. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it just turns cloudy, then warm to clarify and cool slowly. 3. Scratch the inside of the flask with a glass rod at the solution's surface. 4. Add a seed crystal from a previous pure batch. |
| Very low recovery of pure product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were filtered before crystallization was complete. 3. The compound is too soluble in the wash solvent. | 1. Concentrate the mother liquor and cool it further (e.g., in an ice bath or refrigerator) to recover a second crop of crystals. 2. Ensure the flask has been allowed to cool slowly to room temperature and then in an ice bath for at least 30 minutes. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still colored or impure after recrystallization. | 1. The impurity has very similar solubility properties to the product. 2. Colored impurities are adsorbed onto the crystal surface. | 1. A second recrystallization may be necessary. 2. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration through celite to remove the charcoal and adsorbed impurities before cooling. |
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities and is essential when dealing with complex mixtures.[10] The stationary phase is typically silica gel, and the mobile phase is an organic solvent system.[10][11]
Workflow for Method Development
Sources
- 1. This compound CAS#: 72456-86-1 [chemicalbook.com]
- 2. This compound | 72456-86-1 [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 4,6-Dimethyl-2-mercaptopyridine-3-carbonitrile [webbook.nist.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. clearsynth.com [clearsynth.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. physik.hu-berlin.de [physik.hu-berlin.de]
- 10. Column Chromatography [moodle2.units.it]
- 11. youtube.com [youtube.com]
Technical Support Center: Synthesis of Substituted Pyridine-3-Carbonitriles
Welcome to the technical support center for the synthesis of substituted pyridine-3-carbonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this vital heterocyclic scaffold. Pyridine-3-carbonitriles are not merely synthetic targets; they are key building blocks in a multitude of pharmaceuticals and functional materials.[1][2][3]
The path to these molecules, however, is often fraught with challenges, including competing reaction pathways, stubborn intermediates, and purification hurdles. This document moves beyond simple protocols to provide a deeper, mechanism-driven understanding of potential side reactions and offers field-proven troubleshooting strategies. Our goal is to empower you to diagnose issues in your own experiments and rationally design solutions for a successful synthesis.
FAQ 1: Hantzsch Pyridine Synthesis & The Aromatization Problem
The Hantzsch synthesis is a cornerstone for creating pyridine rings, but it's a two-stage process: cyclization to a 1,4-dihydropyridine (1,4-DHP), followed by aromatization.[4][5] The second step is often the source of significant challenges.
Question: My Hantzsch reaction successfully forms the 1,4-dihydropyridine intermediate, but the subsequent oxidation to the final pyridine-3-carbonitrile is inefficient, resulting in low yields and a mixture of products. What is happening and how can I fix it?
Answer:
This is a very common issue. The low yield during the oxidation step typically stems from two primary sources: incomplete conversion or degradation of the desired product under harsh oxidative conditions. The driving force for the reaction is the stability gained through aromatization, but kinetic barriers or improper reagent choice can hinder this process.[4]
Causality and Troubleshooting:
-
Incomplete Oxidation: The chosen oxidizing agent may be too weak or used in insufficient stoichiometric amounts to drive the reaction to completion. You will be left with a mixture of the 1,4-DHP and the final pyridine, which can be difficult to separate.
-
Product Degradation: Conversely, overly aggressive oxidizing agents or prolonged reaction times at high temperatures can lead to the degradation of the electron-rich pyridine ring or other functional groups on your molecule.
-
Substrate Specificity: The electronic nature of the substituents on the DHP ring can influence its susceptibility to oxidation. Electron-donating groups generally facilitate oxidation, while electron-withdrawing groups can make it more difficult.
Workflow for Optimizing Aromatization:
Below is a troubleshooting workflow to systematically address this issue.
Caption: Troubleshooting workflow for low-yield Hantzsch aromatization.
Data-Driven Solutions:
The choice of oxidizing agent is critical. Below is a comparison of common reagents used for the aromatization of 1,4-DHPs.
| Oxidizing Agent | Typical Conditions | Advantages | Potential Side Reactions/Issues |
| Nitric Acid (HNO₃) | Acetic acid, reflux | Inexpensive, potent | Harshly acidic, can cause nitration of sensitive arenes, safety concerns. |
| Manganese Dioxide (MnO₂) | CH₂Cl₂, CHCl₃, or Toluene, reflux | Generally mild, good for acid-sensitive substrates | Stoichiometric or large excess required, heterogeneous reaction can be slow. |
| Ferric Chloride (FeCl₃) | Water or organic solvent | Cost-effective, can be used in one-pot syntheses[4] | Can act as a Lewis acid, potentially catalyzing side reactions. |
| Iodine (I₂) | Refluxing methanol | Metal-free, relatively mild | Can lead to iodination of activated aromatic rings. |
| Oxygen (Air) | Often with a catalyst (e.g., charcoal) | "Green" and inexpensive oxidant | Can be slow and require elevated temperatures or light. |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Benzene or Dioxane, RT to reflux | High potential oxidant, often fast and clean | Expensive, stoichiometric byproduct needs removal. |
FAQ 2: Bohlmann-Rahtz Synthesis & The Cyclodehydration Hurdle
The Bohlmann-Rahtz synthesis offers a powerful route to 2,3,6-trisubstituted pyridines by condensing an enamine with an ethynyl ketone.[6][7] A key challenge is the final, thermally-induced cyclodehydration step, which often requires high temperatures that can degrade sensitive substrates.
Question: My Bohlmann-Rahtz synthesis forms the aminodiene intermediate, but the subsequent cyclodehydration requires temperatures >160 °C, leading to significant decomposition and low yields. How can I facilitate this ring-closing step under milder conditions?
Answer:
This is a well-documented drawback of the classical Bohlmann-Rahtz synthesis. The high thermal energy is required to overcome the activation barrier for both the necessary E/Z isomerization of the diene and the subsequent 6π-electrocyclization and dehydration.[6] The solution lies in catalysis, which provides a lower-energy pathway for the cyclization.
Mechanistic Insight & Catalytic Solutions:
Acid catalysis is the most effective strategy for lowering the cyclodehydration temperature. Both Brønsted and Lewis acids can protonate the carbonyl oxygen of the intermediate, rendering the ketone carbon more electrophilic and significantly accelerating the intramolecular nucleophilic attack by the enamine nitrogen.
Caption: Comparison of thermal vs. acid-catalyzed Bohlmann-Rahtz cyclization.
Practical Recommendations:
For substrates that are sensitive to decomposition, switching from thermal conditions to acid catalysis is highly recommended.[8][9]
| Catalyst Type | Examples | Typical Conditions | Key Advantages |
| Brønsted Acid | Acetic Acid (AcOH), p-Toluenesulfonic acid (p-TsOH) | Toluene/AcOH (5:1), 80-110 °C | Inexpensive, effective, allows for one-pot synthesis from ketone.[6] |
| Lewis Acid | Zinc Bromide (ZnBr₂), Ytterbium Triflate (Yb(OTf)₃) | CH₂Cl₂ or CH₃CN, RT to 60 °C | Can be milder than Brønsted acids, high catalytic turnover.[9] |
| Solid Acid | Amberlyst-15 Ion-Exchange Resin | Toluene, reflux | Excellent for acid-sensitive substrates, catalyst is easily removed by filtration.[6][9] |
Experimental Protocol: Acid-Catalyzed Bohlmann-Rahtz Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aminodiene intermediate (1.0 equiv).
-
Solvent & Catalyst: Add the chosen solvent (e.g., toluene, 0.1 M concentration) followed by the acid catalyst (e.g., 0.2 equiv of p-TsOH or 10 mol% Yb(OTf)₃). For Amberlyst-15, use approximately 50% by weight relative to the substrate.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the mixture to room temperature. If using a soluble acid, perform an aqueous basic wash (e.g., sat. NaHCO₃ soln) to neutralize the catalyst. If using Amberlyst-15, simply filter the reaction mixture.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[10]
FAQ 3: Guareschi-Thorpe Condensation & Controlling Reactivity
The Guareschi-Thorpe condensation is a classic method for producing 2-pyridone-3-carbonitriles, typically by reacting a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of ammonia or an amine.[11][12][13] The multicomponent nature of this reaction can lead to a variety of undesired side products if not properly controlled.
Question: My Guareschi-Thorpe reaction is giving a complex mixture, and the yield of the desired 3-cyano-2-pyridone is very low. What are the likely side reactions, and how can I suppress them?
Answer:
The primary challenge in the Guareschi-Thorpe synthesis is controlling the multiple competing condensation and addition reactions. The base catalyst (ammonia or amine) that promotes the desired cyclization can also catalyze the self-condensation of your starting materials.
Common Side Reactions:
-
Knoevenagel Self-Condensation: The active methylene of cyanoacetamide or a cyanoacetic ester can react with itself.
-
Claisen or Aldol Self-Condensation: The 1,3-dicarbonyl starting material can undergo self-condensation.
-
Michael Addition Side Products: The enolate of the 1,3-dicarbonyl can act as a Michael donor to undesired Knoevenagel products, leading to acyclic, highly functionalized impurities.
-
Incomplete Cyclization: The reaction may stall after the initial condensation steps, failing to proceed to the final ring-closing dehydration.
Strategies for Improving Selectivity:
-
Control Stoichiometry and Order of Addition: Instead of a "one-pot dump," a sequential addition of reagents can dramatically improve selectivity. A common successful strategy is to first generate the enamine of the 1,3-dicarbonyl in situ by reacting it with ammonia/amine, and then slowly adding the cyanoacetic ester/amide to this pre-formed intermediate. This minimizes the concentration of free cyano-reagent available for self-condensation.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help favor the desired thermodynamic product over kinetically-favored side reactions.
-
Choice of Base/Catalyst: While ammonia is traditional, using a slightly bulkier amine like piperidine or morpholine can sometimes temper reactivity and improve selectivity, as seen in the Thorpe modification of the reaction.[11]
-
Pre-formation of Intermediates: For complex substrates, a two-step approach where a Knoevenagel condensation product is first isolated and then reacted with an enamine in a separate step can provide a cleaner reaction profile, albeit at the cost of atom economy.[14]
References
- Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (n.d.). MDPI.
-
Hantzsch pyridine synthesis. (2024). In Wikipedia. Retrieved from [Link]
- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Hantzsch pyridine synthesis. (n.d.). Chem-Station.
-
Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Pyridine-3-carbonitrile. (n.d.). Pipzine Chemicals.
-
Saleh, N., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 26(15), 4485. Retrieved from [Link]
-
Bohlmann–Rahtz pyridine synthesis. (2023). In Wikipedia. Retrieved from [Link]
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). ACS Green Chemistry Institute.
-
Tron, G. C., et al. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. Retrieved from [Link]
-
Guareschi–Thorpe condensation. (n.d.). ResearchGate. Retrieved from [Link]
- Guareschi-Thorpe Condensation. (n.d.). Merck Index.
-
O'Malley, S. (2004). Pyridine Syntheses: Cliff Notes. Baran Lab, Scripps Research. Retrieved from [Link]
- Bohlmann–Rahtz Pyridine Synthesis. (n.d.). J&K Scientific LLC.
-
Bohlmann-Rahtz Pyridine Synthesis Guide. (n.d.). Scribd. Retrieved from [Link]
- Guareschi-Thorpe synthesis of pyridine. (n.d.). QuimicaOrganica.org.
- Application Notes and Protocols for the Synthesis of Substituted Pyridine Carbonitriles. (n.d.). Benchchem.
-
Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. (2010). Egyptian Journal of Chemistry, 53(1). Retrieved from [Link]
-
Chemical structure of the pyridine-3-carbonitriles with important sites... (n.d.). ResearchGate. Retrieved from [Link]
-
Three‐component synthetic route for pyridine dicarbonitrile derivatives 4b, 4c. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Purification method of pyridine and pyridine derivatives. (2016). Google Patents. KR101652750B1.
-
Synthesis of pyridine-3-carbonitriles 9a–d. (n.d.). ResearchGate. Retrieved from [Link]
-
Zhang, P., et al. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 144(35), 15964–15971. Retrieved from [Link]
Sources
- 1. Pyridine-3-carbonitrile: Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. baranlab.org [baranlab.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guareschi-Thorpe Condensation [drugfuture.com]
- 13. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 14. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Technical Support Center: Optimization of Thienopyridine Formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and optimization of thienopyridine derivatives. As a Senior Application Scientist, I have compiled this guide to address the common challenges encountered in the laboratory, providing not just solutions but also the underlying scientific principles to empower your research. Thienopyridines are a critical class of heterocyclic compounds, with prominent members like the antiplatelet agent clopidogrel, making their efficient synthesis a key focus in medicinal chemistry and drug development.[1][2] This guide is structured to provide actionable advice, from troubleshooting common synthetic hurdles to offering detailed experimental protocols.
Troubleshooting Guide: Navigating Common Synthetic Challenges
The synthesis of thienopyridines, while well-established, can present several challenges that impact yield and purity. This section is designed to help you diagnose and resolve these common issues.
Low Reaction Yield
Low product yield is one of the most frequent frustrations in organic synthesis. The table below outlines potential causes and their corresponding solutions, tailored to thienopyridine formation.
| Symptom | Potential Cause | Recommended Solution & Explanation |
| Low or no product formation | 1. Inactive Starting Materials: Impurities in reactants, such as oxidized 2-aminothiophenes or impure nitriles, can halt the reaction. Malononitrile, a common precursor, is prone to polymerization, especially in the presence of strong bases or at high temperatures.[3] | Solution: Ensure the purity of all starting materials. Purify commercial malononitrile by recrystallization from a suitable solvent like isopropanol.[3] Store sensitive reagents under an inert atmosphere and in a cool, dark place. |
| 2. Suboptimal Reaction Temperature: The reaction may have a narrow optimal temperature range. Friedländer and Thorpe-Ziegler reactions, for instance, are sensitive to temperature fluctuations which can either slow the reaction or promote side product formation. | Solution: Perform small-scale experiments to screen a range of temperatures. For example, in a Thorpe-Ziegler cyclization, you might test temperatures from room temperature up to the reflux temperature of the solvent in 10-20°C increments. | |
| Complex reaction mixture with multiple spots on TLC | 3. Competing Side Reactions: In multicomponent reactions like the Gewald synthesis, various competing pathways can lead to a mixture of products.[4] For instance, in the Thorpe-Ziegler reaction, intermolecular condensation can compete with the desired intramolecular cyclization. | Solution: Adjust the order of reagent addition. In some cases, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.[4] For the Thorpe-Ziegler reaction, using a higher dilution can favor the intramolecular cyclization. |
| 4. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts and unreacted starting materials. | Solution: Carefully control the stoichiometry of your reactants. For multicomponent reactions, it is often beneficial to use one component in slight excess to drive the reaction to completion, but this should be optimized empirically. |
Side Product Formation
The formation of side products not only reduces the yield of the desired thienopyridine but also complicates purification. Understanding the origin of these impurities is key to their mitigation.
| Reaction | Common Side Product(s) | Mechanism of Formation & Prevention |
| Gewald Reaction | Dimerization of the α,β-unsaturated nitrile intermediate. | Mechanism: The Knoevenagel-Cope condensation product can undergo a Michael addition with another molecule of the deprotonated nitrile, leading to a dimeric species. Prevention: This can often be suppressed by carefully controlling the reaction temperature and the rate of addition of the base. Using a weaker base or a heterogeneous catalyst can also minimize this side reaction. |
| Thorpe-Ziegler Cyclization | Polymeric materials and intermolecular condensation products. | Mechanism: The high reactivity of the nitrile and the carbanion intermediate can lead to polymerization, especially at high concentrations or temperatures. Prevention: Running the reaction at a higher dilution favors the intramolecular cyclization over intermolecular reactions. The choice of base is also critical; a sterically hindered base can sometimes reduce the rate of intermolecular side reactions. |
| Friedländer Annulation | Self-condensation of the carbonyl compound. | Mechanism: Under basic or acidic conditions, the enolizable carbonyl compound can undergo self-condensation (e.g., an aldol condensation) to form undesired byproducts. Prevention: Optimize the reaction conditions to favor the reaction between the aminothiophene and the carbonyl compound. This can sometimes be achieved by using a milder catalyst or by adjusting the temperature. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and handling of thienopyridines.
Q1: What is the most critical parameter to control in a Thorpe-Ziegler reaction for thienopyridine synthesis?
A: The choice and amount of base are paramount. The base is required to deprotonate the α-carbon to the nitrile, initiating the cyclization. However, too strong a base or an excess of base can promote side reactions like hydrolysis of the nitrile or ester groups, or polymerization. A common strategy is to use a catalytic amount of a strong base like sodium ethoxide or potassium tert-butoxide. The optimal base and its concentration should be determined experimentally for each specific substrate.[5]
Q2: My thienopyridine product is difficult to purify by column chromatography. What are some alternative purification strategies?
A: Thienopyridines can sometimes chelate with the silica gel, leading to tailing and poor separation. If you are facing this issue, consider the following:
-
Trituration: If your product is a solid and the impurities are significantly more soluble in a particular solvent, trituration can be a simple and effective purification method.[6] This involves suspending the crude solid in a solvent in which it is poorly soluble and stirring to dissolve the impurities.
-
Recrystallization: This is a powerful technique for purifying solid compounds.[7] The key is to find a suitable solvent or solvent system in which the thienopyridine has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for recrystallization of nitrogen-containing heterocycles include ethanol/water, ethyl acetate/hexanes, and toluene.[8]
-
Alternative Stationary Phases: If column chromatography is necessary, consider using a less acidic stationary phase like alumina or a polymer-based support.
Q3: How do electron-donating or -withdrawing groups on the starting materials affect the reaction outcome?
A: The electronic nature of the substituents can have a significant impact on the reaction rate and yield.
-
Gewald Reaction: Electron-withdrawing groups on the nitrile-containing starting material increase the acidity of the α-protons, facilitating the initial Knoevenagel-Cope condensation.
-
Thorpe-Ziegler Cyclization: An electron-withdrawing group on the carbon bearing the nitrile is essential for stabilizing the carbanion intermediate, which is necessary for the cyclization to occur. The rate of cyclization generally follows the order of the electron-withdrawing ability of the substituent (e.g., NO₂ > C(O)R > CN > COOR).[5]
-
Friedländer Annulation: The electronic properties of both the aminothiophene and the carbonyl compound play a role. Electron-donating groups on the aminothiophene can increase its nucleophilicity, potentially accelerating the initial attack on the carbonyl. Conversely, an electron-withdrawing group on the carbonyl compound can make it more electrophilic and reactive.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the optimization of thienopyridine synthesis.
Protocol 1: Optimization of Base and Solvent for Thorpe-Ziegler Cyclization
This protocol describes a general procedure for optimizing the base and solvent for the intramolecular cyclization of a 2-(cyanomethylthio)pyridine derivative to a 3-aminothienopyridine.
Materials:
-
2-(Cyanomethylthio)pyridine derivative
-
Anhydrous solvents (e.g., ethanol, methanol, THF, DMF)
-
Bases (e.g., sodium ethoxide, potassium tert-butoxide, sodium hydride, DBU)
-
TLC plates
-
Standard laboratory glassware
Procedure:
-
Setup: In parallel, set up a series of small-scale reactions in oven-dried flasks under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: To each flask, add the 2-(cyanomethylthio)pyridine derivative (e.g., 0.1 mmol) dissolved in a small amount of the chosen anhydrous solvent (e.g., 2 mL).
-
Base Addition: At room temperature, add the selected base to each flask. It is recommended to screen both the type of base and its stoichiometry (e.g., 0.1, 0.5, and 1.0 equivalents).
-
Reaction Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).
-
Temperature Screening: If no reaction is observed at room temperature, gently warm the reaction mixtures in increments (e.g., to 40°C, 60°C, and reflux) and continue to monitor by TLC.
-
Work-up and Analysis: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion and the presence of any major side products.
Protocol 2: Purification of a Thienopyridine Derivative by Recrystallization
This protocol provides a general method for the purification of a solid thienopyridine product by recrystallization.
Materials:
-
Crude thienopyridine product
-
A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, water)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper and funnel (Büchner funnel for larger quantities)
-
Ice bath
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) may also be effective.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent (or solvent pair) required to fully dissolve it. Keep the solution at or near its boiling point.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Cooling: Once crystals have started to form, you can place the flask in an ice bath to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing Reaction Mechanisms and Workflows
Thorpe-Ziegler Cyclization Mechanism
The Thorpe-Ziegler reaction is a powerful method for the formation of the thienopyridine ring system. The mechanism involves the base-catalyzed intramolecular cyclization of a dinitrile or a cyano-ester.
Caption: Mechanism of the Thorpe-Ziegler cyclization for thienopyridine synthesis.
General Troubleshooting Workflow
When faced with a challenging reaction, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence of steps to identify and resolve the issue.
Caption: A systematic workflow for troubleshooting thienopyridine synthesis.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. ijddr.in [ijddr.in]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Alkylation of Pyridinethiones
Welcome to our dedicated technical support center for the alkylation of pyridinethiones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important transformation. The pyridinethione scaffold is a cornerstone in many biologically active molecules, and mastering its selective functionalization is key to successful drug discovery and development programs.
This resource is structured to provide not just procedural guidance, but also a deep dive into the mechanistic principles that govern the outcome of these reactions. By understanding the "why" behind the "how," you will be better equipped to troubleshoot unexpected results and rationally design your synthetic strategies.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section addresses the most common challenges encountered during the alkylation of pyridinethiones in a practical, question-and-answer format.
Question 1: Why am I getting a mixture of S- and N-alkylated products, and how can I favor S-alkylation?
Answer:
This is the most frequent challenge in pyridinethione alkylation and is rooted in the ambident nucleophilic nature of the pyridinethione anion. The deprotonated pyridinethione exists as resonance structures with nucleophilic character on both the sulfur and nitrogen atoms. The key to controlling regioselectivity lies in understanding and applying the Hard and Soft Acids and Bases (HSAB) principle.[1][2][3]
The HSAB Principle in Action:
-
Sulfur (S⁻): The sulfur atom is a soft nucleophile. It is large and highly polarizable.[2]
-
Nitrogen (N⁻): The nitrogen atom is a harder nucleophile compared to sulfur. It is smaller and less polarizable.
According to the HSAB principle, soft electrophiles will preferentially react with the soft sulfur center, while hard electrophiles will favor the harder nitrogen center.[1][2][4]
Strategies to Promote Selective S-Alkylation:
-
Choice of Alkylating Agent (Electrophile):
-
Favor S-Alkylation with Soft Electrophiles: Use alkyl halides with larger, more polarizable halogens. The reactivity order for promoting S-alkylation is I > Br > Cl > F . Alkyl iodides and bromides are excellent choices. Benzyl and allyl halides are also considered soft and will favor S-alkylation.
-
Avoid Hard Electrophiles: Reagents like dimethyl sulfate or methyl triflate are hard electrophiles and will tend to increase the proportion of the N-alkylated product.
-
-
Solvent Selection:
-
Polar Aprotic Solvents are Preferred: Solvents like DMF, DMSO, acetone, and THF are ideal. They effectively solvate the counter-ion of the base (e.g., K⁺, Na⁺) without strongly solvating the pyridinethione anion. This leaves the soft sulfur atom more accessible for nucleophilic attack.
-
Avoid Polar Protic Solvents: Solvents like ethanol or methanol can form hydrogen bonds with the nitrogen atom, making it less nucleophilic and thus favoring S-alkylation to some extent. However, they can also lead to solubility issues and side reactions.
-
-
Base Selection:
-
Weaker Organic or Carbonate Bases: Bases like potassium carbonate (K₂CO₃), triethylamine (TEA), or diisopropylethylamine (DIPEA) are often sufficient to deprotonate the pyridinethione without creating a highly reactive, indiscriminant nucleophile.
-
Strong, Hard Bases Can Be Problematic: Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can lead to a more dissociated anion, potentially increasing N-alkylation, especially with hard electrophiles. If using a strong base, ensure it is added at low temperature before the addition of the alkylating agent.
-
Workflow for Maximizing S-Alkylation:
Caption: Tautomerism and deprotonation of pyridinethione.
Q2: Are there any common side reactions to be aware of?
Yes, besides the regioselectivity issue, be mindful of:
-
Dialkylation: If a very strong base and an excess of a highly reactive alkylating agent are used, it's possible to get alkylation on both the S and N atoms, leading to a quaternary ammonium salt. This is generally rare under controlled conditions.
-
Decomposition: Pyridinethiones can be sensitive to high temperatures and strongly oxidative or reductive conditions. Always monitor your reaction progress to avoid prolonged heating.
Q3: Can I use microwave irradiation to speed up the reaction?
Absolutely. Microwave-assisted synthesis can be an excellent method to accelerate pyridinethione alkylations, often reducing reaction times from hours to minutes and improving yields. [5]It is particularly useful for less reactive alkylating agents. Standard screening of solvents and bases is still recommended to optimize regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Selective S-Alkylation
This protocol is a robust starting point for achieving high selectivity for the S-alkylated product.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the pyridinethione (1.0 eq.).
-
Solvent and Base: Add a suitable polar aprotic solvent (e.g., acetone or DMF, ~0.1-0.5 M concentration) followed by potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Electrophile: Add the soft alkylating agent (e.g., an alkyl iodide or benzyl bromide, 1.1-1.2 eq.) dropwise to the stirring suspension.
-
Reaction: Allow the reaction to stir at room temperature or heat gently to 40-50 °C. Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, filter off the inorganic salts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
References
-
Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
HSAB theory - Wikipedia. Wikipedia.[Link]
-
Pyrithione - Wikipedia. Wikipedia.[Link]
-
HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. AdiChemistry.[Link]
-
Overcoming the Challenges Towards Selective C(6)-H Alkylation of 2-Pyridone with Maleimide through Mn(I). SciSpace.[Link]
-
HARD AND SOFT ACIDS AND BASES (HSAB). VSSD College.[Link]
-
Optimization of the reaction conditions. ResearchGate.[Link]
-
Optimization of Reaction conditions. ResearchGate.[Link]
-
Hard-Soft Acid-Base Theory. University of Massachusetts Lowell.[Link]
-
(PDF) Overcoming the Challenges Towards Selective C(6)-H Alkylation of 2- Pyridone with Maleimide through Mn(I)-Catalyzed C-H bond Activation: Zn assisted Unexpected Migration of Directing group. ResearchGate.[Link]
-
APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. PubMed Central.[Link]
-
Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. PubMed.[Link]
-
Pyrithione | C5H5NOS | CID 1570. PubChem.[Link]
-
Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. ResearchGate.[Link]
-
Influence of base and solvent on the regioselective sulfonyation of pyridine. ResearchGate.[Link]
-
Site‐Selective Pyridine C−H Alkylation with Alcohols and Thiols via Single‐Electron Transfer of Frustrated Lewis Pairs. ResearchGate.[Link]
-
Tautomers of substituted Pyridines. Sciencemadness Discussion Board.[Link]
-
Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a. ResearchGate.[Link]
-
Overcoming the Challenges Towards Selective C(6)-H Alkylation of 2- Pyridone with Maleimide through Mn(I)-Catalyzed C-H bond Activation: Zn assisted Unexpected Migration of Directing group. ChemRxiv.[Link]
-
Site-Selective Pyridine C-H Alkylation with Alcohols and Thiols via Single-Electron Transfer of Frustrated Lewis Pairs. PubMed.[Link]
-
Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents. PubMed.[Link]
-
Site-Selective Pyridine C−H Alkylation with Alcohols and Thiols via Single-Electron Transfer of Frustrated Lewis Pairs. KAIST.[Link]
-
Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. Caltech Authors.[Link]
-
Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D.[Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PubMed Central.[Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health.[Link]
-
Acid-Base Reactions in Benzene and Other Organic Solvents. NIST Technical Series Publications.[Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.[Link]
-
Pyridine is use as base as well as solvent, can i replace with other solvent and base? ResearchGate.[Link]
-
(PDF) ChemInform Abstract: Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate.[Link]
-
one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum.[Link]
-
The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. ResearchGate.[Link]
-
Substrate and solvent hydrogen isotope effects in the pyridine- and 2,6-lutidine-catalysed iodination of diethyl ketone (pentan-3-one). Journal of the Chemical Society B: Physical Organic.[Link]
Sources
Identification of byproducts in 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges and facilitate the identification of reaction byproducts. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to build a deeper understanding of the underlying chemistry.
Introduction to the Synthesis
The synthesis of this compound and related structures often employs a variation of the Gewald reaction, a powerful multicomponent reaction for the formation of polysubstituted 2-aminothiophenes.[1][2][3] The subsequent S-alkylation provides the desired methylsulfanyl group. While robust, this synthetic route is not without its challenges, and the formation of byproducts can complicate purification and reduce yields. This guide will help you navigate these potential pitfalls.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
-
Q1: My reaction is not yielding the expected product. What are the likely causes?
A: A low or negligible yield can often be traced back to the initial Knoevenagel-Cope condensation step, which is the precursor to the thiophene ring formation.[4][5] Inefficient condensation between the starting ketone and the active methylene nitrile is a common bottleneck.
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base or a different class of base might be necessary. Consider screening bases such as piperidine, morpholine, or even stronger, non-nucleophilic bases.
-
Water Removal: The Knoevenagel-Cope condensation produces water, which can inhibit the reaction. The use of a Dean-Stark apparatus or the addition of a dehydrating agent can drive the equilibrium towards the product.
-
Two-Step Procedure: For particularly challenging substrates, a two-step approach can be more effective. First, isolate the α,β-unsaturated nitrile from the condensation reaction. Then, in a separate step, react the purified intermediate with sulfur and a base.[6]
-
-
Issue 2: Formation of a Dark, Tarry Reaction Mixture
-
Q2: My reaction mixture has turned dark brown and is difficult to work with. What is happening and how can I prevent it?
A: The formation of a dark brown or tarry mixture is a common observation in Gewald reactions and is often indicative of polymerization or the formation of complex polysulfides.[6]
-
Troubleshooting Steps:
-
Temperature Control: Excessively high reaction temperatures can promote these side reactions. It is crucial to maintain careful temperature control throughout the reaction. A systematic temperature screen can help identify the optimal range for your specific substrates.
-
Purity of Starting Materials: Impurities in the starting materials can catalyze polymerization. Ensure the purity of your ketone, nitrile, and sulfur.
-
Controlled Reagent Addition: Slow, controlled addition of the reagents, particularly the base or sulfur, can sometimes favor the desired intramolecular cyclization over the formation of complex side products.[6]
-
-
Issue 3: Presence of a Significant, Unidentified Byproduct
-
Q3: I am observing a significant byproduct in my crude reaction mixture. What could it be?
A: One of the most common byproducts in the Gewald reaction is a dimer of the α,β-unsaturated nitrile intermediate.[4][6][7] This occurs when two molecules of the intermediate react with each other instead of undergoing cyclization with sulfur.
-
Troubleshooting and Identification:
-
Minimize Dimer Formation:
-
Optimize Temperature: The formation of the dimer is highly sensitive to temperature. Lowering the reaction temperature may favor the desired reaction.
-
Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and dimerization. Experimenting with different solvents may be beneficial.
-
-
Characterization: Isolate the byproduct by column chromatography and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, MS). The mass of the dimer will be twice that of the α,β-unsaturated nitrile intermediate.
-
-
Issue 4: Suspected Hydrolysis of the Nitrile Group
-
Q4: My product appears to have an amide or carboxylic acid group instead of the nitrile. How can this happen?
A: The nitrile group in your target molecule can be susceptible to hydrolysis to an amide or a carboxylic acid, especially under acidic or basic workup conditions, or if water is present at elevated temperatures.[8][9][10][11]
-
Troubleshooting and Prevention:
-
Mild Workup Conditions: Avoid harsh acidic or basic conditions during the reaction workup. Use a saturated solution of a mild base like sodium bicarbonate for neutralization if necessary.
-
Anhydrous Conditions: While the initial condensation may produce water, ensure that subsequent steps and the workup are performed under reasonably anhydrous conditions if possible, especially if heating is required.
-
Careful Monitoring: Monitor the reaction progress carefully to avoid prolonged reaction times at high temperatures, which can increase the likelihood of hydrolysis.[8]
-
-
| Potential Byproduct | Likely Cause | Suggested Action |
| Dimer of α,β-unsaturated nitrile | High temperature, high concentration | Optimize temperature, control reagent addition rate |
| Polymeric materials/Polysulfides | Excessively high temperature, impurities | Control temperature, ensure purity of starting materials |
| 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide | Hydrolysis of nitrile (acidic/basic conditions) | Use mild workup conditions, avoid prolonged heating |
| Unreacted starting materials | Incomplete reaction | Increase reaction time, optimize temperature, check reagent stoichiometry |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Step 1: Knoevenagel-Cope Condensation
-
To a solution of acetylacetone (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine, 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude α,β-unsaturated nitrile can be used directly in the next step or purified by recrystallization or chromatography.
-
-
Step 2: Gewald Reaction
-
To a suspension of the crude α,β-unsaturated nitrile (1.0 eq) and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol or DMF), add a base (e.g., morpholine, 2.0 eq).
-
Heat the mixture at a controlled temperature (e.g., 50-70 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the crude 2-aminothiophene intermediate.
-
-
Step 3: S-Methylation
-
To a solution of the crude 2-aminothiophene intermediate (1.0 eq) in a suitable solvent (e.g., THF or acetone), add a base (e.g., potassium carbonate, 1.5 eq).
-
Add methyl iodide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Protocol 2: Analytical Method for Byproduct Identification (LC-MS)
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Analyze the chromatogram for peaks corresponding to the expected product, starting materials, and potential byproducts (e.g., dimer, hydrolyzed product). The mass spectra will provide molecular weight information to aid in identification.
Visualizing Reaction Pathways
Diagram 1: Main Synthetic Pathway and Key Side Reactions
Caption: Synthetic pathway and common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
Champagne, P. A., & El-Khoury, C. (2019). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
OpenStax. (n.d.). 20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Gewald reaction and apply in drug synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 11. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Stability issues and degradation of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
Technical Support Center: 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide: Stability and Degradation Issues
Users may encounter several common issues related to the stability of this compound. This section provides a systematic approach to identifying and resolving these problems.
| Observed Issue | Potential Root Cause | Recommended Action & Scientific Rationale |
| Discoloration of Solid Compound (Yellowing/Browning) | Oxidation of the methylsulfanyl group or minor impurities. | Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light. Discoloration suggests the formation of chromophoric degradation products, often arising from oxidation. |
| Appearance of New, More Polar Spots on TLC | Oxidation to sulfoxide or sulfone derivatives. | Confirm the presence of oxidized species via LC-MS. To prevent further degradation, handle the compound in a glovebox or under an inert atmosphere. The increased polarity is due to the introduction of oxygen atoms at the sulfur center. |
| Inconsistent NMR Spectra Over Time | Gradual degradation of the compound. | Repurify the compound via column chromatography or recrystallization before use if new peaks are observed. For long-term storage, keep the compound in a desiccator at room temperature, away from strong oxidizing agents[1]. |
| Low Yield in Reactions | Degradation of the starting material. | Always use freshly purchased or recently purified this compound. Assess the purity of the compound by NMR or LC-MS before starting a reaction. |
| Formation of Insoluble Material in Solution | Polymerization or complex degradation pathways. | Filter the solution before use. Avoid prolonged heating and exposure to strong acids or bases, which can catalyze complex degradation reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For optimal long-term stability, the compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. It is also advisable to store it in a desiccator to protect it from moisture. While the supplier suggests room temperature storage, for extended periods, refrigeration in a desiccated, inert environment can slow down potential degradation pathways.
Q2: I suspect my compound has degraded. How can I confirm this and what are the likely degradation products?
The primary and most probable degradation pathway for this molecule is the oxidation of the electron-rich methylsulfanyl group. This can occur through exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities. The oxidation typically proceeds in two steps: first to the corresponding sulfoxide, and then to the sulfone.
To confirm degradation, you can use the following analytical techniques:
-
LC-MS: This is the most effective method. You would expect to see new peaks with molecular weights corresponding to the addition of one oxygen atom (M+16, for the sulfoxide) and two oxygen atoms (M+32, for the sulfone).
-
¹H NMR: In the proton NMR spectrum, the singlet corresponding to the methyl group of the methylsulfanyl moiety will shift downfield upon oxidation.
-
TLC: The sulfoxide and sulfone derivatives are significantly more polar than the parent compound and will have lower Rf values.
Q3: Can the nitrile group hydrolyze, and under what conditions?
While the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid, this typically requires harsh conditions, such as strong acids or bases with heating. Under standard experimental conditions and proper storage, hydrolysis of the nitrile group is not a primary degradation concern.
Q4: Are there any solvents I should avoid when working with this compound?
Avoid using strong oxidizing solvents or reagents in combination with this compound unless the desired reaction is the oxidation of the methylsulfanyl group. Protic solvents, in the presence of acidic or basic catalysts, could potentially promote hydrolysis of the nitrile group over extended periods, especially with heating. For routine use, aprotic solvents like dichloromethane, THF, or acetonitrile are generally suitable.
Q5: My reaction with this compound is sluggish. Could this be related to its stability?
Yes, if the compound has partially degraded, the actual concentration of the active starting material will be lower than anticipated, leading to slower reaction rates or incomplete conversion. It is crucial to use a pure sample for reactions. If you suspect degradation, it is recommended to either repurify the existing stock or use a fresh bottle.
Visualizing Degradation: The Oxidation Pathway
The most common degradation pathway for this compound is the oxidation of the sulfur atom. The following diagram illustrates this process.
Caption: Likely oxidative degradation pathway of the title compound.
Experimental Protocols
Protocol 1: Small-Scale Repurification by Column Chromatography
-
Adsorbent: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the potentially degraded compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar parent compound will elute first, followed by the more polar sulfoxide and sulfone degradation products.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
Sources
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile: A Guide for Medicinal and Process Chemists
Introduction
The substituted pyridine core is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active agents. Among these, 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile stands out as a valuable intermediate, offering multiple points for diversification and bioisosteric replacement in drug discovery programs. Its unique substitution pattern, featuring a nitrile group for potential bioactivity or further transformation, two methyl groups influencing solubility and metabolic stability, and a versatile methylsulfanyl group amenable to oxidation or displacement, makes it a highly sought-after building block.
This guide provides a comparative analysis of two distinct and practical synthetic routes to this key intermediate. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and present a critical evaluation of each route's strengths and weaknesses in terms of efficiency, scalability, and overall practicality. Our aim is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific research and development needs.
Route 1: One-Pot Three-Component Condensation and S-Alkylation
This approach represents a highly convergent and atom-economical strategy, building the core pyridine-2-thione ring in a single step from simple, acyclic precursors. The subsequent S-alkylation is a straightforward and high-yielding transformation.
Mechanistic Rationale
The cornerstone of this route is a multicomponent reaction that leverages the reactivity of cyanothioacetamide, an aldehyde, and an enamine. The reaction is believed to proceed through an initial Knoevenagel condensation between acetaldehyde and cyanothioacetamide. This is followed by a Michael-type addition of an enamine (generated in situ or added directly), leading to a key intermediate. Subsequent intramolecular cyclization, transamination, and dehydrogenation, likely driven by aromatization, affords the stable 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile.[1] The final step is a simple nucleophilic substitution (S-alkylation) on the exocyclic sulfur atom.
Visualizing the Pathway: Route 1
Caption: One-pot condensation followed by S-alkylation.
Experimental Protocol: Route 1
Step 1: Synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile [1]
-
To a stirred mixture of cyanothioacetamide (1.0 g, 10 mmol) and anhydrous ethanol (20 mL) in a round-bottom flask, add freshly distilled acetaldehyde (0.6 mL, 10 mmol) and a catalytic amount of N-methylmorpholine (2-3 drops).
-
Stir the mixture at room temperature (20-25°C) for 20 minutes.
-
Add 1-(prop-1-en-2-yl)piperidine (1.3 g, 10 mmol) to the reaction mixture.
-
Continue stirring for 1 hour, and then allow the mixture to stand for 24 hours.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the product.
Step 2: Synthesis of this compound [1]
-
Dissolve 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.78 g, 10 mmol) in dimethylformamide (DMF, 20 mL).
-
Add aqueous potassium hydroxide (10% w/v) until the solution is basic.
-
Add methyl iodide (0.68 mL, 11 mmol) dropwise to the stirred solution at room temperature.
-
Continue stirring for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the final product.
Route 2: Pyridone Formation, Chlorination, and Nucleophilic Aromatic Substitution (SNAr)
This route follows a more classical, linear approach. It involves the initial construction of a stable 2-pyridone intermediate, which is then activated by chlorination for a subsequent nucleophilic substitution to introduce the methylsulfanyl group.
Mechanistic Rationale
The synthesis begins with the Guareschi-Thorpe condensation, a robust method for forming 2-pyridones.[2] Acetylacetone and cyanoacetamide react in the presence of a base (like piperidine or an amino acid) to form the 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[3] The next step involves the conversion of the 2-pyridone (which exists in tautomeric equilibrium with 2-hydroxypyridine) to the more reactive 2-chloropyridine derivative. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4] The electron-withdrawing nitrile group at the 3-position activates the 2-position of the pyridine ring towards nucleophilic aromatic substitution (SNAr). The final step is the reaction of the 2-chloropyridine intermediate with a sulfur nucleophile, such as sodium thiomethoxide, which displaces the chloride to furnish the target product.
Visualizing the Pathway: Route 2
Caption: Multi-step synthesis via a 2-chloropyridine intermediate.
Experimental Protocol: Route 2
Step 1: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile [5][6]
-
In a round-bottom flask, combine acetylacetone (1.0 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), and ethanol (20 mL).
-
Add a catalytic amount of piperidine (5 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product often crystallizes out.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the 2-pyridone. A yield of 58% has been reported for this step.[6]
Step 2: Synthesis of 2-Chloro-4,6-dimethylpyridine-3-carbonitrile [4]
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a sealed reactor or a flask equipped with a reflux condenser and a gas trap, add 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.62 g, 10 mmol).
-
Carefully add phosphorus oxychloride (POCl₃, 1.53 g, 10 mmol, ~0.93 mL). Note: Using an equimolar amount of POCl₃ under solvent-free conditions is a greener and safer alternative to using it as a solvent.[4]
-
Heat the mixture to 120-140°C for 2-4 hours.
-
After cooling, carefully quench the reaction mixture by slowly adding it to crushed ice.
-
Neutralize the solution with a base (e.g., saturated Na₂CO₃ solution) to a pH of 8-9.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chlorinated intermediate.
Step 3: Synthesis of this compound
-
Dissolve 2-chloro-4,6-dimethylpyridine-3-carbonitrile (1.81 g, 10 mmol) in DMF (20 mL).
-
Add sodium thiomethoxide (0.77 g, 11 mmol) portion-wise at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure final product.
Comparative Analysis
| Parameter | Route 1: Three-Component Condensation | Route 2: Pyridone Formation & SNAr |
| Number of Steps | 2 (one-pot condensation + alkylation) | 3 (pyridone formation, chlorination, SNAr) |
| Overall Yield | Typically Good to Excellent | Moderate to Good (cumulative over 3 steps) |
| Atom Economy | High (fewer steps, fewer reagents) | Moderate (loss of atoms in chlorination step) |
| Starting Materials | Simple, commercially available | Simple, commercially available |
| Reagent Safety | Uses methyl iodide (toxic, alkylating agent). | Uses POCl₃ (highly corrosive, water-reactive). |
| Scalability | Generally good; one-pot nature is advantageous. | Scalable, with solvent-free chlorination being a key advantage for large-scale synthesis.[4] |
| Versatility | The intermediate thione can be alkylated with various electrophiles. | The intermediate chloropyridine is a key hub for introducing various nucleophiles (O, N, S, C). |
| Process Simplicity | High; fewer isolations required. | Lower; requires isolation of two intermediates. |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to this compound.
Route 1 is highly attractive for its convergence, atom economy, and operational simplicity. The one-pot formation of the core heterocyclic structure from simple starting materials makes it an elegant choice for rapid, small-scale synthesis and library generation, as the intermediate thione can be reacted with a diverse set of electrophiles.
Route 2 , while longer, proceeds through stable and well-characterized intermediates. The 2-chloropyridine intermediate is a particularly valuable branching point, allowing for the introduction of a wide variety of nucleophiles beyond just thiomethoxide. This modularity can be a significant advantage in a drug discovery setting. Furthermore, the development of safer, solvent-free chlorination protocols enhances its appeal for process chemistry and large-scale manufacturing where safety and environmental impact are paramount.[4]
The ultimate choice of route will depend on the specific goals of the research team. For rapid access to the target compound and its S-alkylated analogs on a discovery scale, Route 1 is likely superior. For larger-scale campaigns or when the synthetic plan requires the flexibility to introduce a wide range of nucleophiles at the 2-position, the more robust, multi-step approach of Route 2 is recommended.
References
- Prlainović, N. Ž., Šekuljica, N. Ž., Mirković, J. M., & Mijin, D. Ž. (2017). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalyzed by amino acids. Journal of the Serbian Chemical Society.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. BenchChem Technical Guides.
-
Merklin, J., Sinardo, B., & Majireck, M. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 10(47), 57335–57347. [Link]
- Dyachenko, I. V., & Dyachenko, V. D. (2016). Synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile by Condensation of Cyanothioacetamide with Acetaldehyde. Russian Journal of Organic Chemistry, 52, 1058–1062.
-
Química Orgánica. Guareschi-Thorpe synthesis of pyridine. [Link]
-
Merklin, J., Sinardo, B., & Majireck, M. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 2(1H)-Pyridinone, 3,6-dimethyl-. BenchChem.
- Merklin, J., Sinardo, B., & Majireck, M. (2025). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
-
Merklin, J., Sinardo, B., & Majireck, M. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed. [Link]
- ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. (2010). ChemInform, 41(31).
- Tamaddon, F., & Maddah-Roodan, S. (2023).
-
University of Bristol, School of Chemistry. Synthesis of 2-pyridones. [Link]
- Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project.
- Dyachenko, I. V., & Dyachenko, V. D. (2016). Synthesis of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile by condensation of cyanothioacetamide with acetaldehyde and 1-(Prop-1-en-2-yl)piperidine.
-
Faghihi, Z., Gholami, M., & Zare, A. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. [Link]
-
ResearchGate. (2017). Synthesis of 3-cyano-4,6-dimethyl-2-pyridones. [Link]
-
Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y. J., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]
- Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
- Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Faghihi, Z., Gholami, M., & Zare, A. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing.
- EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. Course Hero.
Sources
- 1. dspace.lgpu.org [dspace.lgpu.org]
- 2. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Pyridine-Based Inhibitors
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its versatility allows for fine-tuning of properties like potency, selectivity, and metabolic stability.[2] However, this chemical tractability demands a rigorous and multi-faceted approach to validate the precise mechanism of action (MoA) of any novel pyridine-based inhibitor. Misinterpreting the MoA can lead to failed clinical trials and wasted resources.
This guide deviates from a rigid template. Instead, it presents a logical, field-proven workflow for MoA validation, moving from initial biochemical characterization to definitive confirmation of target engagement in a cellular context. We will explore the causality behind experimental choices, provide actionable protocols for key assays, and compare alternative methodologies, empowering you to build a robust data package that stands up to scrutiny.
The Foundational Workflow: A Triad of Validation
Robust MoA validation is not a single experiment but a self-validating system built on three pillars: biochemical characterization, biophysical target engagement, and cellular on-target validation. This workflow systematically de-risks a project by confirming that the inhibitor (1) affects the target's activity as hypothesized, (2) physically binds to the intended target, and (3) engages the target in a complex biological system to produce the desired downstream effect.
Caption: A logical workflow for validating an inhibitor's mechanism of action.
Part 1: Biochemical Characterization - Is the Target's Activity Modulated?
The first step is to determine if and how the inhibitor affects the catalytic activity of its purified target protein, often an enzyme like a kinase. This phase quantifies potency and provides the first clues about the binding mechanism.
The Litmus Test: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the workhorse measurement of potency. It's a pragmatic starting point, but it is crucial to understand its limitations. The IC50 value is highly dependent on assay conditions (e.g., enzyme and substrate concentrations) and does not, by itself, define the binding mechanism.[3] For ATP-competitive kinase inhibitors, for instance, a high concentration of ATP in the assay will lead to an artificially high IC50 value.
Modern biochemical assays have moved beyond hazardous radiometric methods. Luminescence-based assays, such as ADP-Glo™, which measures ADP production, and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are now industry standards due to their high throughput, sensitivity, and robustness.[4][5]
Beyond IC50: Unveiling the Inhibition Modality
To truly understand the MoA, one must perform enzyme kinetic studies by measuring reaction rates at various substrate and inhibitor concentrations. Plotting this data, for example using a Lineweaver-Burk plot, helps differentiate between common inhibition modalities.[6]
-
Competitive Inhibition: The inhibitor binds to the same site as the substrate (e.g., the ATP pocket of a kinase). This increases the apparent Km (substrate concentration at half-Vmax) but does not change Vmax.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site, changing the enzyme's conformation. This reduces Vmax but does not affect Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.
Understanding this modality is critical. An ATP-competitive inhibitor's cellular efficacy will be influenced by intracellular ATP levels, a factor not apparent from an IC50 value alone.
Protocol: IC50 Determination for a Kinase using ADP-Glo™
This protocol outlines a typical workflow for determining the IC50 of a pyridine-based inhibitor against a target kinase.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).
-
Prepare a 2X solution of the kinase and a 2X solution of the substrate (e.g., a specific peptide) and ATP at its Km concentration in kinase buffer.[5]
-
Perform a serial dilution of the pyridine-based inhibitor in 100% DMSO. Then, dilute this series into the kinase buffer to create a 4X final concentration with a consistent 2% DMSO concentration to minimize solvent effects.[4]
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 4X inhibitor solution or vehicle control (buffer + 2% DMSO).
-
Add 10 µL of the 2X Kinase solution.
-
Pre-incubate for 15-30 minutes at room temperature. This step is important, especially for slow-binding inhibitors.[5]
-
Initiate the reaction by adding 5 µL of the 2X Substrate/ATP mix.
-
Incubate for 1-2 hours at room temperature, ensuring the reaction is in the linear range (avoiding substrate depletion).
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 20 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Biophysical Validation - Does the Inhibitor Directly Bind the Target?
A biochemical effect does not definitively prove direct binding. The inhibitor could be acting through an unknown contaminant in the enzyme preparation or by other indirect means. Biophysical assays provide the "smoking gun" evidence of a direct, physical interaction between the compound and the target protein.[7]
These techniques measure different physical properties of the interaction, providing complementary information on affinity, kinetics, and thermodynamics.
| Technique | Principle | Key Outputs | Pros | Cons |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature (Tm) upon ligand binding using a fluorescent dye.[8] | ΔTm (shift in melting temp) | High throughput, low protein consumption, no immobilization needed.[7] | Indirect measure of affinity, may not work for all proteins. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index when an analyte (inhibitor) flows over a sensor chip with the immobilized target protein.[] | Affinity (Kᴅ), Kinetics (kₒₙ, kₒff) | Real-time data, provides kinetic rates, high sensitivity.[8] | Requires protein immobilization which can affect activity, potential for mass transport artifacts.[10] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event as the inhibitor is titrated into a solution of the target protein.[] | Affinity (Kᴅ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | "Gold standard" for thermodynamics, label-free, solution-based.[8] | Low throughput, requires large amounts of pure protein. |
Expert Causality: Why start with DSF? It's a rapid, cost-effective screening method to confirm engagement. A positive thermal shift (ΔTm) is a strong indicator of binding and stabilization.[8] If DSF is successful, you can then invest the time and resources into more information-rich methods like SPR or ITC to quantify the binding affinity (Kᴅ) and kinetics. This tiered approach is an efficient use of resources.
Protocol: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
-
Reagent Preparation:
-
Prepare a master mix containing the purified target protein (e.g., at 2 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x concentration) in a suitable assay buffer.
-
Prepare a 100x stock of the pyridine-based inhibitor and a vehicle control (DMSO) in a separate plate.
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, add the inhibitor or DMSO to the desired final concentration (e.g., 10 µM).
-
Add the protein/dye master mix to each well for a final volume of 20-25 µL.
-
Seal the plate securely with an optical seal.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C with a ramp rate of ~1 °C/minute, acquiring fluorescence data at each increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition as the protein unfolds.
-
Determine the melting temperature (Tm), which is the midpoint of this transition (often calculated as the peak of the first derivative).
-
The thermal shift (ΔTm) is the difference between the Tm in the presence of the inhibitor and the Tm of the vehicle control (Tm_inhibitor - Tm_vehicle). A positive ΔTm indicates stabilization and binding.
-
Part 3: Cellular Validation - Does it Work in a Biological System?
Biochemical potency and biophysical binding are necessary, but not sufficient. A drug must engage its target within the complex milieu of a living cell.[11] Cellular assays are the ultimate test of an inhibitor's MoA, confirming target engagement in a physiological context and linking it to a functional outcome.
The In-Cell Gold Standard: Cellular Thermal Shift Assay (CETSA®)
CETSA extends the principle of thermal shift to the cellular environment. It is a powerful method for verifying that a compound reaches and binds to its intended target in intact cells or even tissues.[12][13] The principle remains the same: ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation and aggregation.[14]
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
A successful CETSA experiment shows a rightward shift in the melting curve for the target protein in inhibitor-treated cells compared to vehicle-treated cells, providing direct evidence of target engagement.[15]
Connecting Target Engagement to Function
Confirming target engagement is only half the story. You must also show that this engagement leads to the desired biological consequence. For a kinase inhibitor, this typically means demonstrating a reduction in the phosphorylation of a known downstream substrate.
-
Western Blotting: This is the most common method to assess the phosphorylation status of downstream proteins. By treating cells with the inhibitor and probing for both the phosphorylated and total levels of a substrate protein, you can directly visualize the on-target effect of your compound. For example, inhibiting MEK kinase should lead to a dose-dependent decrease in phosphorylated ERK (p-ERK), its direct substrate.
-
Target Knockdown/Knockout: To provide definitive evidence that the inhibitor's cellular phenotype is due to its action on the intended target, one can use techniques like siRNA or CRISPR to eliminate the target protein. If the inhibitor no longer has an effect in these knockout cells, it strongly validates that the protein is the true target.
The Final Frontier: Off-Target Selectivity
A potent inhibitor is of little use if it hits dozens of other targets, leading to unpredictable toxicity. The pyridine scaffold, while versatile, can bind to the highly conserved ATP-binding pocket of many kinases.[5] Therefore, assessing selectivity is a non-negotiable step in MoA validation.
Large-scale screening panels are the most effective way to assess selectivity. These services compare your inhibitor against hundreds of purified kinases or other enzymes.[16][17]
-
KINOMEscan™ (Competition Binding Assay): This platform measures the ability of an inhibitor to compete with an active-site directed ligand for binding to a large panel of DNA-tagged kinases.[18] The output is typically a dissociation constant (Kd) for each kinase, providing a quantitative measure of affinity and a comprehensive selectivity profile.
-
Activity-Based Profiling: These panels measure the inhibitory activity (IC50) against a large number of kinases in biochemical assays. This provides functional data on inhibition rather than just binding affinity.[16]
Presenting this data as a "tree-spot" diagram, where interactions are mapped onto the human kinome tree, is a powerful way to visualize the inhibitor's selectivity. A highly selective inhibitor will show strong inhibition of its intended target with minimal interaction with other kinases.[19][20]
Conclusion
Validating the mechanism of action for a pyridine-based inhibitor is a systematic process of building an evidence-based case. It begins with quantifying its effect on a purified target, proceeds to confirming direct physical engagement, and culminates in demonstrating specific, on-target activity within a living cell. By employing a multi-pronged approach that combines biochemical kinetics, biophysical binding assays, cellular target engagement studies like CETSA, and comprehensive selectivity profiling, researchers can build a robust and trustworthy data package. This rigorous validation is the bedrock upon which successful drug discovery programs are built, transforming promising chemical matter into precisely targeted therapeutics.
References
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Taylor & Francis Online. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Biophysical methods in early drug discovery. PMC - NIH. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]
-
Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Publications. [Link]
-
Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. Royal Society of Chemistry. [Link]
-
CETSA. CETSA. [Link]
-
Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. [Link]
-
Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Elsevier. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Centre for Medicines Discovery (CMD). [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2. ResearchGate. [Link]
-
Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2. ResearchGate. [Link]
-
Inhibition Effect and Mechanism of Phenolic Antioxidants on Coal Spontaneous Combustion. ACS Publications. [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. domainex.co.uk [domainex.co.uk]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 10. tandfonline.com [tandfonline.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. CETSA [cetsa.org]
- 13. news-medical.net [news-medical.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. shop.carnabio.com [shop.carnabio.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 20. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile derivatives
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile Derivatives
Abstract
The pyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of this compound. By systematically examining modifications at the C2, C4, and C6 positions, we elucidate the chemical features crucial for modulating biological activity, with a primary focus on anticancer and kinase inhibitory effects. This document synthesizes data from various studies on related pyridine and pyrimidine analogs to establish a predictive SAR model. Furthermore, it offers detailed, field-proven experimental protocols for cytotoxicity and kinase inhibition assays to empower researchers in the rational design and evaluation of novel, more potent therapeutic agents based on this versatile scaffold.
Introduction: The Prominence of the Pyridine-3-carbonitrile Core
The pyridine ring is a fundamental heterocyclic motif found in a vast array of natural products and pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal building block for designing molecules that interact with biological targets. When substituted with a cyano group at the 3-position, the resulting 3-cyanopyridine or nicotinonitrile moiety serves as a critical pharmacophore in many bioactive compounds, including inhibitors of enzymes like IKK-β and cyclin-dependent kinases (CDKs).[1][3]
The specific scaffold, this compound, combines several key features: the electron-withdrawing nitrile group, the lipophilic methylsulfanyl moiety at the C2 position, and dimethyl groups at C4 and C6 which can influence solubility, metabolism, and steric interactions with target proteins. Understanding how modifications to each of these positions impact biological activity is paramount for optimizing lead compounds in drug discovery. This guide will dissect these relationships to provide a clear framework for future development efforts.
The Core Scaffold: Synthesis and Biological Landscape
Derivatives based on the pyridine-3-carbonitrile core are typically synthesized through multi-component reactions, offering a facile and efficient route to a diverse library of compounds.[4] A common synthetic approach involves the condensation of a chalcone with malononitrile in a basic medium.[5] The biological significance of these scaffolds is broad, with documented activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[4][6][7]
Notably, many pyridine and the related pyrido[2,3-d]pyrimidine derivatives have emerged as potent kinase inhibitors.[4][8] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[9][10] Consequently, compounds targeting kinases such as PIM-1, PI3K/AKT, and CDKs are of high therapeutic interest.[8][11][12][13] The this compound framework provides an excellent starting point for developing such inhibitors.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of pyridine-3-carbonitrile derivatives can be finely tuned by strategic modifications at various positions of the heterocyclic core. The following sections explore the impact of these substitutions.
Modifications at the C2-Position (Methylsulfanyl Group)
The methylsulfanyl (-SCH₃) group at the C2 position is a common feature in many active pyridine and pyrimidine derivatives.[11] Its moderate lipophilicity can contribute to membrane permeability and hydrophobic interactions within a target's binding pocket.
-
Oxidation: Oxidation of the sulfur atom to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group can dramatically alter the compound's electronic and solubility properties. The methylsulfonyl group, in particular, is a strong hydrogen bond acceptor and can enhance interactions with polar residues in an enzyme's active site.[14]
-
Replacement with Alkoxy Groups: Replacing the -SCH₃ with an alkoxy group (e.g., -OCH₃, -OCH₂CH₃) maintains lipophilicity but changes the geometry and electronic nature of the substituent. Studies on related 2-methoxypyridine-3-carbonitriles have shown that these derivatives possess potent antiproliferative effects.[5] For instance, 2-ethoxy derivatives have demonstrated strong action against cancer cell lines by inhibiting PIM-1 kinase.[12]
-
Replacement with Amino Groups: Introduction of substituted amino groups at the C2 position can provide vectors for additional interactions. This strategy is often used to fuse a second ring system, leading to potent bicyclic scaffolds like pyrido[2,3-d]pyrimidines, which are known anticancer and kinase inhibitory agents.[4][8][13]
Modifications at the C4 and C6-Positions (Methyl Groups)
The methyl groups at C4 and C6 are not merely passive substituents. They influence the overall planarity of the molecule and can be replaced to probe the steric tolerance of the target's binding site.
-
Aryl Substituents: Replacing one or both methyl groups with aryl rings (e.g., phenyl, substituted phenyl) is a common strategy to enhance activity. These aryl groups can engage in π-stacking or hydrophobic interactions. Studies have shown that the nature and position of substituents on these aryl rings are critical.[15] For example, introducing electron-withdrawing groups like halogens (Cl, Br) or electron-donating groups like methoxy (-OCH₃) on a C4-phenyl ring can significantly modulate antiproliferative activity against cancer cell lines such as HepG2 and DU145.[5]
-
Heteroaryl Substituents: The introduction of heteroaryl rings, such as a dichlorothiophen group at C6, has been shown to produce compounds with promising antiproliferative effects in the low micromolar range.[5]
The Role of the C3-Carbonitrile Group
The cyano (-C≡N) group is a potent electron-withdrawing group and a strong hydrogen bond acceptor. Its rigid, linear geometry makes it a valuable pharmacophore.
-
Essential Interaction Point: In many kinase inhibitors, the nitrogen of the cyano group forms a critical hydrogen bond with hinge region residues in the ATP-binding pocket.
-
Bioisosteric Replacement: While often essential, the nitrile can sometimes be replaced with other groups. Conversion to a carboxamide (-CONH₂) introduces both hydrogen bond donor and acceptor capabilities.[16] Cyclization of the nitrile with adjacent functional groups is a key step in the synthesis of fused heterocyclic systems like thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, which often exhibit enhanced biological activity.[4][17]
Comparative Analysis of Biological Activity
The true measure of SAR lies in the quantitative comparison of biological data. The following tables summarize the reported activities of various pyridine and pyrimidine derivatives, providing a basis for rational design.
Anticancer Activity: A Comparison of IC₅₀ Values
The cytotoxic effects of these derivatives are commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency.
| Compound Series | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrimidine-5-carbonitrile | 4-(2-Fluorophenyl)piperazinyl at C4 | K562 (Leukemia) | Potent Activity | [11] |
| Pyrimidine-5-carbonitrile | Trimethoxybenzylidene hydrazinyl at C6 | K562 (Leukemia) | 3.36 ± 0.17 (as AKT-1 inhibitor) | [11] |
| 2-Methoxypyridine-3-carbonitrile | 4-(4-bromophenyl), 6-(dichlorothiophen) | HepG2 (Liver) | 1-5 | [5] |
| 2-Methoxypyridine-3-carbonitrile | 4-(4-chlorophenyl), 6-(dichlorothiophen) | DU145 (Prostate) | 1-5 | [5] |
| 3H-imidazo[4,5-b]pyridine | 2,3-diaryl substituted | K562 (Leukemia) | Moderate Activity | [6] |
| Pyridine-3-carbonitrile | Various aryl substitutions | MCF-7 (Breast) | Low µM range | [3] |
Data synthesized from multiple sources on related scaffolds to illustrate general trends.
Kinase Inhibition Profile
Many of these compounds derive their anticancer effects from the inhibition of specific protein kinases.
| Compound Series | Modification | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrido[2,3-d]pyrimidine | Varied substitutions | PIM-1 | Potent Activity | [8] |
| Pyrimidine-5-carbonitrile | Trimethoxybenzylidene hydrazinyl | PI3Kδ | 6990 ± 360 | [11] |
| Pyrimidine-5-carbonitrile | Trimethoxybenzylidene hydrazinyl | PI3Kγ | 4010 ± 550 | [11] |
| Pyrido[2,3-d]pyrimidine | Substituted phenyl at C5/C7 | CDK6 | 726.25 | [13] |
Data synthesized from multiple sources on related scaffolds to illustrate general trends.
Experimental Protocols for Evaluation
To ensure trustworthiness and reproducibility, standardized and validated protocols are essential for evaluating novel compounds.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
Objective: To determine the IC₅₀ value of a test compound against a specific cancer cell line.
Materials:
-
Human cancer cell lines (e.g., MCF-7, K562)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[20]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction, providing a robust method for screening inhibitors.[10]
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase of interest (e.g., PIM-1, CDK2)
-
Specific kinase substrate peptide
-
ATP (at a concentration near the Kₘ for the kinase)
-
Test compounds dissolved in DMSO (10 mM stock)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Enzyme Addition: Add 2 µL of the kinase solution (containing kinase and substrate peptide in assay buffer) to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
ADP Detection - Step 1 (Stop Reaction): Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2 (Signal Generation): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value.[10]
Conclusion and Future Perspectives
The this compound scaffold represents a highly adaptable platform for the development of novel therapeutic agents, particularly in oncology. The SAR analysis reveals clear trends:
-
The C2 position is highly amenable to modification, where replacement of the methylsulfanyl group with alkoxy or its oxidation to sulfonyl can modulate potency and physicochemical properties.
-
The C4 and C6 positions are critical for exploring steric and hydrophobic interactions, with aryl substitutions offering a proven path to enhanced potency.
-
The C3-nitrile is often a key pharmacophoric element for target engagement, especially in kinase inhibition, but can also serve as a handle for further chemical elaboration into fused ring systems.
Future research should focus on integrating these SAR insights. For example, combining an optimal C2 substituent with a strategically substituted C4-aryl group could lead to synergistic improvements in activity. Furthermore, exploring a wider range of bioisosteric replacements for the C3-nitrile may yield compounds with novel binding modes or improved safety profiles. The application of the robust experimental protocols outlined herein will be critical for validating these next-generation designs and advancing the most promising candidates toward clinical development.
References
-
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. National Institutes of Health (NIH). [Link]
-
Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile. National Institutes of Health (NIH). [Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. [Link]
-
Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. PubMed. [Link]
-
Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Taylor & Francis Online. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Institutes of Health (NIH). [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health (NIH). [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Institutes of Health (NIH). [Link]
-
A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. ResearchGate. [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
-
Assay Development for Protein Kinase Enzymes. National Institutes of Health (NIH). [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health (NIH). [Link]
-
Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Semantic Scholar. [Link]
-
PI3K inhibitors with pyrimidine scaffold. ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. National Institutes of Health (NIH). [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health (NIH). [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]
-
In vitro kinase assay v1. ResearchGate. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and Properties of 4,6-Dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and 3-Amino-4,6-dimethyl-5-pentylthieno[2,3- b ]pyridines. Springer. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
-
Synthesis of some novel pyrimidine, thiophene, coumarin, pyridine and pyrrole derivatives and their biological evaluation as analgesic, antipyretic and anti-inflammatory agents. ResearchGate. [Link]
-
Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. MDPI. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]
-
The suggested SAR for the studied pyrimidine and pyridine derivatives. ResearchGate. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. National Institutes of Health (NIH). [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
Sources
- 1. Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Properties of 4,6-Dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and 3-Amino-4,6-dimethyl-5-pentylthieno[2,3- b ]pyridines - Buryi - Russian Journal of General Chemistry [journal-vniispk.ru]
- 18. ijprajournal.com [ijprajournal.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Abstract
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of pyridine and its derivatives is fundamental. Pyridine, a basic heterocyclic organic compound, forms the structural core of numerous pharmaceuticals, agrochemicals, and vitamins.[1] Spectroscopic techniques provide a powerful, non-destructive toolkit for elucidating the structure, purity, and electronic properties of these vital compounds. This guide offers an in-depth comparison of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—for pyridine and its substituted analogues, including methylpyridines (picolines), dimethylpyridines (lutidines), and pyridine N-oxide. By explaining the causal relationships between molecular structure and spectral output, this document serves as a practical reference for both analytical interpretation and methodological best practices.
The Spectroscopic Signature of Pyridine: A Foundational Baseline
Understanding the influence of substituents begins with a firm grasp of the parent molecule's spectral properties. Pyridine's structure, analogous to benzene with a nitrogen atom replacing a methine group, creates a unique electronic environment that is clearly reflected in its spectra.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding of the ring protons and carbons compared to benzene (δ 7.27 ppm for ¹H, δ 128.5 ppm for ¹³C).[1] This effect is not uniform; the positions ortho (α) and para (γ) to the nitrogen are more deshielded than the meta (β) positions due to both inductive and resonance effects.
-
¹H NMR: The proton NMR spectrum of pyridine shows three distinct signals. The α-protons (H-2, H-6) are the most downfield (δ ~8.5 ppm), followed by the γ-proton (H-4) at δ ~7.5 ppm, and the β-protons (H-3, H-5) at δ ~7.1 ppm.[1][2]
-
¹³C NMR: Similarly, the carbon spectrum reflects this electron density gradient. The α-carbons appear most downfield (δ ~150 ppm), followed by the γ-carbon (δ ~136 ppm), and finally the most shielded β-carbons (δ ~124 ppm).[1][3][4]
Infrared (IR) Spectroscopy
The IR spectrum of pyridine is characterized by several key vibrational modes. The aromatic C-H stretching vibrations typically appear in the region of 3150-3000 cm⁻¹.[5] The C=C and C=N ring stretching vibrations produce a series of sharp bands between 1600 cm⁻¹ and 1430 cm⁻¹.[5][6] Bands in this region are particularly sensitive to substitution on the ring. Out-of-plane C-H bending vibrations are also prominent at lower wavenumbers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Pyridine exhibits multiple absorption bands in the UV region. These correspond to electronic transitions within the molecule. Typically, bands are observed around 195 nm (π → π), 251 nm (π → π), and a lower intensity band around 270 nm (n → π).[1][7] The n → π transition, involving the nitrogen lone pair, is a hallmark of nitrogen-containing heterocycles.[8]
Mass Spectrometry (MS)
In mass spectrometry, pyridine typically shows a strong molecular ion peak (M⁺) at m/z = 79, corresponding to its molecular weight. The fragmentation pattern is often characterized by the loss of hydrogen cyanide (HCN, 27 Da) to yield a cation at m/z = 52.
The Influence of Substituents: A Comparative Spectroscopic Analysis
The addition of functional groups to the pyridine ring systematically alters its electronic structure, leading to predictable shifts in spectroscopic data. These shifts provide invaluable information about the nature and position of the substituent.
Electron-Donating Groups (EDGs): The Case of Picolines and Lutidines
Methyl groups (-CH₃) are classic electron-donating groups. They increase electron density in the pyridine ring through an inductive effect, causing a general upfield shift (shielding) in NMR spectra.
-
NMR Spectroscopy: In 2-, 3-, and 4-picoline (monomethylpyridines) and the various lutidines (dimethylpyridines), the ring protons and carbons experience increased shielding compared to pyridine.[9] The effect is most pronounced at the positions ortho and para to the methyl group. For example, in 4-picoline, the γ-proton (H-4) signal disappears, replaced by a singlet for the methyl protons, while the α and β protons shift upfield.
-
IR Spectroscopy: The ring stretching vibrations (1600-1400 cm⁻¹) can be affected by the mass and electronic effect of the methyl group, but the changes are often subtle. The C-H stretching bands of the methyl group itself provide a clear diagnostic, typically appearing between 2980-2850 cm⁻¹.
-
UV-Vis Spectroscopy: EDGs typically cause a bathochromic (red) shift in the π → π* absorption bands to longer wavelengths, as the energy gap for the electronic transition is slightly reduced.
A Special Case: Pyridine N-Oxide
N-oxidation places a formal positive charge on the nitrogen and a negative charge on the oxygen, dramatically altering the electronic landscape of the ring.[10][11]
-
NMR Spectroscopy: The N-oxide functional group acts as a strong π-donor (via the oxygen lone pairs) and a σ-acceptor (due to the positive charge on nitrogen). This results in a significant shielding (upfield shift) of the γ-proton and carbon, and a deshielding (downfield shift) of the α- and β-protons and carbons compared to pyridine. The ¹H NMR signals for pyridine N-oxide are typically around δ 8.2-8.3 ppm for the α-protons and δ 7.3-7.4 ppm for the β- and γ-protons.[12][13]
-
IR Spectroscopy: The most prominent new feature in the IR spectrum of pyridine N-oxide is a very strong N-O stretching band, typically found in the 1200-1300 cm⁻¹ region.[14] This band is a powerful diagnostic for N-oxidation.
-
UV-Vis Spectroscopy: The π → π* transition in pyridine N-oxide is shifted to a significantly longer wavelength (a strong red shift) compared to pyridine, often appearing around 280 nm in aprotic solvents.[14]
Summary of Comparative Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for pyridine and selected derivatives. Note that exact values can vary with solvent and concentration.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Compound | H-2, H-6 (α) | H-3, H-5 (β) | H-4 (γ) | Other |
|---|---|---|---|---|
| Pyridine | ~8.5 | ~7.1 | ~7.5 | - |
| 2-Picoline | ~8.4 (H-6) | ~7.0 (H-3, H-5) | ~7.5 (H-4) | ~2.5 (-CH₃) |
| 3-Picoline | ~8.4 (H-2, H-6) | ~7.2 (H-5) | ~7.6 (H-4) | ~2.3 (-CH₃) |
| 4-Picoline | ~8.4 | ~7.1 | - | ~2.3 (-CH₃) |
| 2,6-Lutidine | - | ~6.9 | ~7.4 | ~2.4 (-CH₃) |
| Pyridine N-Oxide | ~8.25 | ~7.35 | ~7.35 | - |
Data compiled from sources.[1][12][15][16][17]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C-2, C-6 (α) | C-3, C-5 (β) | C-4 (γ) | Other |
|---|---|---|---|---|
| Pyridine | ~150.0 | ~123.8 | ~135.8 | - |
| 4-Picoline | ~149.5 | ~124.5 | ~146.5 | ~21.0 (-CH₃) |
| Pyridine N-Oxide | ~138.5 | ~125.5 | ~125.3 | - |
Data compiled from sources.[1][12][18]
Table 3: Key IR and UV-Vis Data
| Compound | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) (Transition) |
|---|---|---|
| Pyridine | 3080-3030 (C-H str), 1580, 1480, 1437 (Ring str) | 251 (π→π), 270 (n→π) |
| Picolines/Lutidines | 2980-2850 (-CH₃ str), Ring modes slightly shifted | Red-shifted vs. Pyridine |
| Pyridine N-Oxide | ~1250 (strong N-O str), Ring modes shifted | ~280 (π→π*) |
Data compiled from sources.[1][6][14][19][20][21]
Experimental Protocols & Methodologies
Achieving high-quality, reproducible spectroscopic data requires rigorous adherence to validated protocols. The following sections outline self-validating methodologies for the key techniques discussed.
Workflow for Spectroscopic Characterization
A logical workflow ensures comprehensive analysis. The process begins with sample preparation and proceeds through data acquisition and interpretation, with each step informing the next.
Caption: A typical workflow for the comprehensive spectroscopic analysis of a pyridine compound.
Protocol for High-Resolution NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the pyridine compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the compound is fully dissolved.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is properly positioned within the magnetic field.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to maximize homogeneity and improve spectral resolution. A good shim results in sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). A standard 90° pulse is common.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative ratios of protons.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Protocol for FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Background Collection: Place the empty sample holder (or a pure KBr pellet) in the FT-IR spectrometer and run a background scan. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the sample pellet in the holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Protocol for UV-Visible Spectroscopy
-
Instrument Warm-up: Turn on the UV-Vis spectrometer and allow the lamps (deuterium and tungsten) to warm up for at least 20 minutes to ensure a stable output.[22]
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, hexane, water).
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent using a volumetric flask to ensure an accurate concentration. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 absorbance units.[23][24]
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank.[25][26] Place it in the spectrometer and perform a baseline scan across the desired wavelength range (e.g., 200-400 nm). This subtracts the absorbance of the solvent and cuvette.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrometer and acquire the absorbance spectrum.[22]
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Protocol for Direct Infusion Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a suitable volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Direct Infusion Setup: Load the sample solution into a syringe and place it on a syringe pump connected directly to the mass spectrometer's ESI source.[27] This bypasses any chromatographic separation.[28]
-
Data Acquisition:
-
Set the syringe pump to a low, stable flow rate (e.g., 5-10 µL/min).[29]
-
Acquire data in full scan mode over a relevant m/z range to identify the molecular ion ([M+H]⁺).
-
If desired, switch to MS/MS (tandem mass spectrometry) mode. Isolate the molecular ion and apply collision-induced dissociation (CID) to generate a fragmentation spectrum, which can be used for structural confirmation.
-
Conclusion
The spectroscopic analysis of pyridine and its derivatives is a cornerstone of chemical research and development. Each technique—NMR, IR, UV-Vis, and MS—provides a unique and complementary piece of the structural puzzle. By understanding the foundational spectrum of pyridine and the predictable ways in which substituents perturb it, researchers can confidently identify compounds, verify purity, and gain insight into their electronic properties. The rigorous application of the standardized protocols outlined in this guide will ensure the generation of high-quality, reliable data, underpinning the integrity and advancement of scientific discovery.
References
-
Wikipedia. Pyridine. [Link]
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]
-
ResearchGate. FTIR spectrum for Pyridine. [Link]
-
Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de la Société Chimique de France, 1, 57-60. [Link]
-
Purdue College of Engineering. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]
-
Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine‐d5. The Journal of Chemical Physics, 21(7), 1170–1176. [Link]
-
JoVE. Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. [Link]
-
University of California, Berkeley. UV-Vis SOP. [Link]
-
ResearchGate. FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c).... [Link]
-
Chemistry LibreTexts. 2.3: Effect of Non-bonding Electrons. [Link]
-
Li-Beisson, Y., & Dormann, P. (2021). Direct Infusion Mass Spectrometry for Complex Lipid Analysis. In Plant Lipids: Methods and Protocols (pp. 91-105). Humana, New York, NY. [Link]
-
Sci-Hub. Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). [Link]
-
Asian Journal of Chemistry. Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. [Link]
-
SpectraBase. Pyridine. [Link]
-
ResearchGate. UV-spectrum of pyridine. [Link]
-
Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
-
ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. [Link]
-
ACS Publications. Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. [Link]
-
ARKAT USA. Recent trends in the chemistry of pyridine N-oxides. [Link]
-
ResearchGate. UV-visible spectra of pyridine showing its degradation with time (10 mg.... [Link]
-
Royal Society of Chemistry. Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. [Link]
-
MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]
-
Royal Society of Chemistry. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. [Link]
-
ResearchGate. Experimental and simulated infrared spectra of 2,5-Lutidine. [Link]
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
National Institutes of Health. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
-
Valencia College. Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
-
National Institutes of Health. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. [Link]
-
ACS Publications. A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. [Link]
-
PubChem. Pyridine N-Oxide. [Link]
-
ResearchGate. UV–vis spectra of pyridine with an initial concentration of 60 ppm and.... [Link]
-
NIST WebBook. 2,6-Lutidine. [Link]
-
NIST WebBook. Pyridine, 1-oxide. [Link]
-
ResearchGate. Pyridine N-Oxide. [Link]
-
YouTube. Direct Infusion ESI Ion Trap MS. [Link]
-
NIST WebBook. Pyridine. [Link]
-
MDPI. Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes. [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 4. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Pyridine-N-oxide(694-59-7) 1H NMR [m.chemicalbook.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 2,4-Lutidine(108-47-4) 1H NMR [m.chemicalbook.com]
- 17. 2,6-Lutidine(108-48-5) 1H NMR [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Pyridine, 1-oxide [webbook.nist.gov]
- 22. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 23. ossila.com [ossila.com]
- 24. science.valenciacollege.edu [science.valenciacollege.edu]
- 25. engineering.purdue.edu [engineering.purdue.edu]
- 26. cbic.yale.edu [cbic.yale.edu]
- 27. youtube.com [youtube.com]
- 28. Direct Infusion Mass Spectrometry for Complex Lipid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
A Comparative Efficacy Analysis of Novel Pyridine-Urea Derivatives Against Doxorubicin in Breast Cancer Models
Introduction: The Enduring Significance of the Pyridine Scaffold in Oncology
The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone pharmacophore in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2] Its unique electronic properties and synthetic tractability have enabled the design of molecules that can potently and selectively interact with key biological targets implicated in cancer progression.[3][4] Numerous FDA-approved drugs, such as the multi-kinase inhibitors Sorafenib and Regorafenib, feature a pyridine core, underscoring its clinical significance.[5] Researchers are continuously exploring novel pyridine derivatives to overcome challenges such as drug resistance, poor selectivity, and systemic toxicity associated with existing chemotherapeutics.[3][4] This guide presents a comprehensive benchmark analysis of a promising new class of pyridine-urea derivatives, specifically compounds 8e and 8n , against the well-established anthracycline antibiotic, Doxorubicin, a standard-of-care in breast cancer treatment.
This analysis is grounded in the understanding that cancer is a multifactorial disease characterized by uncontrolled cell division and metastasis.[6] Key therapeutic strategies involve targeting signaling pathways that regulate cell proliferation, survival, and angiogenesis.[7] One such critical pathway is mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in tumor-induced blood vessel formation.[5][6] The novel pyridine-urea derivatives discussed herein have been specifically designed to inhibit VEGFR-2, offering a targeted therapeutic approach.[5]
Mechanism of Action: A Tale of Two Anticancer Strategies
The clinical efficacy of an anticancer agent is intrinsically linked to its mechanism of action. Here, we delve into the distinct ways our novel pyridine-urea derivatives and the conventional drug, Doxorubicin, exert their cytotoxic effects.
Novel Pyridine-Urea Derivatives: Targeting Angiogenesis at its Source
The primary mechanism of action for the novel pyridine-urea compounds, particularly 8e and 8n , is the targeted inhibition of VEGFR-2.[5] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR-2 is a key mediator of this pathway. By binding to the ATP-binding site of the VEGFR-2 kinase domain, these pyridine derivatives block its phosphorylation, thereby inhibiting downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation.[4][5] This targeted approach aims to stifle the tumor's blood supply, leading to growth arrest and cell death.
Caption: VEGFR-2 signaling pathway and point of inhibition by pyridine-urea derivatives.
Doxorubicin: A Broad-Spectrum Cytotoxic Agent
Doxorubicin, in contrast, employs a multi-faceted and less targeted approach. Its primary anticancer activity is attributed to its ability to intercalate into DNA, thereby inhibiting topoisomerase II and preventing the replication and transcription of DNA. This disruption of DNA integrity triggers cell cycle arrest and apoptosis. Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), leading to oxidative stress and further cellular damage. While highly effective, this broad mechanism contributes to its significant side effects, including cardiotoxicity.
Comparative In Vitro Efficacy: A Quantitative Analysis
The cornerstone of preclinical drug evaluation lies in robust in vitro assays that provide quantitative measures of a compound's potency.[8] Here, we compare the cytotoxic and enzyme-inhibitory activities of our lead pyridine-urea derivatives with Doxorubicin.
Cell Viability Assessment in MCF-7 Human Breast Cancer Cells
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] In a head-to-head comparison against the MCF-7 human breast adenocarcinoma cell line, the pyridine-urea derivative 8e demonstrated superior cytotoxic potency compared to Doxorubicin.[5]
| Compound | Treatment Duration | IC50 (µM) on MCF-7 Cells |
| Pyridine-Urea 8e | 48 hours | 0.22 |
| 72 hours | 0.11 | |
| Pyridine-Urea 8n | 48 hours | 1.88 |
| 72 hours | 0.80 | |
| Doxorubicin | Not Specified | 1.93 |
| Data synthesized from Abouzid et al. (2018).[5] |
The data clearly indicates that compound 8e is significantly more potent than Doxorubicin in inhibiting the proliferation of MCF-7 cells, with its IC50 value being nearly an order of magnitude lower after 48 hours of treatment.[5] This enhanced potency at a lower concentration suggests a potentially wider therapeutic window.
Direct Inhibition of VEGFR-2 Kinase Activity
To validate the proposed mechanism of action, the direct inhibitory effect of the pyridine-urea derivatives on VEGFR-2 was assessed through an in vitro kinase assay.
| Compound | IC50 (µM) against VEGFR-2 |
| Pyridine-Urea 8b | 5.0 ± 1.91 |
| Pyridine-Urea 8e | 3.93 ± 0.73 |
| Data synthesized from Abouzid et al. (2018).[5] |
These results confirm that the pyridine-urea derivatives are potent inhibitors of VEGFR-2 at micromolar concentrations, with compound 8e again showing the stronger activity.[5] This direct enzymatic inhibition substantiates the mechanistic rationale for their observed anticancer effects.
Experimental Protocols: Ensuring Reproducibility and Scientific Rigor
The validity of the comparative data presented hinges on the meticulous execution of standardized experimental protocols. The following sections provide detailed, step-by-step methodologies for the key assays employed in this analysis.
MTT Assay for Cell Viability
This protocol is designed to quantify the cytotoxic effects of the test compounds on cancer cell lines.
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: MCF-7 cells are harvested during their logarithmic growth phase and seeded into 96-well microtiter plates at a density of 5x10^3 to 1x10^4 cells per well in 100 µL of complete culture medium. Plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Stock solutions of the pyridine-urea derivatives and Doxorubicin are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in culture medium to achieve the desired final concentrations. The culture medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with DMSO at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for the specified durations (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Reagent Addition: Following the incubation period, 10 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well.[10]
-
Formazan Formation: The plates are returned to the incubator for an additional 2 to 4 hours, during which metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: The culture medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[10] The plate is then gently agitated for 15 minutes to ensure complete solubilization.
-
Data Acquisition: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of VEGFR-2.
Step-by-Step Methodology:
-
Reagent Preparation: All reagents, including recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP, are prepared in a kinase assay buffer.
-
Compound Dilution: The pyridine-urea derivatives are serially diluted in the assay buffer to various concentrations.
-
Kinase Reaction: The reaction is initiated by mixing the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate in the wells of a microtiter plate.
-
ATP Addition: After a brief pre-incubation period, the kinase reaction is started by adding a defined concentration of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This is often accomplished using an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA-based format, or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction with no inhibitor. The IC50 value is then determined using non-linear regression analysis.
Conclusion and Future Directions
The data presented in this guide strongly supports the potential of novel pyridine-urea derivatives, particularly compound 8e , as potent anticancer agents.[5] The superior in vitro cytotoxicity of 8e against the MCF-7 breast cancer cell line, when compared to the established drug Doxorubicin, is a significant finding.[5] This enhanced potency, coupled with a targeted mechanism of action through the inhibition of VEGFR-2, suggests that these derivatives may offer a more favorable therapeutic index with potentially reduced off-target toxicities.
The self-validating nature of the experimental approach, where the observed cellular effects are directly linked to the inhibition of a specific molecular target, provides a strong rationale for further development. Future investigations should focus on expanding the in vitro profiling to a broader panel of cancer cell lines and progressing to in vivo studies in relevant animal models to assess pharmacokinetics, efficacy, and safety.[12][13] The pyridine scaffold continues to be a rich source of innovation in oncology, and the derivatives highlighted here represent a promising step towards more effective and targeted cancer therapies.
References
- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (n.d.).
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.).
- Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. (2023, July 25).
- Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. (2021, October 5). PubMed.
- RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT - International Journal on Science and Technology. (2025, May 24).
- Recent Studies of Pyridine derivatives as an anticancer agent: Mini review - IRJET. (n.d.).
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.).
- Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology. (2025, May 24).
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018, June 15).
- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20).
- Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. (2026, January 16).
- In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed.
- MTT assay protocol | Abcam. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8).
- Application Notes and Protocols for In Vivo Evaluation of 5-Isopropylimidazo[1,2-A]pyridine in Animal Models - Benchchem. (n.d.).
- MTT Cell Proliferation Assay - ATCC. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 4. ijsat.org [ijsat.org]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Reactivity Profiling of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile, a Novel Kinase Inhibitor Candidate
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The pyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. This guide focuses on a novel compound from this class, 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile (hereafter designated "Compound X"), a promising candidate for targeted therapy. While identifying a potent inhibitor against a primary kinase target is a crucial first step, understanding its cross-reactivity across the entire human kinome—and beyond—is paramount for its successful development into a safe and effective therapeutic. A highly selective inhibitor promises precision targeting with minimal side effects, whereas a multi-targeted or promiscuous inhibitor might offer broader efficacy or, conversely, a higher risk of toxicity.[1][2]
This in-depth guide provides a comprehensive framework for characterizing the cross-reactivity profile of Compound X. We will detail the essential experimental workflows, from initial biochemical screens to cellular target validation and broad safety pharmacology panels. To provide a clear benchmark for interpreting the data, we will compare the hypothetical profile of Compound X against three well-characterized kinase inhibitors with distinct selectivity profiles:
-
Staurosporine: A natural product known for its high potency and broad promiscuity across the kinome.[3][4]
-
Dasatinib: A clinically approved multi-targeted inhibitor, primarily targeting BCR-ABL and Src family kinases, but with significant activity against numerous other kinases.[5][6][7][8]
-
Lapatinib: A more selective, dual inhibitor of EGFR and HER2, representing a more targeted therapeutic agent.[9][10][11][12]
By following this structured, multi-tiered approach, researchers can build a robust selectivity profile for novel entities like Compound X, enabling data-driven decisions to advance the most promising drug candidates.
Phase 1: Foundational Biochemical Profiling
The initial phase focuses on confirming the primary target and establishing the intrinsic potency of Compound X through in vitro biochemical assays. This provides the foundational data upon which all subsequent cross-reactivity assessments are built.
Experimental Workflow: Biochemical Kinase Activity Assay
The primary objective is to measure the half-maximal inhibitory concentration (IC50) of Compound X against its intended kinase target. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a common and robust method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[13][14]
Protocol 1: Luminescence-Based Biochemical Kinase Activity Assay
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in 100% DMSO, starting from a 10 mM stock.
-
Plate Setup: Add 50 nL of each diluted inhibitor or vehicle (DMSO) control to the appropriate wells of a low-volume 384-well white assay plate.
-
Enzyme/Substrate Addition: Prepare a master mix of the purified recombinant kinase and its specific substrate in kinase reaction buffer. Dispense 2.5 µL of this mix into each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the inhibitor's binding affinity (Ki).[15]
-
Incubation: Gently mix the plate and incubate at 30°C for a duration determined to be within the linear range of the reaction (e.g., 60 minutes).
-
Reaction Stoppage: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into a luminescent signal via a coupled luciferase/luciferin reaction.
-
Signal Incubation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract background luminescence, normalize the data to controls (0% and 100% inhibition), and fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.
Table 1: Hypothetical IC50 of Compound X against its Primary Target
| Compound | Primary Target | Biochemical IC50 (nM) |
|---|
| Compound X | Kinase Y | 15.2 |
Phase 2: Kinome-Wide Cross-Reactivity Profiling
After confirming on-target potency, the next critical step is to assess the selectivity of Compound X across the human kinome. This is achieved by screening the compound against a large, representative panel of kinases. Commercial services offer panels covering over 400 kinases, providing a comprehensive overview of off-target interactions.[16][][18]
The Critical Role of ATP Concentration
Most kinase inhibitors are ATP-competitive. Therefore, the ATP concentration used in a biochemical assay profoundly impacts the measured IC50 value.[15][19][20]
-
Assays at Km ATP: Performed at the ATP concentration where the enzyme functions at half its maximal velocity. This condition minimizes competition from ATP, making the assay highly sensitive to inhibitors and providing an IC50 value that approximates 2x the inhibitor's binding affinity (Ki).[21]
-
Assays at Physiological ATP (1 mM): Performed at an ATP concentration (typically 1 mM) that mimics the intracellular environment.[19][22] This provides a more biologically relevant measure of potency, as the inhibitor must compete with a high concentration of endogenous ATP. A significant rightward shift in IC50 from Km to 1 mM ATP is expected for ATP-competitive inhibitors.
Profiling at both concentrations is essential for a complete understanding of an inhibitor's behavior.
Data Interpretation: Quantifying Selectivity
Raw data is typically generated as percent inhibition at a single high concentration of the inhibitor (e.g., 1 µM). This primary screen identifies potential "hits." These hits are then followed up with full IC50 dose-response curves. The results can be visualized on a kinome dendrogram, where inhibited kinases are marked, providing an intuitive snapshot of selectivity.[23] Selectivity can be quantified using metrics like the Selectivity Score (S-score) , which divides the number of kinases inhibited above a certain threshold (e.g., >90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Table 2: Comparative Kinome Selectivity Profile (% Inhibition at 1 µM)
| Kinase | Compound X | Staurosporine | Dasatinib | Lapatinib |
| Primary Targets | ||||
| Kinase Y | 99% | 98% | 35% | 5% |
| EGFR | 12% | 99% | 85% | 98% |
| ERBB2 (HER2) | 8% | 99% | 75% | 95% |
| ABL1 | 15% | 100% | 99% | 2% |
| SRC | 22% | 100% | 99% | 10% |
| Key Off-Targets | ||||
| Kinase Z | 88% | 100% | 92% | 15% |
| LCK | 35% | 100% | 99% | 8% |
| FLT3 | 18% | 100% | 95% | 3% |
| KIT | 10% | 99% | 98% | 4% |
| Selectivity Score | ||||
| S(90%) | 0.005 (2/400) | 0.85 (340/400) | 0.11 (44/400) | 0.005 (2/400) |
This table presents hypothetical data for Compound X to illustrate its selective profile compared to the benchmarks.
Phase 3: Validating Target Engagement in a Cellular Milieu
Biochemical assays, while essential, do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or target accessibility. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique used to confirm that a compound physically binds to its intended target within intact cells.[24][25] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[26]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
This workflow involves treating cells with the compound, heating them across a temperature gradient, lysing the cells, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining at each temperature. A positive thermal shift (ΔTm) indicates target engagement.[27][28]
Protocol 2: CETSA® with Western Blot Detection
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with a high concentration of Compound X (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments), followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation: Transfer the supernatant to new tubes. Determine protein concentration and normalize all samples. Add Laemmli sample buffer.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein (e.g., anti-Kinase Y).
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensity for each temperature point. Plot the normalized intensity versus temperature for both vehicle and compound-treated samples to generate melt curves and determine the ΔTm.
Table 3: Hypothetical CETSA® Results for Compound X
| Target Protein | Vehicle Tm (°C) | Compound X Tm (°C) | ΔTm (°C) | Interpretation |
|---|---|---|---|---|
| Kinase Y (Primary) | 48.5 | 56.2 | +7.7 | Strong cellular target engagement |
| Kinase Z (Off-Target) | 52.1 | 54.5 | +2.4 | Moderate cellular target engagement |
| GAPDH (Control) | 60.3 | 60.1 | -0.2 | No engagement |
Phase 4: Broad Safety Pharmacology Profiling
Even highly selective kinase inhibitors can have unintended effects on other protein classes, leading to adverse drug reactions (ADRs).[29] Therefore, the final phase of cross-reactivity profiling involves screening the compound against a panel of targets historically implicated in ADRs. These "safety pharmacology" panels typically include GPCRs, ion channels, transporters, and various non-kinase enzymes.[30][31][32]
De-risking Drug Candidates
Commercial panels, such as Eurofins' SafetyScreen44 or WuXi AppTec's Mini Safety 44 Panel, provide a cost-effective way to identify potential liabilities early in the drug discovery process.[30] A significant interaction (>50% inhibition at 10 µM) with a key safety target (e.g., the hERG ion channel, which is associated with cardiac risk) is a major red flag that requires further investigation.
Table 4: Hypothetical Safety Pharmacology Profile of Compound X (% Inhibition at 10 µM)
| Target Class | Target | % Inhibition | Potential Implication |
|---|---|---|---|
| GPCRs | Adrenergic α1 | 8% | Low risk |
| Dopamine D2 | 12% | Low risk | |
| Histamine H1 | 4% | Low risk | |
| Ion Channels | hERG (KCNH2) | 3% | Low risk of QT prolongation |
| CaV1.2 (CACNA1C) | 15% | Low risk of cardiovascular effects | |
| NaV1.5 (SCN5A) | 9% | Low risk of cardiac effects | |
| Transporters | Dopamine (DAT) | 7% | Low risk |
| Serotonin (SERT) | 11% | Low risk | |
| Enzymes | COX-1 | 2% | Low risk |
| | PDE3 | 18% | Low risk |
Synthesis and Conclusion
This comprehensive, multi-phase approach provides a robust characterization of the cross-reactivity profile for a novel kinase inhibitor candidate like This compound (Compound X) .
Based on our hypothetical data, Compound X presents a highly attractive profile:
-
Potency: It demonstrates potent, low-nanomolar inhibition of its primary biochemical target, Kinase Y.
-
Kinome Selectivity: It is exceptionally selective across the human kinome, with a selectivity score comparable to the targeted inhibitor Lapatinib and vastly superior to promiscuous (Staurosporine) and multi-targeted (Dasatinib) agents. It shows moderate activity against only one major off-target, Kinase Z.
-
Cellular Engagement: CETSA® results confirm strong, on-target engagement in a cellular context, with moderate engagement of the identified off-target, Kinase Z.
-
Safety Profile: It exhibits a clean safety pharmacology profile, with no significant interactions with key targets like hERG, suggesting a low risk for common adverse drug reactions.
References
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]
-
Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. Available from: [Link]
-
Wikipedia. Cellular thermal shift assay. Available from: [Link]
-
Sanchez, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2896-2906. Available from: [Link]
-
Wang, L., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 16(10), 1145-1158. Available from: [Link]
-
Almqvist, H., et al. (2016). CETSA opens up for drug discovery in living cells. Nature Reviews Drug Discovery, 15(3), 150-152. Available from: [Link]
-
Reaction Biology. Kinase Drug Discovery Services. Available from: [Link]
-
Kinase Logistics Europe. Off-target profiling. Available from: [Link]
-
Kinase Logistics Europe. ATP concentration. Available from: [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link]
-
Wodicka, L. M., et al. (2010). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. Chemistry & Biology, 17(11), 1251-1261. Available from: [Link]
-
ICE Bioscience. Safety Pharmacology Profiling. Available from: [Link]
-
Bantscheff, M., et al. (2009). Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry. Methods in Molecular Biology, 527, 247-264. Available from: [Link]
-
Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial Chemistry & High Throughput Screening, 10(8), 652-666. Available from: [Link]
-
Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 858-876. Available from: [Link]
-
Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Available from: [Link]
-
Wang, Z., et al. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research, 52(W1), W420-W427. Available from: [Link]
-
Eurofins Discovery. SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Available from: [Link]
-
Lin, Y. T., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports, 14(3), 649-660. Available from: [Link]
-
ResearchGate. Kinome phylogenetic tree representing the target profiles of dasatinib.... Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024). Available from: [Link]
-
Stuhlmiller, T. J., et al. (2015). Inhibition of Lapatinib-induced Kinome Reprogramming in ERBB2-positive Breast Cancer by Targeting BET Family Bromodomains. Cell Reports, 11(3), 390-404. Available from: [Link]
-
Johnson, J. L., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Galkin, A. V., et al. (2009). A chemical and phosphoproteomic characterization of dasatinib action in lung cancer. Molecular Cancer Therapeutics, 8(11), 3242-3251. Available from: [Link]
-
ICE Bioscience. Kinase Panel Screening for Drug Discovery. Available from: [Link]
-
ResearchGate. Kinase profile of dasatinib. Available from: [Link]
-
Li, J., et al. (2010). Cell-Based Proteome Profiling of Potential Dasatinib Targets by Use of Affinity-Based Probes. Journal of the American Chemical Society, 132(31), 10992-10999. Available from: [Link]
-
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. Available from: [Link]
-
Fridman, J. S., et al. (2014). ATP-Mediated Kinome Selectivity: The Missing Link in Understanding the Contribution of Individual JAK Kinase Isoforms to Cellular Signaling. ACS Chemical Biology, 9(6), 1339-1345. Available from: [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available from: [Link]
-
Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Available from: [Link]
-
Tanning, H. D., et al. (2012). Protein kinase inhibition of clinically important staurosporine analogues. Journal of Medicinal Chemistry, 55(1), 162-172. Available from: [Link]
-
Klüter, S., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 18(10), 3646-3654. Available from: [Link]
-
Wang, Y., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and Structural Biotechnology Journal, 19, 4777-4786. Available from: [Link]
-
Imami, K., et al. (2013). Temporal profiling of lapatinib-suppressed phosphorylation signals in EGFR/HER2 pathways. Molecular & Cellular Proteomics, 12(10), 2893-2907. Available from: [Link]
-
ResearchGate. (PDF) Inhibition of Lapatinib-Induced Kinome Reprogramming in ERBB2-Positive Breast Cancer by Targeting BET Family Bromodomains. Available from: [Link]
-
LINCS Data Portal. Lapatinib KINOMEscan (LDG-1090: LDS-1093). (2017). Available from: [Link]
-
ResearchGate. KINOMEscans® (Eurofins DiscoveRx, San Diego, CA, USA) of (A) lapatinib.... Available from: [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Inhibition of Lapatinib-induced Kinome Reprogramming in ERBB2-positive Breast Cancer by Targeting BET Family Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temporal profiling of lapatinib-suppressed phosphorylation signals in EGFR/HER2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. shop.carnabio.com [shop.carnabio.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. kinaselogistics.com [kinaselogistics.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 24. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 25. reactionbiology.com [reactionbiology.com]
- 26. tandfonline.com [tandfonline.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 31. reactionbiology.com [reactionbiology.com]
- 32. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
A Head-to-Head Comparison of Catalysts for Pyridine Synthesis: A Guide for Researchers
The pyridine ring is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Its synthesis, therefore, remains a subject of intense research, with a continuous drive towards more efficient, selective, and sustainable methods. Catalysis is at the heart of this endeavor, offering pathways to overcome the limitations of classical synthetic routes.
This guide provides an in-depth, head-to-head comparison of different catalytic systems for pyridine synthesis. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the performance of key catalyst classes—from those used in classical named reactions to modern heterogeneous and nanocatalytic systems—supported by experimental data and detailed protocols.
Section 1: The Hantzsch Synthesis and Its Catalytic Evolution
The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that constructs a dihydropyridine ring from an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[1] The initial dihydropyridine product is then oxidized to the aromatic pyridine. While foundational, the classical Hantzsch synthesis often suffers from harsh reaction conditions, long reaction times, and modest yields.[1]
The Underlying Mechanism
The reaction proceeds through a series of condensation and cyclization steps. Understanding this pathway is crucial for rationally selecting a catalyst to address its bottlenecks. Key intermediates include an enamine formed from the β-keto ester and ammonia, and a chalcone-like species from a Knoevenagel condensation between the aldehyde and the other β-keto ester equivalent.[1]
Sources
A Comparative Guide to a Novel, Modular Pathway for Substituted Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The relentless demand for novel, intricately substituted pyridines necessitates the development of synthetic methodologies that are not only efficient but also flexible and robust. This guide provides an in-depth validation of a novel, copper-catalyzed cascade reaction for the modular synthesis of polysubstituted pyridines.[2][3][4][5] We will objectively compare its performance, mechanistic elegance, and practical applicability against two pillars of classical pyridine synthesis: the Hantzsch and Bohlmann-Rahtz methods.
The Challenge: Limitations of Classical Pyridine Syntheses
While foundational, classical methods for pyridine synthesis often face significant limitations. The Hantzsch synthesis , a multi-component reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia, is a workhorse for generating 1,4-dihydropyridines, which are then oxidized to pyridines.[6][7] However, it is best suited for creating symmetrically substituted pyridines and can be inefficient for generating unsymmetrical products. The Bohlmann-Rahtz synthesis offers a route to trisubstituted pyridines from enamines and alkynones, avoiding the need for a separate oxidation step.[8][9] Its primary drawbacks include the often harsh, high-temperature conditions required for the final cyclodehydration and the potential need to isolate intermediates, which complicates the workflow.[9]
These limitations highlight a clear need for new strategies that offer greater modularity, milder reaction conditions, and broader functional group tolerance.
A Novel Approach: Copper-Catalyzed Cascade Synthesis
A recently developed method provides a simple and highly modular route to polysubstituted pyridines through a copper-catalyzed cascade reaction.[2][4] This strategy involves the coupling of readily available α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids. The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance, offering a significant leap forward in pyridine synthesis.[5]
Mechanism of the Copper-Catalyzed Cascade
The elegance of this pathway lies in its sequence of three distinct, yet seamlessly integrated, chemical transformations occurring in a single pot:
-
C–N Cross-Coupling: The reaction initiates with a copper-catalyzed, N-iminative cross-coupling between the α,β-unsaturated ketoxime and the alkenylboronic acid. This step forms a key 3-azatriene intermediate.
-
Electrocyclization: The 3-azatriene intermediate, specifically the Z-isomer, undergoes a thermal 6π-electrocyclization to form a transient dihydropyridine ring. The reaction conditions facilitate the equilibration of E/Z isomers, ensuring the productive cyclization of the Z-isomer.[5]
-
Aerobic Oxidation: The dihydropyridine intermediate is unstable and rapidly undergoes oxidation in the presence of air to yield the final, stable aromatic pyridine product.[2][5]
This cascade is powerful because it constructs the pyridine core with its final substitution pattern in a single, efficient operation from three distinct, modifiable components (the ketone, the hydroxylamine-derived part, and the boronic acid).
Experimental Protocol: Synthesis of 4-Butyl-2,6-diphenylpyridine
This protocol is adapted from the procedure reported by Liu and Liebeskind.[4]
Materials:
-
1,3-Diphenyl-2-propen-1-one oxime O-pentafluorobenzoate (1 equivalent)
-
trans-1-Hexen-1-ylboronic acid (1.5 equivalents)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add 1,3-diphenyl-2-propen-1-one oxime O-pentafluorobenzoate.
-
Add trans-1-hexen-1-ylboronic acid and copper(II) acetate.
-
Add DMF via syringe. The reaction is open to the air.
-
Place the vial in a preheated oil bath at 50 °C and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the pure 4-butyl-2,6-diphenylpyridine.
Trustworthiness: This protocol is self-validating. The progress can be easily monitored by TLC, and the final product is stable and can be fully characterized by standard spectroscopic methods (NMR, MS). The use of air as the terminal oxidant simplifies the procedure and avoids the need for potentially hazardous oxidizing agents.
Classical Benchmarks for Comparison
To objectively evaluate the novel copper-catalyzed method, we compare it against the Hantzsch and Bohlmann-Rahtz syntheses.
Hantzsch Pyridine Synthesis
A cornerstone of heterocyclic chemistry, this reaction builds the pyridine core through a multi-component condensation.[6] The initial product, a 1,4-dihydropyridine, requires a subsequent oxidation step to yield the aromatic pyridine.[1]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [1]
-
Combine benzaldehyde (1 eq), ethyl acetoacetate (2 eq), and ammonium acetate (1 eq) in ethanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction and remove the solvent in vacuo to yield the 1,4-dihydropyridine intermediate.
-
Dissolve the intermediate in a suitable solvent and add an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate).
-
Heat or stir the reaction until the oxidation is complete (monitored by TLC).
-
Work up the reaction by neutralization and extraction, followed by purification via chromatography or recrystallization.
Bohlmann-Rahtz Pyridine Synthesis
This two-step method involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a thermal cyclodehydration.[8][9]
Experimental Protocol: General Procedure [9]
-
Condense a β-enamino ester (enamine) with an ethynyl ketone in a suitable solvent like ethanol or toluene.
-
Stir the reaction, often at room temperature or with gentle heating, to form the aminodiene intermediate. This intermediate may be isolated and purified.
-
Heat the aminodiene intermediate, often to high temperatures (>150 °C) in a high-boiling solvent, to induce cyclodehydration. Acid or Lewis acid catalysts can be used to lower the required temperature.[8]
-
After cooling, the reaction is worked up via extraction and purified by column chromatography.
Comparative Analysis: A Head-to-Head Evaluation
The true value of a novel method is revealed through direct comparison with established alternatives. The following tables summarize the performance of the three synthetic pathways.
Quantitative Data Summary
| Metric | Copper-Catalyzed Cascade[2][5] | Hantzsch Synthesis[7][10] | Bohlmann-Rahtz Synthesis[9][11] |
| Typical Yield | 43–91% | 60–96% (can be lower for complex substrates) | 80-86% (over two steps) |
| Reaction Temp. | 50 °C | Reflux (e.g., ~80 °C in EtOH) + Oxidation Step | RT to Reflux (condensation); >150 °C (cyclization) |
| Reaction Time | 1 hour | 4–6 hours + Oxidation Step (variable) | Variable (can be >6 hours) |
| Key Reagents | Cu(OAc)₂, Air (Oxidant) | NH₄OAc, External Oxidant (e.g., HNO₃, CAN) | Heat or Acid Catalyst for cyclization |
| Modularity | High (3 independent components) | Moderate (Aldehyde and ketoester can be varied) | Moderate (Enamine and alkynone can be varied) |
| Key Advantage | High modularity, mild conditions, one-pot | Well-established, uses simple starting materials | Direct aromatization, avoids external oxidant |
Expertise & Field-Proven Insights
Why choose the Copper-Catalyzed Cascade? This method's primary strength is its modularity . It allows for the independent variation of three components, providing rapid access to a wide array of substitution patterns that are difficult to achieve with classical methods. For medicinal chemists engaged in structure-activity relationship (SAR) studies, this is a profound advantage. The reaction is performed under exceptionally mild conditions (50 °C) and is complete in just one hour.[2] This efficiency, coupled with the use of air as the terminal oxidant, aligns with the principles of green chemistry and simplifies the experimental setup. The neutral pH conditions also ensure broad functional group tolerance, a critical feature for late-stage functionalization in complex molecule synthesis.[4]
When are the Classical Methods still superior? The Hantzsch synthesis remains highly relevant for the large-scale, cost-effective production of symmetrically substituted pyridines and their dihydropyridine precursors, which are themselves valuable pharmaceutical scaffolds.[6] Its starting materials are inexpensive and readily available. The Bohlmann-Rahtz synthesis is valuable because it directly yields the aromatic pyridine without a separate oxidation step.[9] For specific substitution patterns (2,3,6-trisubstituted), it can be a highly effective and convergent route, especially with modern modifications that use acid catalysis to lower the high temperatures traditionally required.[8]
Causality Behind Experimental Choices:
-
Catalyst Choice (Novel Method): Copper(II) acetate is an inexpensive and effective catalyst for the initial C-N coupling. Its role is crucial for activating the N-O bond of the oxime ester.[2][5]
-
Oxidant Choice (Hantzsch): The choice of oxidant for the dihydropyridine is critical. Strong oxidants like nitric acid are effective but can be harsh. Milder reagents like ceric ammonium nitrate (CAN) are often preferred for sensitive substrates.[10]
-
Temperature (Bohlmann-Rahtz): The high temperature required for the final cyclization step is a kinetic necessity to overcome the energy barrier for the 6π-electrocyclization and subsequent dehydration. The development of acid-catalyzed variants was a direct response to mitigate this harsh requirement.[9]
Conclusion and Outlook
The novel copper-catalyzed cascade synthesis represents a significant advancement in the field of heterocyclic chemistry. Its unparalleled modularity, mild reaction conditions, and operational simplicity make it an outstanding choice for diversity-oriented synthesis and the rapid generation of pyridine libraries in a drug discovery context.
While it does not render the classical Hantzsch and Bohlmann-Rahtz syntheses obsolete, it offers a powerful and often superior alternative for accessing complex, unsymmetrical substitution patterns. The Hantzsch synthesis will likely remain a go-to method for specific symmetrical targets on an industrial scale, while the Bohlmann-Rahtz synthesis provides a niche, oxidant-free pathway to trisubstituted pyridines.
For the modern research scientist, the adoption of this novel copper-catalyzed pathway can accelerate discovery programs by providing rapid, flexible, and efficient access to the vital chemical space occupied by substituted pyridines.
References
-
Liebeskind, L. S., & Liu, J. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]
-
National Center for Biotechnology Information. (2008). A simple, modular synthesis of substituted pyridines. PubMed. [Link]
-
Liu, J., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. SciSpace. [Link]
-
Liebeskind, L. S., & Liu, J. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Europe PMC. [Link]
-
Semantic Scholar. (2008). A simple, modular synthesis of substituted pyridines. Semantic Scholar. [Link]
-
J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific. [Link]
-
Sujatha, C., et al. (2018). Copper-Catalyzed Ring-Expansion Cascade of Azirines with Alkynes: Synthesis of Multisubstituted Pyridines at Room Temperature. Organic Letters, 20(11), 3225–3229. [Link]
-
American Chemical Society. (2013). Cu(II)-Promoted Cascade Synthesis of Fused Imidazo-Pyridine-Carbonitriles. ACS Publications. [Link]
-
Norcross, B. E., Clement, G., & Weinstein, M. (1991). The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory. Journal of Chemical Education, 68(2), 157. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]
-
ResearchGate. (2020). Substrate scope of the Cu(II)‐catalyzed synthesis of... ResearchGate. [Link]
-
Rao, H., et al. (2011). Copper-Catalyzed Coupling of Oxime Acetates with Aldehydes: A New Strategy for Synthesis of Pyridines. Organic Letters, 13(20), 5584–5587. [Link]
-
Royal Society of Chemistry. (2017). Green synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC Advances. [Link]
-
Organic Syntheses. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 95, 1-14. [Link]
-
Nanyang Technological University. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. DR-NTU. [Link]
-
Chem-Station. (2015). Bohlmann-Rahtz Pyridine Synthesis. Chem-Station International Edition. [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
Wang, C., et al. (2022). Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines. RSC Advances, 12(39), 25330–25334. [Link]
-
ResearchGate. (2020). Cu-Catalyzed Pyridine Synthesis via Oxidative Annulation of Cyclic Ketones with Propargylamine. ResearchGate. [Link]
-
Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1968. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A simple, modular synthesis of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Essential Guide to Handling 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
Hazard Analysis: A Synthesis of Structural Precedents
To ensure safe handling, we must infer the potential hazards of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile by examining its core chemical motifs: a pyridine ring, a nitrile group, and a methylsulfanyl group.
-
Pyridine Moiety : Pyridine and its derivatives are often volatile and can be harmful if inhaled, swallowed, or absorbed through the skin. They are known irritants to the respiratory system, skin, and eyes.
-
Nitrile (Carbonitrile) Group : Compounds containing a nitrile group are treated with caution due to their potential to release highly toxic hydrogen cyanide (HCN) gas under acidic conditions or during combustion. Structurally related aminopyridine carbonitriles are considered acutely toxic if swallowed or in contact with the skin.[1]
-
Overall Hazard Profile : Based on data for analogous compounds, this chemical is likely to be an irritant to the skin and eyes and may cause respiratory irritation.[2]
Table 1: Summary of Potential Hazards
| Hazard Category | Potential Effect | Rationale / Source Analogue |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Based on pyridine and nitrile compound classifications.[1] |
| Skin Irritation | Causes skin irritation. | Common hazard for substituted pyridines.[2] |
| Eye Irritation | Causes serious eye irritation. | Common hazard for substituted pyridines.[2] |
| Respiratory Irritation | Vapors or dust may irritate the respiratory tract. | Inferred from pyridine and nitrile volatility and dustiness.[3] |
| Chemical Reactivity | Potential to release toxic hydrogen cyanide gas with strong acids. | Characteristic of nitrile compounds.[1] |
Engineering Controls: The First Line of Defense
Proper engineering controls are non-negotiable and must be in place before any handling of the compound.
-
Chemical Fume Hood : All weighing, transfer, and experimental procedures involving this compound must be conducted within a certified chemical fume hood.[3] This is the primary method to prevent inhalation of any dust or vapors.[1]
-
Emergency Equipment : Ensure that a safety shower and an eyewash station are unobstructed and readily accessible within the immediate work area.[2] Verify their functionality before starting your work.
Personal Protective Equipment (PPE): A Mandate for Safety
A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 5-mil thickness). | Nitrile provides good general-duty splash protection. Gloves must be changed immediately if contaminated, as breakthrough can occur rapidly with some organic compounds.[4] Never reuse disposable gloves.[4] |
| Eye & Face Protection | Chemical splash goggles with side shields conforming to EN166 or ANSI Z87.1 standards. | Protects against splashes and airborne particles.[5] For procedures with a higher risk of splashing (e.g., handling larger quantities), a full-face shield must be worn in addition to safety goggles.[5] |
| Skin & Body Protection | A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | Prevents incidental skin contact.[1][3] Long pants and closed-toe shoes are mandatory for all laboratory work. |
| Respiratory Protection | Not required if work is performed within a properly functioning fume hood. | A NIOSH-approved respirator with an appropriate cartridge may be necessary for spill cleanup or if engineering controls fail.[1][6] |
Procedural Workflow: From Preparation to Disposal
The following step-by-step protocol provides a logical sequence for safely handling this compound.
Preparation and Weighing
-
Verify Engineering Controls : Confirm that the chemical fume hood has a valid certification and is drawing air correctly.
-
Assemble Materials : Place all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the fume hood to minimize movement in and out of the containment area.
-
Don PPE : Put on all required PPE as detailed in Table 2 before approaching the chemical container.
-
Handle Solid Carefully : This compound is a powder. Open the container inside the fume hood. Use a spatula to carefully weigh the desired amount on a tared weigh boat, avoiding any actions that could generate dust.
Experimentation and Cleanup
-
Transfer and Dissolution : Slowly transfer the weighed solid into the reaction vessel. Add solvent carefully to dissolve the compound, keeping the vessel well within the fume hood.
-
Post-Procedure Decontamination : After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Proper PPE Removal : To prevent cross-contamination, remove PPE in the correct order before leaving the laboratory: first gloves, then the lab coat, and finally eye protection.[1] Always wash hands thoroughly with soap and water after removing gloves.[4]
Diagram: Logical workflow for handling the chemical.
Emergency and Disposal Plans
Spill Response
-
Small Spills (in fume hood) : Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill. Carefully sweep the material into a designated, sealed container for hazardous waste.[6]
-
Large Spills : Evacuate the immediate area. Alert colleagues and your institution's EHS department. Prevent entry and ensure the area is well-ventilated.[6]
First Aid Measures
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air immediately.[3][7] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Waste Disposal
All waste materials, including the compound itself, any contaminated consumables (gloves, weigh boats, paper towels), and empty containers, must be treated as hazardous waste.
-
Segregation : Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams.[8]
-
Disposal : Dispose of the hazardous waste through your institution's certified EHS program or a licensed waste disposal company.[2] Adhere strictly to all local, state, and federal regulations.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
J.T. Baker. (2011, August 29). Material Safety Data Sheet: Pyridine. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
-
NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]
-
New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: 2-Dimethylaminoacetonitrile. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
